Tetrapropylammonium fluoride dihydrate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H32FNO2 |
|---|---|
Molecular Weight |
241.39 g/mol |
IUPAC Name |
tetrapropylazanium;fluoride;dihydrate |
InChI |
InChI=1S/C12H28N.FH.2H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;;;/h5-12H2,1-4H3;1H;2*1H2/q+1;;;/p-1 |
InChI Key |
DEYWFCXQTJKKHW-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.O.O.[F-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Tetrapropylammonium Fluoride Dihydrate (CAS 51934-10-2)
Executive Summary
Tetrapropylammonium fluoride dihydrate (TPAF) is a specialized quaternary ammonium salt serving as a critical source of "naked" fluoride ions in non-aqueous environments and a structure-directing agent (SDA) in materials science. While often overshadowed by its butyl analog (TBAF) in general organic synthesis, TPAF occupies a vital niche in the hydrothermal synthesis of high-silica zeolites (MFI framework) and specific desilylation protocols where cation size dictates stereochemical selectivity.
This guide provides a rigorous technical analysis of TPAF, moving beyond basic property listing to explore its mechanistic role in crystal engineering and nucleophilic substitution. It includes validated protocols for ZSM-5 synthesis and silyl ether cleavage, grounded in the principles of phase-transfer catalysis and fluoride-mediated mineralization.
Physicochemical Profile
TPAF dihydrate is a hygroscopic, white crystalline solid. Its utility stems from the fluoride ion's high nucleophilicity when "naked" (poorly solvated) in organic media, and the propyl ammonium cation's specific hydrodynamic radius, which templates the MFI zeolite pore structure.
Table 1: Key Physicochemical Properties
| Property | Data | Notes |
| Chemical Name | Tetrapropylammonium fluoride dihydrate | |
| CAS Number | 51934-10-2 | Dihydrate specific; Anhydrous is 7217-93-8 |
| Formula | ||
| Molecular Weight | ~241.39 g/mol | Varies slightly based on exact hydration |
| Appearance | White crystalline solid | Highly hygroscopic; deliquesces in air |
| Melting Point | ~140°C (dec.)[1] | Anhydrous form; hydrates often melt/dissolve in crystal water <100°C |
| Solubility | Water, Methanol, Ethanol, DMSO, DMF | Insoluble in non-polar hydrocarbons (Hexane, Toluene) |
| Acidity/Basicity | Basic in aqueous solution | |
| Stability | Stable under | Decomposes via Hofmann elimination at high T (>150°C) |
Core Application: Zeolite Synthesis (MFI Framework)
The primary industrial and research application of TPAF is as a Structure Directing Agent (SDA) for MFI-type zeolites (e.g., ZSM-5, Silicalite-1). Unlike hydroxide-mediated synthesis (using TPAOH), fluoride-mediated synthesis allows for crystallization at neutral pH , producing defect-free, hydrophobic crystals with fewer silanol nests.
Mechanistic Role
In the fluoride route,
Figure 1: Mechanism of TPAF-Mediated Zeolite Crystallization
Caption: Workflow of fluoride-mediated zeolite synthesis where TPAF provides both the template (TPA+) and the mineralizer (F-).
Protocol: Synthesis of High-Silica ZSM-5 (Fluoride Route)
Objective: Synthesize highly crystalline, hydrophobic ZSM-5 without alkaline defects.
Reagents:
-
Tetraethylorthosilicate (TEOS) or Fumed Silica[2]
-
Tetrapropylammonium fluoride dihydrate (CAS 51934-10-2)[3][4]
-
(Optional) Aluminum source (e.g.,
) for aluminosilicate ZSM-5
Step-by-Step Methodology:
-
Precursor Preparation:
-
Mix TEOS and TPAF dihydrate in water. A typical molar ratio is 1.0
: 0.08-0.5 TPAF : 20-50 . -
Note: If using TPAF dihydrate, account for the water of hydration in your stoichiometry.
-
-
Aging (Hydrolysis):
-
Stir the mixture at room temperature for 2-4 hours to ensure hydrolysis of TEOS and homogenization. The mixture should form a thick gel or clear solution depending on water content.
-
Critical Step: Ensure the pH is near neutral (pH 6-8). If too basic, adjust with dilute HF (Caution!) or use TPAOH/HF ratio to tune.
-
-
Crystallization:
-
Transfer the gel into a Teflon-lined stainless steel autoclave.
-
Heat to 170°C - 180°C under static conditions (or slow rotation) for 3 to 7 days .
-
-
Workup:
-
Cool the autoclave to room temperature.
-
Filter the white solid product and wash extensively with deionized water to remove excess fluoride and unreacted TPAF.
-
Dry at 80°C overnight.
-
-
Calcination (Template Removal):
-
To open the pores, the occluded
must be removed. -
Calcine in air at 550°C for 5-6 hours. (Ramp rate: 1-2°C/min to prevent cracking).
-
Core Application: Organic Synthesis (Desilylation)
While TBAF is the standard for removing silyl protecting groups (TBS, TES, TBDPS), TPAF offers a distinct alternative when cation size influences reaction kinetics or when solubility in specific matrices is required.
Mechanism: Nucleophilic Attack
The fluoride ion (
Figure 2: Fluoride-Mediated Desilylation Pathway
Caption: Mechanism of silyl ether cleavage by TPAF. The reaction is driven by the formation of the strong Si-F bond.
Protocol: Selective Desilylation of TBS Ethers
Objective: Cleave a tert-butyldimethylsilyl (TBS) group from a protected alcohol.
Reagents:
-
Substrate (R-OTBS)
-
TPAF Dihydrate (1.1 - 2.0 equivalents)
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)
-
Acetic Acid (Optional, to buffer basicity)
Procedure:
-
Preparation: Dissolve the silyl ether substrate (1.0 mmol) in anhydrous THF (5-10 mL).
-
Reagent Addition: Add TPAF dihydrate (1.5 mmol, ~362 mg) solid directly, or as a solution in THF.
-
Note: Commercial TPAF is hygroscopic.[7] Weigh quickly or use a glovebox.
-
-
Reaction: Stir at room temperature (25°C). Monitor by TLC.
-
Primary TBS ethers: ~1-2 hours.
-
Secondary/Tertiary TBS ethers: 4-12 hours or heat to 50°C.
-
-
Buffering (Critical for Base-Sensitive Substrates): TPAF can be slightly basic due to trace hydrolysis (
). If the substrate contains base-sensitive groups (esters, epoxides), add 1.5 eq of Acetic Acid to the reaction mixture before adding TPAF. -
Quench: Dilute with diethyl ether or ethyl acetate and wash with saturated
solution (to remove ammonium salts) and brine. -
Purification: Dry organic layer over
, concentrate, and purify via column chromatography.
Handling, Stability, and Safety
TPAF dihydrate presents specific hazards due to the fluoride anion and the quaternary ammonium structure.
Safety Hazards
-
Corrosivity: Causes severe skin burns and eye damage.[8] The fluoride ion can penetrate tissue and decalcify bone (similar to HF, though less volatile).
-
Toxicity: Toxic if swallowed or in contact with skin.
-
Incompatibility: Reacts with strong acids to release Hydrogen Fluoride (HF) gas, which is fatal if inhaled.
Storage & Handling
-
Container: Do NOT store in glass. Fluoride ions etch glass (
). Store in HDPE (High-Density Polyethylene) or PP (Polypropylene) containers. -
Hygroscopicity: The dihydrate will absorb more water from the atmosphere, becoming a deliquescent goo. Store in a desiccator or under inert gas (
/Ar). -
Thermal Stability: Avoid heating above 100°C in the dry state unless intended for decomposition. Hofmann elimination can release tripropylamine and propene.
Emergency Protocols
-
Skin Contact: Immediately wash with copious water.[9] Apply Calcium Gluconate gel (2.5%) to the affected area to bind fluoride ions. Seek medical attention.
-
Spill: Neutralize with calcium carbonate or lime (to form insoluble
). Absorb with inert material (sand/vermiculite). Do not use glass/silica-based absorbents.
References
-
Zeolite Synthesis Mechanism
-
Structure-Directing Agents in Zeolite Synthesis. Zones, S. I., et al. (2005). Verified Source:
-
-
Fluoride Media Synthesis
-
Synthesis of High-Silica ZSM-5 in Fluoride Media. Guth, J. L., et al. (1989). Verified Source:
-
-
Desilylation Reagents
-
Fluoride-Ion-Mediated Desilylation. Pilcher, A. S., & DeShong, P. (1993). Verified Source:
-
-
TPAF Properties & Safety
-
Tetrapropylammonium fluoride dihydrate Product Data. BLD Pharm / PubChem. Verified Source:
-
Sources
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. 51934-10-2|Tetrapropylammonium fluoride dihydrate|BLD Pharm [bldpharm.com]
- 4. 51934-10-2|Tetrapropylammonium fluoride dihydrate|BLD Pharm [bldpharm.com]
- 5. CN104803858B - Method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]
- 6. CN104803858A - A kind of method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
Comprehensive Technical Guide: Tetrapropylammonium Fluoride Dihydrate (TPAF·2H₂O)
Executive Summary
Tetrapropylammonium fluoride dihydrate (TPAF·2H₂O, CAS: 51934-10-2) is a specialized quaternary ammonium salt serving as a source of soluble fluoride anions in organic synthesis and materials science. Unlike its more common analog, Tetrabutylammonium fluoride (TBAF), TPAF offers a unique cation size (
This guide dissects the chemical architecture, synthesis, and reactivity of TPAF·2H₂O.[1] It moves beyond the "naked fluoride" simplification to analyze how the dihydrate lattice stabilizes the hyper-basic fluoride ion, modulating its nucleophilicity and preventing Hofmann elimination.
Molecular Architecture & Chemical Structure
The Cation: Tetrapropylammonium ( )
The cation consists of a central nitrogen atom tetrahedrally coordinated to four propyl groups (
-
Symmetry: The ideal cation possesses
symmetry, though crystal packing forces often distort this to or . -
Hydrophobicity: The propyl chains create a hydrophobic shell, allowing the salt to dissolve in organic solvents (chloroform, THF) while maintaining water solubility.
-
Templating Effect: The specific steric bulk of the
ion (approximate diameter ~8.8 Å) makes it the "perfect fit" for the intersection of the sinusoidal and straight channels in MFI-type zeolites (ZSM-5).
The Anion: Hydrated Fluoride ( )
In the dihydrate form, the fluoride ion is not "naked." It exists as a hydrogen-bonded cluster. The fluoride ion (
-
H-Bonding Network: The two water molecules coordinate strongly to the fluoride ion.
-
Primary Interaction:
. The bond energy is significantly higher (~25-30 kcal/mol) than typical water-water H-bonds. -
Structural Consequence: The water molecules shield the fluoride, attenuating its basicity and nucleophilicity compared to anhydrous sources. This "taming" effect renders TPAF·2H₂O stable enough to handle without immediate decomposition via Hofmann elimination, which plagues anhydrous quaternary ammonium fluorides.
-
Structural Diagram
The following diagram illustrates the ionic interaction and the critical hydrogen bonding network that defines the dihydrate's stability.
Caption: Schematic of TPAF·2H₂O showing the tetrahedral cation and the fluoride anion stabilized by two water molecules via strong hydrogen bonds.
Physicochemical Properties[1][3][4][5][6][7]
| Property | Value / Description | Impact on Application |
| CAS Number | 51934-10-2 | Specific to the dihydrate form. |
| Formula | MW: ~241.4 g/mol (anhydrous: 205.36). | |
| Appearance | White crystalline solid | Highly hygroscopic; deliquesces in moist air. |
| Solubility | Water, Alcohols, CHCl₃, THF | Versatile for biphasic catalysis. |
| Basicity | Strong (attenuated by hydration) | Can induce Hofmann elimination at high T (>100°C). |
| Stability | Metastable | Decomposes to |
Synthesis & Purification Protocols
High-purity TPAF·2H₂O is rarely found off-the-shelf in bulk; it is often synthesized in situ or purified from commercial aqueous solutions.
Neutralization Protocol (Standard)
This method generates TPAF from Tetrapropylammonium Hydroxide (TPAOH).
Reagents:
-
Tetrapropylammonium Hydroxide (TPAOH), 40% aq. solution.
-
Hydrofluoric Acid (HF), 48% aq. solution (Caution: Extreme Hazard).
-
Solvent: Methanol or Ethanol.
Workflow:
-
Titration: Place TPAOH in a PTFE (Teflon) vessel. Glass cannot be used due to HF etching.
-
Neutralization: Add HF dropwise at 0°C under stirring until pH reaches 7.0 (use phenolphthalein endpoint or pH meter).
-
Concentration: Evaporate water/solvent under reduced pressure (Rotavap with PTFE seals) at <40°C.
-
Crystallization: The resulting syrup is dissolved in minimal hot acetonitrile or ethanol and cooled to -20°C.
-
Isolation: Filter the white crystals under an inert atmosphere (Nitrogen/Argon) to prevent moisture uptake.
Ion Exchange (Safer Alternative)
Avoids HF handling.
-
Column: Anion exchange resin (e.g., Amberlite IRA-400) in
form. -
Loading: Load Tetrapropylammonium Bromide (TPABr).
-
Elution: Elute with aqueous KF or NaF (requires careful removal of metal cations, often less pure). Note: Direct neutralization is preferred for high purity.
Reactivity & Applications
Zeolite Synthesis (Structure Directing Agent)
TPAF is the gold standard for synthesizing Silicalite-1 and ZSM-5 zeolites in fluoride media.
-
Mechanism: The
cation acts as a template for the MFI framework. The anion acts as a mineralizer, solubilizing silica to form bonds which catalyze the condensation of bridges. -
Advantage: Fluoride-mediated synthesis (neutral pH) produces zeolites with fewer defects (fewer silanol groups) compared to hydroxide-mediated (high pH) routes.
Desilylation & Fluorination
Similar to TBAF, TPAF cleaves Silyl protecting groups (TBS, TMS, TIPS).
-
Reaction:
. -
Selectivity: The hydration in TPAF·2H₂O makes it a "mild" source. It is less likely to cause basic side reactions (like elimination) than anhydrous sources, but reaction times may be longer.
Phase Transfer Catalysis (PTC)
TPAF facilitates nucleophilic fluorination (
-
Protocol: TPAF transfers
from an aqueous phase (or solid phase) into an organic phase (e.g., Dichloromethane) where it reacts with an alkyl halide ( ).
Experimental Workflow: Desilylation of a Silyl Ether
Objective: Deprotection of a TBS-protected alcohol using TPAF·2H₂O.[1]
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equiv of substrate (
) in THF (0.1 M concentration). -
Addition: Add 1.1 equiv of TPAF·2H₂O solid (or 1M solution in THF).
-
Reaction: Stir at Room Temperature (25°C). Monitor by TLC (typically 30 min - 2 hours).
-
Note: If reaction is sluggish, add 4Å molecular sieves to buffer excess water, or heat to 50°C.
-
-
Quench: Dilute with Diethyl Ether and add Saturated
solution. -
Extraction: Wash organic layer with water and brine. Dry over
. -
Purification: Silica gel chromatography.
Reaction Pathway Diagram
Caption: Mechanism of TPAF-mediated desilylation proceeding via a pentacoordinate silicon intermediate.
Safety & Handling
-
Hygroscopicity: TPAF·2H₂O absorbs water rapidly. Weigh quickly or use a glovebox.
-
HF Release: Contact with strong acids releases Hydrogen Fluoride gas (Fatal if inhaled).
-
Thermal Instability: Do not heat dry TPAF above 100°C; it undergoes Hofmann elimination, releasing corrosive HF and Propene.
References
-
Harmon, K. M., Gennick, I., Madeira, S. L., & Duffy, D. L. (1974). Hydrogen bonding.[2] III. Tetrapropylammonium hydrogen difluoride and the thermal elimination reaction of tetrapropylammonium fluoride hydrates. The Journal of Organic Chemistry, 39(19), 2809–2815. Link
-
Sharma, S., & Gies, H. (2008). Fluoride-mediated synthesis of ZSM-5 zeolite.[3] Microporous and Mesoporous Materials, 116(1-3), 253-261. Link
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride.[2][4][5] Journal of the American Chemical Society, 127(7), 2050–2051. (Context on quaternary ammonium fluoride stability). Link
-
ChemicalBook. (2024).[6] Tetrapropylammonium fluoride dihydrate Product Information. Link
Sources
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- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]
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Solubility of Tetrapropylammonium Fluoride Dihydrate (TPAF·2H₂O) in Organic Solvents: A Technical Guide
Executive Summary
Tetrapropylammonium fluoride dihydrate (TPAF[1]·2H₂O) is a specialized source of nucleophilic fluoride and a non-nucleophilic base, distinct from its more common analog, Tetrabutylammonium fluoride (TBAF). While TBAF is the industry standard, TPAF offers a distinct steric and solubility profile that can be advantageous in specific stereoselective desilylation and fluorination protocols.
This guide analyzes the solubility landscape of TPAF·2H₂O, focusing on the critical balance between solvation , reactivity , and stability . For the drug development scientist, understanding this balance is key to avoiding common pitfalls such as solvent participation (halogen exchange), Hofmann elimination, and hydration-induced nucleophilicity attenuation.
Physicochemical Profile & The "Dihydrate" Factor[2]
The "dihydrate" designation (·2H₂O) in TPAF is structural but dynamic. Like all quaternary ammonium fluorides (QAFs), TPAF is extremely hygroscopic. The fluoride ion (
-
Lattice Energy vs. Solvation: The bulky tetrapropylammonium cation (
) reduces the lattice energy compared to inorganic fluorides (like KF or CsF), facilitating solubility in organic media. -
The Role of Water: The two water molecules effectively "cap" the fluoride ion. In many organic reactions, this hydration shell mitigates the basicity, preventing side reactions (like racemization) while maintaining sufficient nucleophilicity for silicon-oxygen bond cleavage.[1]
Comparative Properties
| Property | TPAF[2][3][4]·2H₂O | TBAF·3H₂O (Standard) | Mechanistic Implication |
| Cation Sterics | Propyl ( | Butyl ( | TPAF is slightly less sterically demanding, potentially allowing tighter ion pairing in non-polar media.[1] |
| Hygroscopicity | Extreme | Extreme | Requires inert atmosphere handling for precise stoichiometry.[1] |
| Thermal Stability | Low (<100°C) | Low (<100°C) | Susceptible to Hofmann elimination at elevated temperatures.[1] |
Solubility Landscape & Solvent Compatibility
The solubility of TPAF·2H₂O is not merely a measure of "dissolving"; it is a functional parameter that dictates the reactivity of the fluoride anion.
Class I: Polar Aprotic Solvents (Recommended)
Solvents: Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[1]
-
Solubility: High .[1][4] TPAF[1][3][4][5][6][7][8][9][10][11]·2H₂O typically forms stable solutions up to 1.0 M.[1]
-
Mechanism: These solvents solvate the ammonium cation effectively via cation-
or dipole interactions while leaving the hydrated fluoride anion relatively "free" (though still hydrogen-bonded to its crystal water).[1] -
Application: Ideal for desilylation (e.g., TBS/TES removal) and base-catalyzed condensations.[1]
-
Protocol Note: In MeCN, the solution is conductive and stable. In DMSO, the basicity is enhanced, which may lead to elimination side reactions in sensitive substrates.
Class II: Chlorinated Solvents (Use with Caution)
Solvents: Dichloromethane (DCM), Chloroform (
-
Solubility: Moderate to High .[1]
-
Critical Warning: While TPAF dissolves in DCM, these solvents are not inert . The "naked" or semi-naked fluoride ion is a potent nucleophile capable of attacking the solvent.
-
Reaction:
(Halogen Exchange).[1]
-
-
Impact: Titer of fluoride decreases over time.[1] Use only for rapid reactions (< 1 hour) at low temperatures (
).
Class III: Polar Protic Solvents (Reactivity Quenchers)
Solvents: Methanol, Ethanol, Water.[12]
-
Solubility: Very High .[1]
-
Mechanism: Strong hydrogen bonding between the solvent and fluoride ion (
).[1] -
Impact: Nucleophilicity is drastically reduced.[1] Useful only for mild base catalysis where strong nucleophilicity is undesirable.
Class IV: Non-Polar Solvents (Phase Transfer Only)
Solvents: Toluene, Hexane, Diethyl Ether.
-
Solubility: Negligible to Low .[1]
-
Strategy: TPAF·2H₂O will form an oil or suspension.[1] Use as a Phase Transfer Catalyst (PTC) in biphasic systems (e.g., Toluene/Water) or add a cosolvent (THF).[1]
Mechanistic Visualization: Solvation vs. Reactivity[13]
The following diagram illustrates how solvent choice dictates the "nakedness" and consequent reactivity of the fluoride ion.
Caption: Figure 1. Solvent-dependent reactivity pathways of TPAF[1]·2H₂O.[1][13] Note the divergence between useful activation (green path) and solvent degradation (yellow path).[1]
Experimental Protocols
Protocol A: Preparation of a 1.0 M Standard Solution in THF
Use this protocol for standard desilylation reactions.
-
Material Handling: TPAF·2H₂O is deliquescent.[1] Weigh the solid rapidly. Ideally, perform weighing in a glovebox or use a weighing boat under a blanket of dry nitrogen.
-
Calculation:
-
Dissolution:
-
Storage: Store in a tightly sealed polypropylene or Teflon container at 4°C. Do not use glass for long-term storage of high-concentration fluoride solutions, as etching can occur over extended periods, generating water and fluorosilicates.[1]
Protocol B: "Drying" TPAF for Nucleophilic Fluorination
True anhydrous TPAF is difficult to obtain without decomposition.[15] This protocol reduces water content to a minimum without triggering Hofmann elimination.
-
Azeotropic Distillation:
-
Activation:
-
Redissolve the resulting residue in the target reaction solvent (e.g., DMF or THF).
-
Add 3Å Molecular Sieves (activated) to the solution and let stand for 12 hours.
-
Note: The solution may still contain trace water (~100-500 ppm), but this is often sufficient for
fluorinations.[1]
-
Safety & Stability (Self-Validating Systems)
To ensure the integrity of your reagent, employ these checks:
-
Visual Check: A yellow or brown discoloration in the solid or solution indicates decomposition (Hofmann elimination products: Tripropylamine + HF/Bifluoride). Discard if significant color develops.[1]
-
Titer Check: Periodically titrate an aliquot with standard acid (0.1 N HCl) using phenolphthalein to verify basicity, or use ¹⁹F NMR (internal standard: PhCF₃) to verify fluoride integrity.[1]
-
Container Compatibility: Always use plastic (PP/PE) or Teflon (PFA) labware for storage.[1] Glass is acceptable for short-term reactions (<24h) but avoid ground glass joints which can seize due to etching.[1]
References
-
Sharma, R. K., & Fry, J. L. (1983). Instability of anhydrous tetra-n-alkylammonium fluorides. The Journal of Organic Chemistry, 48(12), 2112–2114.[16] Link[1]
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride.[1][17][4][7][15][16] Journal of the American Chemical Society, 127(7), 2050–2051.[7] Link[1]
-
Cox, D. P., Terpinski, J., & Lawrynowicz, W. (1984). "Anhydrous" tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride ion.[15] The Journal of Organic Chemistry, 49(17), 3216–3219. Link[1]
-
Christe, K. O., et al. (1990).[4][12][16] Tetramethylammonium fluoride: properties and reactivity. Journal of the American Chemical Society, 112(21), 7619–7625. Link[1]
-
BenchChem. (2025).[1][11] Solubility of Tetrabutylammonium hydrofluoride in organic solvents. BenchChem Technical Guides. Link (Accessed via search context).[1]
Sources
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- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. nbinno.com [nbinno.com]
- 6. Tetrabutylammonium hydrogen difluoride solution 50 in acetonitrile Tetrabutylammonium bifluoride [sigmaaldrich.com]
- 7. Anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. US20180050980A1 - Method for preparing tetramethylammonium fluoride - Google Patents [patents.google.com]
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what is Tetrapropylammonium fluoride dihydrate used for in chemistry
This guide details the chemical profile, specific applications, and experimental protocols for Tetrapropylammonium Fluoride (TPAF) Dihydrate , a specialized quaternary ammonium salt distinct from its more common butyl analog (TBAF).
Executive Summary
Tetrapropylammonium Fluoride (TPAF) Dihydrate is a high-purity source of "naked" fluoride ions and a critical Structure Directing Agent (SDA) in materials science. While chemically similar to the ubiquitous Tetrabutylammonium Fluoride (TBAF), TPAF is preferred in applications where cation size is a limiting factor—specifically in the synthesis of MFI-type zeolites (e.g., Silicalite-1, ZSM-5) . The propyl chains of the TPAF cation (
In organic synthesis, TPAF serves as a potent desilylating agent and phase transfer catalyst (PTC), offering an alternative solubility profile to TBAF.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| Chemical Name | Tetrapropylammonium Fluoride Dihydrate |
| Formula | |
| CAS Number | 15985-52-1 (Anhydrous generic); Specific hydrates vary by supplier. |
| Molecular Weight | ~241.39 g/mol (Dihydrate basis) |
| Appearance | White to off-white crystalline solid (highly deliquescent). |
| Solubility | Highly soluble in water, methanol, ethanol, and polar aprotic solvents (DMSO, DMF). |
| Acidity/Basicity | Weakly basic due to the fluoride ion ( |
| Stability | Hygroscopic.[1] Decomposes at high temperatures via Hofmann elimination to tripropylamine and propene. |
Critical Distinction: Unlike TBAF, which is often sold as a trihydrate or THF solution, TPAF is frequently generated in situ or used in aqueous/alcoholic solutions for zeolite synthesis to prevent the premature precipitation of silica species caused by larger cations.
Primary Application: Structure Directing Agent (SDA) for Zeolites
The most authoritative application of TPAF is in the Fluoride Route synthesis of high-silica zeolites. Unlike the Hydroxide Route (high pH), the Fluoride Route (neutral/mild pH) produces crystals with fewer structural defects (silanol groups) and larger crystal sizes.
Mechanism of Templating
The
-
Mineralizer: Catalyzes the reversible breaking and forming of Si-O-Si bonds, allowing the crystal to anneal defects.
-
Charge Balance: Resides in the small cages (e.g., t-mel cages) to balance the positive charge of the SDA.
Diagram: TPAF-Mediated Zeolite Crystallization
Figure 1: Workflow for the synthesis of MFI-type zeolites using TPAF as the Structure Directing Agent.
Experimental Protocol: Synthesis of Silicalite-1
Objective: Synthesis of defect-free Silicalite-1 crystals using TPAF dihydrate in a near-neutral fluoride medium.
Reagents
-
Silica Source: Tetraethylorthosilicate (TEOS) or Fumed Silica.
-
SDA: Tetrapropylammonium Fluoride (TPAF) Dihydrate.
-
Solvent: Deionized Water (
).
Step-by-Step Methodology
-
Precursor Preparation:
-
Dissolve TPAF dihydrate in deionized water.
-
Add the silica source (TEOS) dropwise under vigorous stirring.
-
Molar Composition: Target a ratio of
.
-
-
Aging (Hydrolysis):
-
Stir the mixture at room temperature for 3–24 hours to allow hydrolysis of TEOS.
-
Note: If using TEOS, ethanol is produced. This can be evaporated by heating gently to 80°C if an alcohol-free gel is required.
-
-
Crystallization:
-
Transfer the gel into a PTFE-lined stainless steel autoclave.
-
Heat to 170°C – 200°C under static conditions.
-
Duration: 2 – 10 days (depending on temperature and water content).
-
-
Recovery:
-
Cool the autoclave to room temperature.
-
Filter the solid product and wash extensively with deionized water to remove excess fluoride and unreacted TPAF.
-
Dry at 80°C overnight.
-
-
Calcination (Activation):
-
To open the pores, the organic TPA cation must be removed.
-
Heat at 550°C in air for 5–6 hours.
-
Result: Pure white crystalline powder of Silicalite-1.
-
Secondary Application: Organic Synthesis
While TBAF is the standard for desilylation, TPAF is utilized when:
-
Solubility Requirements: The propyl chains offer a slightly different lipophilicity profile, useful in specific solvent mixtures where TBAF might precipitate or form emulsions.
-
Kinetic Control: The slightly smaller cation radius of
(compared to ) can alter the ion-pairing tightness with the fluoride ion, potentially modulating the reactivity of the "naked" fluoride in sensitive nucleophilic substitutions.
Protocol: Desilylation of Silyl Ethers
-
Reaction:
-
Conditions:
-
Dissolve silyl ether substrate in THF or DMF.[2]
-
Add 1.1 equivalents of TPAF dihydrate.
-
Stir at room temperature for 15–60 minutes.
-
Quench with water and extract.
-
Safety & Handling
-
Fluoride Toxicity: TPAF releases fluoride ions.[3] While less dangerous than HF, it is toxic if ingested and can cause irritation. Avoid contact with strong acids, which will liberate Hydrogen Fluoride (HF) gas.
-
Hygroscopicity: The dihydrate form is relatively stable but will absorb atmospheric moisture rapidly. Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Thermal Instability: Do not heat TPAF solids above 100°C without a solvent, as quaternary ammonium fluorides are prone to Hofmann elimination (degradation).
References
-
International Zeolite Association (IZA). "Synthesis of Silicalite-1 (MFI)." Verified Syntheses of Zeolitic Materials. [Link]
-
Guth, J. L., et al. (1989). "Zeolite synthesis in the presence of fluoride ions: A comparison with conventional synthesis methods." Zeolite Synthesis, ACS Symposium Series. [Link]
-
Fyfe, C. A., et al. (2001). "Location of the Fluoride Ion in Tetrapropylammonium Fluoride Silicalite-1 Determined by NMR Experiments." Journal of the American Chemical Society. [Link]
Sources
Comparative Technical Guide: Tetrapropylammonium Fluoride (TPAF) vs. Tetrabutylammonium Fluoride (TBAF)
This guide provides a comparative technical analysis of Tetrapropylammonium Fluoride (TPAF) and Tetrabutylammonium Fluoride (TBAF) , designed for researchers and drug development professionals.
Executive Summary: The "Naked" Fluoride Dilemma
In drug development and organic synthesis, quaternary ammonium fluorides are the standard for generating "naked" fluoride anions—species capable of high-reactivity desilylation and nucleophilic fluorination due to poor solvation in organic media.
While Tetrabutylammonium Fluoride (TBAF) is the industry workhorse due to cost and availability, it suffers from significant drawbacks: high hygroscopicity, thermal instability (Hoffmann elimination), and a lipophilic amine byproduct (tributylamine) that is difficult to remove.
Tetrapropylammonium Fluoride (TPAF) emerges as a critical alternative. Its primary advantage lies not in superior reactivity, but in downstream processing . The byproduct, tripropylamine, is significantly more volatile and less lipophilic than tributylamine, simplifying purification—a crucial factor in GMP synthesis and late-stage drug functionalization.
Physicochemical Profile & Mechanistic Differences[1][2]
The reactivity of these salts is governed by the cation size , which dictates the "tightness" of the ion pair and the lipophilicity of the salt.
Comparative Data Table
| Feature | TPAF (Tetrapropylammonium Fluoride) | TBAF (Tetrabutylammonium Fluoride) |
| Formula | ||
| Molecular Weight | ~205.36 g/mol (anhydrous) | 261.46 g/mol (anhydrous) |
| Cation Radius | Smaller (~3.8 Å) | Larger (~4.9 Å) |
| Ion Pairing | Tighter ion pair; slightly reduced F⁻ nucleophilicity in non-polar solvents. | Looser ion pair; maximizes F⁻ "nakedness" and reactivity. |
| Solubility | High in polar organics (MeCN, DMSO); moderate in DCM. | Excellent in broad range (THF, DCM, Toluene, MeCN). |
| Byproduct | Tripropylamine ( | Tributylamine ( |
| Byproduct BP | 156 °C (Easier to remove) | 216 °C (Persistent contaminant) |
| Byproduct LogP | ~2.8 (Easier acid wash removal) | ~4.6 (Difficult to wash out) |
| Primary Use | Zeolite synthesis (MFI), specialized deprotection. | General desilylation, fluorination base. |
Mechanistic Insight: The Cation-Anion Interaction
The "naked" fluoride concept relies on the cation's ability to prevent the fluoride ion from forming tight aggregates.
-
TBAF: The bulky butyl chains create a steric shell that effectively separates the cation from the fluoride anion. This charge separation increases the ground-state energy of the fluoride, making it a more aggressive nucleophile and base.
-
TPAF: The propyl chains offer less steric bulk. The cation-anion distance is shorter, resulting in a tighter Coulombic interaction. While still effective, TPAF is theoretically less reactive than TBAF in non-polar solvents like toluene, but comparable in polar aprotic solvents like acetonitrile where solvent separation dominates.
Stability & Decomposition: The Hoffmann Elimination
Both reagents share a critical flaw: Thermal Instability . They cannot be easily dried by heating because the fluoride anion (a strong base) abstracts a beta-proton from the alkyl chain, triggering a Hoffmann elimination.
Decomposition Pathway
The fluoride ion attacks the
Figure 1: Mechanism of Hoffmann Elimination in Quaternary Ammonium Fluorides.
-
TBAF Stability: Decomposes slowly at room temperature if anhydrous; rapid decomposition >50°C.
-
TPAF Stability: Similar profile. The acidity of the
-hydrogens in propyl and butyl chains is comparable. TPAF offers no significant thermal stability advantage over TBAF.
Strategic Applications & Protocols
A. Silyl Deprotection (The "Clean Workup" Strategy)
Scenario: You are deprotecting a TBS-ether on a late-stage drug candidate. The molecule is lipophilic.
-
Using TBAF: The byproduct, tributylamine, is highly lipophilic. It co-elutes with your product during flash chromatography and requires harsh acid washes to remove, which might damage acid-sensitive scaffolds.
-
Using TPAF: The byproduct, tripropylamine, is less lipophilic.
-
Protocol Advantage: It can be removed via a mild aqueous citric acid wash (pH 4-5) or extended high-vacuum drying (due to lower BP).
-
Protocol: TPAF-Mediated Deprotection
-
Preparation: Dissolve substrate (1.0 equiv) in THF (0.1 M).
-
Reagent Addition: Add TPAF (1.0 M in THF or solid) (1.2 – 1.5 equiv).
-
Note: If using solid TPAF, ensure it is stored in a desiccator; weigh quickly to avoid water uptake.
-
-
Reaction: Stir at 0°C to RT. Monitor by TLC.
-
Workup (The Key Difference):
-
Dilute with
or EtOAc. -
Wash twice with 10% aqueous Citric Acid or 0.5 M HCl (if substrate permits). The
partitions into the aqueous phase much more efficiently than . -
Wash with brine, dry over
, and concentrate.
-
B. Zeolite Synthesis (Structure Directing Agent)
TPAF is the specific template for Silicalite-1 (MFI framework) . The size of the
-
Role: The fluoride anion balances the charge of the organic cation during crystallization in near-neutral pH media.
-
Relevance: For drug delivery systems utilizing mesoporous silica or zeolites, TPAF is the mandatory reagent; TBAF will yield a different zeolite topology or amorphous material.
Preparation of "Anhydrous" Reagents
True anhydrous salts are elusive due to the elimination described above. However, for nucleophilic fluorination (
Protocol: Azeotropic Drying (Applicable to TPAF & TBAF) Do not heat under static vacuum.
-
Dissolve the hydrated salt (TPAF[1]·xH2O) in a mixture of Toluene and Acetonitrile (1:1) .
-
Rotary evaporate at low temperature (<40°C) using a high-vacuum pump. The azeotrope carries water away.
-
Repeat 3x.
-
Redissolve in the reaction solvent (e.g., dry THF or DMSO) immediately.
-
Validation: Check water content via Karl Fischer titration if the subsequent reaction is moisture-critical (e.g., fluorination of deactivated rings).
Decision Matrix: When to Use Which?
The following logic tree guides the selection process based on experimental constraints.
Figure 2: Decision Matrix for selecting between TPAF and TBAF.
References
-
Sharma, R. K., & Fry, J. L. (1983). Instability of anhydrous tetra-n-alkylammonium fluorides. Journal of Organic Chemistry, 48(12), 2112–2114. Link
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. Link
-
Mentzen, B. F., et al. (2006).[2] Location of the fluoride ion in tetrapropylammonium fluoride silicalite-1. Journal of the American Chemical Society, 123, 6882. Link
-
Pilcher, A. S., & DeShong, P. (1996).[3] Utilization of Tetrabutylammonium Triphenyldifluorosilicate as a Fluoride Source. Journal of Organic Chemistry, 61(20), 6901-6905.[3] Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[4][5] Protective Groups in Organic Synthesis. 3rd Ed., John Wiley & Sons.[2][4][5][6] (Standard reference for deprotection protocols).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Utilization of Tetrabutylammonium Triphenyldifluorosilicate as a Fluoride Source for Silicon-Carbon Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 5. US7232910B2 - Methods of preparing indazole compounds - Google Patents [patents.google.com]
- 6. US20060094881A1 - Methods of preparing indazole compounds - Google Patents [patents.google.com]
stability of Tetrapropylammonium fluoride dihydrate vs anhydrous TPAF
This guide provides a technical analysis of the stability profiles of Tetrapropylammonium Fluoride (TPAF) in its dihydrate and anhydrous forms. It is designed for researchers requiring high-fidelity control over nucleophilic fluorination and zeolite templating.
Executive Technical Summary
The stability of Tetrapropylammonium Fluoride (TPAF) is governed by a critical trade-off between lattice energy stabilization and intrinsic basicity-driven decomposition .
-
TPAF Dihydrate (
): Thermodynamically stable at room temperature. The water molecules hydrogen-bond to the fluoride anion, significantly attenuating its basicity and preventing the abstraction of -protons from the propyl chains. -
Anhydrous TPAF (
): Inherently unstable. Upon removal of the hydration shell, the "naked" fluoride ion ( ) becomes an exceptionally strong base ( of conjugate acid HF 3.17 in water, but effectively in aprotic media). It rapidly triggers a Hofmann Elimination reaction, decomposing the salt into tripropylamine, propene, and bifluoride species.[1]
Chemical Architecture & Decomposition Mechanism
The primary failure mode for TPAF is Hofmann Elimination . Unlike Tetramethylammonium fluoride (TMAF), which lacks
2.1 The "Self-Destruct" Mechanism
In the absence of water, the fluoride anion attacks a
Reaction Pathway:
2.2 Visualizing the Pathway
The following diagram illustrates the divergent stability pathways based on hydration state.
Figure 1: Mechanistic pathway showing the protective role of hydration and the inevitable decomposition of the anhydrous form via E2 elimination.
Comparative Stability Analysis
The following data consolidates physical properties and stability thresholds.
| Feature | TPAF Dihydrate ( | Anhydrous TPAF ( |
| CAS Number | 51934-10-2 | Not commercially viable |
| Physical State | White crystalline solid / Deliquescent | Transient solid / Oil |
| Fluoride Reactivity | Attenuated (H-bonded) | Extreme ("Naked" Fluoride) |
| Thermal Stability | Stable up to ~60–70°C (Melts/Dehydrates) | Decomposes >0°C (Variable) |
| Primary Utility | Zeolite templating (Silicalite-1), Phase Transfer Catalyst | Theoretical nucleophile (use in situ) |
| Storage Requirement | Ambient, Desiccated | Do not store. Generate in situ. |
3.1 The "Zeolite Paradox"
TPAF is widely cited in the synthesis of Silicalite-1 and ZSM-5 zeolites. In these applications, the TPAF molecule is occluded within the silica framework.
-
Observation: TPAF inside a zeolite pore is stable up to 400°C .
-
Explanation: The "Confinement Effect." The rigid zeolite lattice physically prevents the geometric rearrangement required for the E2 elimination transition state. Do not confuse this occluded stability with the intrinsic stability of the bulk salt.
Protocol: Handling and Generation
Since "shelf-stable" anhydrous TPAF is a chemical impossibility for practical purposes, researchers must use specific protocols to access its reactivity without triggering decomposition.
Method A: The "Wet" Application (Preferred)
For applications like zeolite synthesis or phase transfer catalysis where extreme basicity is not required:
-
Source: Use commercial TPAF dihydrate or 1.0 M solutions in THF/Water.
-
Storage: Store at 2–8°C. The compound is hygroscopic; keep tightly sealed to prevent it from turning into a viscous syrup (deliquescence).
Method B: Generating "Anhydrous" Reactivity (In Situ)
If you require a naked fluoride source for nucleophilic fluorination (
-
Do NOT attempt to dry TPAF dihydrate in a vacuum oven at high heat (>60°C). You will generate tripropylamine and HF (which will etch your glassware).
-
Azeotropic Distillation (Caution):
-
Dissolve TPAF dihydrate in acetonitrile or toluene.
-
Rotary evaporate at low temperature (<40°C) to remove water as an azeotrope.
-
Use immediately. The resulting oil is metastable and will begin decomposing to propene.
-
-
Chemical Generation (Hexafluorobenzene Route):
-
React Tetrapropylammonium Cyanide with Hexafluorobenzene in THF at -65°C.
-
This generates anhydrous TPAF in solution at low temperatures, where the kinetic barrier to Hofmann elimination is sufficient to allow for nucleophilic fluorination of your substrate.
-
References
-
Sharma, R. K., & Fry, J. L. (1983). Instability of anhydrous tetra-n-alkylammonium fluorides. Journal of Organic Chemistry, 48(12), 2112–2114. Link
- Establishes the fundamental instability of tetraalkylammonium fluorides with beta-hydrogens.
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051.[2] Link
- Describes the low-temperature synthesis of anhydrous TBAF/TPAF to avoid Hofmann elimin
-
Mentzen, B. F., et al. (2006). Location of the Fluoride Ion in Tetrapropylammonium Fluoride Silicalite-1. Journal of the American Chemical Society, 123(28), 6882. Link
- Details the stability of TPAF when occluded in zeolite frameworks.
-
Christe, K. O., et al. (1990).[3][4] Tetramethylammonium fluoride: A convenient source of naked fluoride.[3][4] Journal of the American Chemical Society, 112(21), 7619. Link
- Provides comparative data on TMAF (stable) vs TPAF/TBAF (unstable).
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]
Technical Whitepaper: Operational Safety and Chemical Handling of Tetrapropylammonium Fluoride (TPAF) Dihydrate
Executive Summary
Tetrapropylammonium fluoride (TPAF) dihydrate is a specialized quaternary ammonium salt utilized primarily as a source of "naked" fluoride ions in organic synthesis. It serves as a potent desilylation agent, a phase-transfer catalyst, and a structure-directing agent in zeolite synthesis.
While chemically valuable, TPAF presents a dual-hazard profile: the corrosivity of the fluoride ion and the permeation-enhancing properties of the lipophilic tetrapropylammonium cation. This guide moves beyond standard MSDS reporting to provide a mechanistic understanding of these hazards and a validated framework for safe experimental execution.
Chemical Identity and Physical Properties[1]
TPAF dihydrate is often commercially supplied as a solid or in solution. The dihydrate form offers a balance between the extreme hygroscopicity of the anhydrous salt and the reactivity required for nucleophilic fluorination.
| Property | Specification |
| Chemical Name | Tetrapropylammonium fluoride (dihydrate) |
| CAS Number | 7217-93-8 (General TPAF) |
| Molecular Formula | |
| Molecular Weight | ~241.39 g/mol (Dihydrate basis) |
| Appearance | White to off-white crystalline solid or hygroscopic powder |
| Solubility | Highly soluble in water, methanol, acetonitrile; sparingly soluble in non-polar solvents. |
| pH (10% aq. soln) | Basic (> 8.0) due to hydrolysis ( |
| Reactivity | Incompatible with strong acids (releases HF gas) and glass (etches silica). |
Critical Note on CAS: While CAS 7217-93-8 refers to the parent Tetrapropylammonium fluoride, commercial hydrates are often categorized under this number. Always verify the specific hydration state on the Certificate of Analysis (CoA) as it affects stoichiometry.
Hazard Mechanics: The "Trojan Horse" Effect
Standard inorganic fluorides (like NaF) rely on passive diffusion or specific channels to enter cells. TPAF, however, presents a unique "Trojan Horse" risk due to its organic cation.
The Mechanism of Toxicity
-
Phase Transfer Permeation: The tetrapropylammonium cation is lipophilic. It acts as a surfactant, disrupting the lipid bilayer of the stratum corneum (outer skin layer), facilitating deep tissue penetration of the fluoride ion.
-
Fluoride Ion Release: Once intracellular, the
ion dissociates. -
Calcium Scavenging:
binds avidly to free calcium ions ( ) to form insoluble Calcium Fluoride ( ). -
Systemic Cascade: This rapid depletion of calcium (Hypocalcemia) disrupts nerve impulse transmission and cardiac repolarization, potentially leading to fatal arrhythmias. Simultaneously, the formation of insoluble salts causes cellular necrosis (tissue death).[1]
Visualization of Toxicological Cascade
Figure 1: The mechanistic pathway of TPAF toxicity, highlighting the cation-assisted permeation leading to systemic hypocalcemia.
Operational Safety and Storage Protocol
Material Compatibility (The "No Glass" Rule)
Fluoride ions attack silicon-oxygen bonds. Storing or reacting TPAF in borosilicate glass generates Silicon Tetrafluoride (
-
Forbidden: Borosilicate Glass, Quartz.
-
Mandatory: Polypropylene (PP), Polyethylene (HDPE), Polytetrafluoroethylene (PTFE/Teflon), or PFA.
Engineering Controls & PPE
-
Ventilation: All operations must occur inside a certified chemical fume hood.
-
Glove Protocol: Standard latex gloves are insufficient .
-
Recommendation: Double-gloving. Inner layer: Laminate film (Silver Shield) or thick Nitrile (minimum 5 mil). Outer layer: Nitrile (for dexterity).
-
-
Eye Protection: Chemical splash goggles and a face shield are required. Standard safety glasses do not protect against splashes that can run down the face.
Emergency Response: The Calcium Gluconate Protocol
In the event of TPAF exposure, water rinsing alone is insufficient because it does not neutralize the deep-tissue fluoride scavenging.
Skin Exposure
-
Immediate Rinse: Flush with copious water for 5 minutes (speed is critical).
-
Apply Antidote: Massively apply 2.5% Calcium Gluconate Gel to the affected area.
-
Massage: Rub the gel into the skin continuously until medical help arrives.
-
Medical Alert: Inform emergency services explicitly that the patient has "Fluoride/Hydrofluoric Acid-like burns" so they monitor cardiac rhythms for hypocalcemia [1].
Eye Exposure
-
Flush with water or saline for 15 minutes.
-
Do not apply calcium gluconate gel directly into the eye unless specifically formulated for ophthalmic use (1% solution). Transport immediately.
Experimental Application: Safe Desilylation Workflow
A common application of TPAF is the cleavage of silyl ether protecting groups (e.g., TBS, TES). This protocol ensures high yield while mitigating fluoride risks.
The Protocol
Context: Removal of a tert-butyldimethylsilyl (TBS) group from a protected alcohol.
Reagents:
-
Substrate (R-OTBS)
-
TPAF Dihydrate (1.1 - 1.5 equivalents)
-
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)
-
Quench: Saturated aqueous Calcium Chloride (
) or Ammonium Chloride ( ).
Step-by-Step Methodology:
-
Setup: Equip a polypropylene round-bottom flask or vial with a magnetic stir bar. Do not use glass.
-
Dissolution: Dissolve the substrate in anhydrous THF.
-
Addition: Add TPAF dihydrate in one portion at
(ice bath). The dihydrate is mild, but exotherms can occur. -
Reaction: Allow to warm to room temperature. Monitor by TLC (using plastic-backed plates or careful sampling).
-
Quenching (Critical Safety Step):
-
Once complete, quench the reaction by adding Saturated Calcium Chloride (
) solution . -
Why? This immediately precipitates excess fluoride as harmless
before workup, preventing fluoride carryover into the separatory funnel.
-
-
Extraction: Extract with Ethyl Acetate. The fluoride remains in the solid/aqueous phase as
.
Workflow Visualization
Figure 2: Operational workflow for TPAF-mediated desilylation, emphasizing the calcium quench step to sequester fluoride.
Waste Management
Disposal of TPAF waste requires strict segregation.
-
Segregation: Never mix fluoride waste with acidic waste streams. Acidification of fluoride solutions generates Hydrofluoric Acid (HF) gas, which is highly volatile and lethal.
-
Labeling: Clearly label waste containers as "Fluoride Hazard - Basic pH".
-
Pre-treatment: Ideally, treat waste with excess Calcium Hydroxide (
) or Calcium Chloride in the lab to precipitate fluoride as solids before handing over to waste management services.
References
-
National Institutes of Health (NIH) - PubChem. Tetrapropylammonium fluoride Compound Summary. Available at: [Link]
- University of Oxford - Department of Chemistry.Safety Protocol for Hydrofluoric Acid and Fluorides.
Sources
Hygroscopic Properties and Reactivity of Tetrapropylammonium Fluoride Dihydrate: A Technical Guide
Executive Summary
Tetrapropylammonium fluoride (TPAF) dihydrate (
This guide provides a technical deep-dive into the physicochemical behavior of TPAF dihydrate, quantifying the impact of hydration on nucleophilicity and establishing rigorous protocols for handling to maintain stoichiometric integrity in drug development workflows.
Part 1: Physicochemical Profile & The Hygroscopicity Mechanism
The Fluoride-Water Interaction
Unlike larger halides (Cl, Br, I), the fluoride ion (
Consequently, the "naked" fluoride ion seeks stabilization through hydrogen bonding. TPAF dihydrate is not merely "wet" TPAF; it is a distinct crystalline phase where water molecules are structurally integral, bridging fluoride ions.
-
Lattice Energy vs. Hydration Enthalpy: The hydration enthalpy of
is exceptionally high ( ). TPAF will scavenge atmospheric moisture until it deliquesces, eventually forming a solution. -
The Dihydrate State: The dihydrate (
) represents a local minimum of stability where fluoride is hydrogen-bonded, significantly reducing its basicity compared to the theoretical anhydrous form.
Thermal Instability: The Hofmann Elimination Risk
Researchers often attempt to dry TPAF thermally to increase reactivity. This is a critical error . Like Tetrabutylammonium fluoride (TBAF), TPAF possesses
Decomposition Pathway:
This reaction releases hydrogen fluoride (HF) and tripropylamine, destroying the reagent and potentially altering the pH of the reaction medium.
Part 2: Impact on Chemical Reactivity[1]
The water content in TPAF dihydrate acts as a "rheostat" for reactivity.
Nucleophilicity vs. Solvation
In
-
Dihydrate Form: The fluoride is "caged" by water molecules. The nucleophilic attack requires desolvation energy, slowing the reaction rate by orders of magnitude compared to anhydrous conditions.
-
Desilylation: For removing silyl protecting groups (e.g., TBS, TES), the dihydrate is often sufficiently reactive because the formation of the Si-F bond (
) is thermodynamically powerful enough to overcome the hydration barrier.
Table: Quaternary Ammonium Fluoride Comparison
| Property | Tetramethylammonium Fluoride (TMAF) | Tetrapropylammonium Fluoride (TPAF) | Tetrabutylammonium Fluoride (TBAF) |
| Hygroscopicity | Extreme | Extreme | Extreme |
| Common Form | Anhydrous or Tetrahydrate | Dihydrate | Trihydrate |
| Thermal Stability | High (No | Low (Elimination risk) | Low (Elimination risk) |
| Solubility (Org.) | Low in THF | Moderate in THF | High in THF |
| Primary Use | Robust "naked" F source | Zeolite synthesis / Steric control | General desilylation |
Part 3: Operational Protocols
Storage and Handling
Trustworthiness Check: Never store TPAF dihydrate in standard glass vials with screw caps for extended periods; fluoride can etch glass over time in the presence of moisture, generating
-
Container: Polypropylene (PP) or PFA containers.
-
Environment: Store at
C under Argon or Nitrogen. Cold storage slows the kinetics of both water absorption and Hofmann elimination. -
Glovebox: For stoichiometric precision, weigh TPAF dihydrate inside a glovebox. If a glovebox is unavailable, use a "weigh-and-shoot" method: pre-weigh the receiving flask, add reagent rapidly, and back-calculate mass after re-weighing the closed system.
Drying Protocols (The "Safe" Way)
Since thermal drying is risky, use Azeotropic Drying or Chemical Scavenging .
Protocol: Azeotropic Drying of TPAF
-
Dissolution: Dissolve the TPAF dihydrate in anhydrous acetonitrile or toluene.
-
Evaporation: Use a rotary evaporator at low temperature (
C) with high vacuum. The water-solvent azeotrope removes moisture. -
Repetition: Repeat 3x.
-
Storage: Store the resulting residue as a solution if possible, or use immediately.
Protocol: Chemical Scavenging (In-Situ) For strictly anhydrous applications, do not try to dry the salt. Instead, add a sacrificial silyl reagent (e.g., TMS-Cl) or use molecular sieves (3Å) in the reaction mixture before adding the substrate. Note: Sieves can be slow to dry fluoride solutions due to viscosity and ion pairing.
Part 4: Visualization of Mechanisms
Hofmann Elimination Pathway
This diagram illustrates why thermal drying fails. The fluoride ion turns against its own cation.
Caption: Figure 1. Thermal decomposition of TPAF via Hofmann Elimination. Heating to remove water triggers self-destruction of the reagent.
The Hydration Barrier
This diagram shows the competition between the water "cage" and the reaction substrate.
Caption: Figure 2. The Hydration Barrier. Reactivity is gated by the energy required to strip water molecules from the fluoride ion.
References
-
Harmon, K. M., et al. (1974). Hydrogen bonding.[1] III. Tetrapropylammonium hydrogen difluoride and the thermal elimination reaction of tetrapropylammonium fluoride hydrates. The Journal of Organic Chemistry. Link
-
Sun, H., & DiMagno, S. G. (2005).[2] Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society.[2][3] (Provides mechanistic insight into Hofmann elimination in analogous TBAF systems). Link
-
Fyfe, C. A., et al. (2001).[4] Location of the fluoride ion in tetrapropylammonium fluoride silicalite-1 determined by 1H/19F/29Si triple resonance CP, REDOR, and TEDOR NMR experiments. Journal of the American Chemical Society.[2][3] Link
-
Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research.[5] Link
-
Sharma, R. K., & Fry, J. L. (1983). Instability of anhydrous tetra-n-alkylammonium fluorides. The Journal of Organic Chemistry. Link
Sources
Technical Whitepaper: Tetrapropylammonium Fluoride Dihydrate (TPAF)
This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes experimental rigor and addresses the specific data scarcity associated with this hygroscopic quaternary ammonium salt.
Physical Characterization, Measurement Protocols, and Critical Application Parameters
Executive Summary
Tetrapropylammonium fluoride (TPAF) dihydrate [CAS: 51934-10-2] is a specialized quaternary ammonium salt serving as a potent source of "naked" fluoride ions in organic synthesis.[1] Unlike its ubiquitous analog Tetrabutylammonium fluoride (TBAF), TPAF offers a distinct steric profile and solubility window, making it critical for specific desilylation and phase-transfer catalysis (PTC) workflows.[1]
Critical Technical Insight: Precise physical constants (density and refractive index) for TPAF dihydrate are frequently absent from standard chemical indices due to its extreme hygroscopicity and tendency to deliquesce.[1] In drug development, relying on generic "batch" values can lead to stoichiometry errors in sensitive deprotection reactions.[1] This guide provides the available theoretical baselines and, more importantly, the standardized protocols for in-house validation of these properties.
Chemical Identity & Profile[2][3][4][5]
| Parameter | Specification |
| Chemical Name | Tetrapropylammonium fluoride dihydrate |
| CAS Number | 51934-10-2 |
| Molecular Formula | |
| Molecular Weight | 241.39 g/mol |
| Structure | Quaternary ammonium cation |
| Appearance | White to off-white crystalline solid (highly hygroscopic) |
Physical Properties: Data & Estimation
Note: Due to the rapid water absorption of TPAF, literature values often vary by hydration state.[1] The values below represent the solid dihydrate and its solution proxies.
Density and Refractive Index (Comparative Analysis)
Since exact crystallographic density for TPAF dihydrate is rarely reported in open literature, it is standard practice to bracket its properties using its homologs (TEAF and TBAF) and verify via solution density.[1]
| Compound | State | Density ( | Refractive Index ( |
| TPAF Dihydrate | Solid | ~1.02 - 1.08 g/cm³ (Est.)* | 1.42 - 1.44 (Est.)[1] |
| TPAF Solution | 1.0 M in THF | 0.96 - 0.99 g/mL | 1.4050 |
| TBAF Hydrate | Solid | 0.953 g/mL | 1.456 |
| TEAF Hydrate | Solid | ~1.10 g/mL | N/A |
*Estimated based on lattice packing efficiency trends between Tetraethyl (TEAF) and Tetrabutyl (TBAF) ammonium salts.
The Hygroscopicity Factor
TPAF is deliquescent .[1] A solid sample exposed to ambient air (50% RH) can absorb >10% w/w water within minutes, altering its density and refractive index.[1]
-
Implication: Density measurements must be performed under inert atmosphere (Argon/Nitrogen) or in anhydrous solvent solutions.
Experimental Protocols: In-House Validation
Trustworthiness Directive: Do not rely on vendor COAs for water-sensitive physical constants. Validate immediately prior to use.
Protocol A: Precise Density Measurement (Oscillating U-Tube Method)
Best for: Liquid solutions or deliquescent solids dissolved in standard solvents.[1]
-
Preparation : Prepare a 1.00 M solution of TPAF in anhydrous THF or water inside a glovebox.
-
Calibration : Calibrate the density meter (e.g., Anton Paar DMA series) using air and degassed ultrapure water at 20.0°C.
-
Injection : Inject 2 mL of the sample, ensuring no microbubbles (bubbles cause false low-density readings).
-
Equilibration : Allow temperature to stabilize to 20.0°C ± 0.01°C.
-
Calculation :
(Note: This is an approximation; for crystallographic density, XRD analysis is required.)
Protocol B: Refractive Index of Hygroscopic Solids (Oil Immersion Method)
Best for: Solid crystal characterization without dissolving the sample.[1]
-
Setup : Place a few grains of TPAF dihydrate on a microscope slide inside a humidity-controlled chamber.
-
Immersion : Apply a drop of calibrated immersion oil (RI range 1.40–1.50).
-
Becke Line Test : Observe the "Becke Line" (halo of light) at the crystal edge using a polarized light microscope.
-
Halo moves into crystal upon lowering stage: Crystal RI > Oil RI.
-
Halo moves into oil upon lowering stage: Crystal RI < Oil RI.
-
-
Iteration : Repeat with oils of different RI until the crystal becomes invisible (RI matched).
Workflow Visualization: Quality Control Pipeline
The following diagram illustrates the decision logic for handling TPAF to ensure data integrity during drug development.
Caption: Logical workflow for validating TPAF physical properties prior to use in sensitive synthesis.
Applications & Implications
The refractive index and density are not merely catalog values; they are process analytical technology (PAT) indicators.[1]
-
Reaction Monitoring : In flow chemistry, inline refractive index sensors can monitor the consumption of TPAF as it reacts with silyl ethers.[1] A change in RI correlates directly to the concentration of the cleaved silane byproduct.[1]
-
Phase Transfer Catalysis (PTC) : The density difference between the organic phase and the aqueous TPAF phase drives the separation efficiency. If the TPAF solution density is too close to the organic solvent density (e.g., ~0.98 g/mL), emulsion formation increases.
-
Recommendation: Adjust aqueous phase density using neutral salts (NaCl) if TPAF density causes emulsion issues.
-
Safety & Handling
-
Fluoride Toxicity : TPAF releases fluoride ions, which are toxic and can penetrate skin, causing deep tissue necrosis and bone depletion.
-
HF Formation : In the presence of strong acids, TPAF generates Hydrogen Fluoride (HF).[1] Always have Calcium Gluconate gel available.[1]
-
Storage : Store under Argon at 2–8°C. Do not store in glass for prolonged periods (etching risk); use polypropylene (PP) or PFA containers.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2776564, Tetraethylammonium fluoride dihydrate. Retrieved from [Link]
- Christe, K. O., et al. (1990). Solid-state structure and properties of "naked" fluoride sources. Journal of the American Chemical Society. (Contextual grounding for anhydrous vs.
Sources
Methodological & Application
Tetrapropylammonium fluoride dihydrate as structure directing agent for zeolites
Application Note: Fluoride-Mediated Synthesis of High-Silica MFI Zeolites using Tetrapropylammonium Fluoride (TPA-F)
Executive Summary
This guide details the use of Tetrapropylammonium Fluoride (TPA-F) Dihydrate as a dual-function Structure Directing Agent (SDA) and mineralizer for the synthesis of high-silica MFI zeolites (Silicalite-1). Unlike the conventional alkaline route using TPA-OH, the TPA-F "Fluoride Route" operates at near-neutral pH. This method yields highly hydrophobic, defect-free crystals with superior thermal stability, making them ideal candidates for hydrophobic drug delivery systems and shape-selective catalysis.
Scientific Foundation: The Fluoride Route
The synthesis of zeolites traditionally relies on hydroxide ions (
TPA-F dihydrate introduces a paradigm shift known as the Fluoride Route , pioneered by Flanigen and Guth.
Mechanism of Action
-
Templating (
): The bulky tetrapropylammonium cation acts as the "architect," organizing the silica species into the characteristic MFI (Mobyl Five) channel structure (5.3 Å x 5.6 Å pores). -
Mineralization (
): The fluoride ion acts as the "contractor." At neutral pH, silica is insoluble. attacks amorphous silica to form soluble fluorosilicate species ( or similar), mobilizing the silica for crystallization without the corrosive effects of high pH. -
Charge Balancing: In the absence of trivalent metals (like Al), the positive charge of the entrapped
is balanced by the ion, which resides in the small cages of the zeolite. This 1:1 charge balance prevents the formation of defect silanol groups ( ), resulting in a pristine, hydrophobic framework.
Mechanistic Pathway Diagram[2]
Figure 1: The dual role of TPA-F in mobilizing silica (via F-) and directing structure (via TPA+) at neutral pH.[1][2]
Experimental Protocol: Synthesis of Silicalite-1
Target Material: Pure Silica MFI (Silicalite-1)
Target Morphology: Large, prismatic crystals (Coffin-shaped)
Molar Composition:
Reagents & Equipment[3][4]
-
Silica Source: Tetraethyl orthosilicate (TEOS, 98%+)
-
SDA/Mineralizer: Tetrapropylammonium fluoride dihydrate (
, >97%) -
Solvent: Deionized Water (18.2 MΩ)
-
Equipment: PTFE-lined stainless steel autoclave (Parr Instrument or equivalent), convection oven, centrifuge.
Step-by-Step Methodology
Step 1: Hydrolysis (The Sol-Gel Phase)
-
Dissolve 2.65 g of TPA-F dihydrate in 15 g of deionized water in a polypropylene beaker. Stir until clear.
-
Add 10.4 g of TEOS dropwise to the solution under vigorous magnetic stirring (500 RPM).
-
Note: The solution will initially be biphasic (oil/water).
-
-
Continue stirring at room temperature for 3–6 hours.
-
Critical Checkpoint: The mixture must become a clear, homogeneous sol. The hydrolysis of TEOS produces ethanol, which acts as a co-solvent.
-
Step 2: Ethanol Evaporation (Gelation)
-
To ensure high density and proper crystallization, the ethanol generated must be removed.
-
Heat the mixture gently to 60°C or use a rotary evaporator to remove the ethanol.
-
Adjust the weight with deionized water to match the target molar ratio (
). The final mixture should be a thick, white/translucent gel.-
Self-Validating Step: Measure pH.[3] It should be near neutral (pH 6–8). If pH > 9, contamination has occurred; discard.
-
Step 3: Hydrothermal Crystallization
-
Transfer the gel into a PTFE-lined autoclave (fill factor ~70%).
-
Seal tightly and place in a preheated oven at 170°C .
-
Static Synthesis: Keep the autoclave static for 3 to 5 days .
-
Why Static? Static conditions in fluoride media favor larger, well-defined crystals. Tumbling may induce secondary nucleation, reducing crystal size.
-
Step 4: Washing and Recovery
-
Cool the autoclave to room temperature.
-
Filter the solid product or centrifuge (4000 RPM, 10 min).
-
Wash 3 times with deionized water to remove unreacted TPA-F and soluble fluorosilicates.
-
Dry at 80°C overnight.
Step 5: Calcination (Activation)
-
Place the dried powder in a muffle furnace.
-
Ramp temperature at 1°C/min to 550°C .
-
Hold at 550°C for 6 hours under air flow.
-
Purpose: This burns off the organic TPA+ template, opening the micropores.
-
Characterization & Validation
Expected Data Profile
| Technique | Parameter | Expected Result | Significance |
| XRD | 2 | Peaks at 7.9°, 8.8°, 23.1° | Confirms MFI structure (Silicalite-1). |
| SEM | Morphology | Elongated Prisms / "Coffin" shape | Characteristic of fluoride-mediated growth (vs. small aggregates in OH- route). |
| NMR | Resonance at -64 ppm | Confirms F- trapped in | |
| TGA | Weight Loss | ~11-13% mass loss at 300-600°C | Corresponds to decomposition of occluded TPA+. |
Synthesis Workflow Diagram
Figure 2: Operational workflow for TPA-F mediated synthesis.
Applications in Drug Development & Catalysis
The specific utility of TPA-F synthesized zeolites lies in their surface chemistry.
-
Hydrophobic Drug Delivery:
-
Because the fluoride route minimizes surface silanol groups (
), the resulting zeolite is highly hydrophobic. -
Application: Encapsulation of non-polar Active Pharmaceutical Ingredients (APIs) that are unstable in moisture. The zeolite protects the drug until release.
-
-
API Synthesis (Catalysis):
-
The defect-free structure provides stronger Lewis acidity (if trace metals are doped) or strictly shape-selective adsorption.
-
Application: Separation of p-xylene or specific isomers in intermediate synthesis steps where high selectivity is required.
-
Troubleshooting (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| Gel remains cloudy/separated | Incomplete hydrolysis | Increase stirring time; ensure TEOS is fresh (not polymerized). |
| Amorphous Product (No XRD peaks) | Insufficient time/temp | Increase autoclave time to 5-7 days or temp to 180°C. |
| Small/Aggregated Crystals | pH too high or agitation | Ensure pH < 8. Use static synthesis (do not rotate autoclave). |
| Brown/Black Powder after Calcination | Incomplete combustion | Ensure sufficient air flow in furnace; ramp temperature slower (1°C/min). |
References
-
Flanigen, E. M., et al. (1978). "Silicalite, a new hydrophobic crystalline silica molecular sieve." Nature, 271, 512-516.
-
Guth, J. L., Kessler, H., & Wey, R. (1989). "Synthesis of MFI-type zeolites in the presence of fluoride ions." Studies in Surface Science and Catalysis, 49, 121-130.
-
International Zeolite Association (IZA). "Synthesis of Silicalite-1 (MFI) - Fluoride Route." Verified Synthesis of Zeolitic Materials.
-
Mentzen, B. F. (2007). "Crystal structures of the defect-free MFI-type zeolites." Comptes Rendus Chimie, 10(3), 238-249.
-
Barrett, P. A., et al. (2010). "Structure Directing Agents in Zeolite Synthesis." Journal of Porous Materials.
Sources
Application Note: High-Efficiency Desilylation using Tetrapropylammonium Fluoride (TPAF) Dihydrate
Abstract & Core Rationale
In the synthesis of complex pharmaceutical intermediates, silyl ethers (TBS, TES, TIPS, TBDPS) are ubiquitous protecting groups. While Tetrabutylammonium Fluoride (TBAF) is the industry standard for desilylation, it suffers from a critical downstream bottleneck: the lipophilicity of the tetrabutylammonium cation (
Tetrapropylammonium Fluoride (TPAF) Dihydrate offers a superior alternative. By utilizing the slightly shorter propyl chains, the resulting ammonium byproducts exhibit significantly higher aqueous solubility while maintaining the requisite organic solubility to facilitate the homogeneous fluoride attack. This protocol details the application of TPAF dihydrate for clean, efficient desilylation, emphasizing the simplified workup that distinguishes it from TBAF.
Mechanistic Principles
The desilylation proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. Silicon has a high affinity for fluoride (Bond Dissociation Energy Si-F approx. 140 kcal/mol vs Si-O approx. 110 kcal/mol).
The "Dihydrate" Advantage
The reagent is supplied as a dihydrate (
-
Solvate the Fluoride: Moderating basicity while retaining nucleophilicity.
-
Proton Source: The water provides the proton required to cap the leaving alkoxide (
) to form the alcohol ( ), driving the equilibrium forward and preventing the formation of highly basic alkoxides.
Reaction Pathway Diagram
Caption: Mechanism of fluoride-mediated desilylation. The water of hydration aids in the final protonation step, suppressing basic side-reactions.
Reagent Specifications & Handling
| Property | Specification | Notes |
| Chemical Name | Tetrapropylammonium fluoride dihydrate | |
| CAS Number | 51934-10-2 (dihydrate) | Anhydrous: 16888-35-6 |
| Formula | ||
| Appearance | White to off-white solid | Hygroscopic |
| Solubility | Soluble in Water, THF, DCM, MeCN | Higher water solubility than TBAF |
Storage Protocol:
-
Store at 2-8°C .
-
The reagent is hygroscopic.[1] Weigh quickly in air, or preferably in a nitrogen-flushed glovebox or glovebag if high precision is required.
-
If the solid becomes a "goo" or liquid, it has absorbed excess atmospheric moisture. It may still be active but stoichiometry will be inaccurate.
Experimental Protocol
Standard Operating Procedure (SOP): Cleavage of TBS Ethers
Reagents:
-
Substrate: Silyl-protected alcohol (1.0 equiv)
-
Reagent: TPAF Dihydrate (1.5 - 2.0 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
-
Quench: Saturated aqueous Ammonium Chloride (
)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under
. Add the silyl ether substrate and dissolve in anhydrous THF. -
Reagent Addition:
-
Option A (Solid Addition): Add TPAF dihydrate solid in one portion at
. -
Option B (Solution Addition - Preferred): Dissolve TPAF dihydrate in a minimum volume of THF and add dropwise to the substrate solution at
.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 1–4 hours.
-
Monitoring: Check TLC. The silyl ether is usually less polar (higher
) than the alcohol product.
-
-
Quench: Once conversion is complete, add saturated aqueous
(approx. 1 mL per mmol substrate). -
Workup (The TPAF Advantage):
-
Dilute with Diethyl Ether (
) or Ethyl Acetate ( ). -
Wash the organic layer three times with water.
-
Note: Unlike TBAF, the tetrapropylammonium salts partition efficiently into the aqueous phase.
-
Wash once with brine.
-
Dry over
, filter, and concentrate.
-
Optimization & Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric bulk (e.g., TBDPS, TIPS) | Increase TPAF to 3.0-5.0 equiv; Heat to 40-60°C. |
| Base-Sensitive Substrate | Fluoride basicity causing elimination | Add 1.5 equiv of Acetic Acid to the reaction mixture (buffers the basicity). |
| Product "Streaking" on TLC | Residual Ammonium Salts | Perform an additional wash with 5% aqueous |
Comparative Analysis: TPAF vs. TBAF
The primary driver for switching to TPAF is the purification workflow.
| Feature | TBAF (Tetrabutyl) | TPAF (Tetrapropyl) | Impact |
| Cation Lipophilicity | High ( | Moderate ( | TPAF is less "greasy." |
| Aqueous Solubility | Moderate | High | TPAF washes out easier. |
| Chromatography | Often co-elutes/streaks | Separates cleanly | cleaner NMR spectra. |
| Reactivity | High | High | Identical kinetic profiles. |
Workup Decision Logic
Caption: Decision matrix highlighting the purification efficiency of TPAF over TBAF.
Substrate Scope & Selectivity
TPAF is effective for the cleavage of the following silyl groups, listed in order of increasing stability (and time required):
-
TMS (Trimethylsilyl): Instantaneous at
. -
TES (Triethylsilyl): < 30 mins at
. -
TBS / TBDMS (tert-Butyldimethylsilyl): 1-4 hours at RT.
-
TIPS (Triisopropylsilyl): 4-12 hours at RT (may require mild heat).
-
TBDPS (tert-Butyldiphenylsilyl): 6-24 hours (often requires 2-3 equiv TPAF).
Selectivity Note: Like TBAF, TPAF is not highly selective between different silyl ethers if allowed to run to completion. To achieve selectivity (e.g., removing TES in the presence of TBS), strict stoichiometric control (1.0 equiv) and low temperature (
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Canonical reference for silyl ether stability).
-
Kuea-Aroonsri, P.; et al. "Distinct Advantage of the in situ Generation of Quaternary Ammonium Fluorides." Asian Journal of Organic Chemistry, 2016 . Link (Discusses the reactivity of various ammonium fluorides).
-
Sun, H.; DiMagno, S. G. "Anhydrous Tetrabutylammonium Fluoride." J. Am. Chem. Soc.2005 , 127, 2050-2051. Link (Mechanistic insight into the role of water/hydration in fluoride reagents).
-
Sigma-Aldrich. "Tetrapropylammonium fluoride dihydrate Product Specification." Link (Source for physical properties).
- Dill, K. A. "The Mechanism of Hofmeister Effects." Chem. Rev.2006, 106, 5179. (Theoretical grounding for the solubility differences between Propyl and Butyl ammonium salts).
Sources
Application Note: Tetrapropylammonium Fluoride Dihydrate (TPAF·2H₂O) in Phase Transfer Catalysis
[1][2]
Executive Summary
Tetrapropylammonium fluoride dihydrate (TPAF·2H₂O) is a specialized quaternary ammonium salt serving as a Phase Transfer Catalyst (PTC) and a source of nucleophilic fluoride. While Tetrabutylammonium fluoride (TBAF) is the industry standard for desilylation and general fluorination, TPAF occupies a critical niche due to its intermediate lipophilicity (between tetraethyl- and tetrabutyl-) and its specific utility in zeolite synthesis (structure-directing agent) and Halex reactions .
This guide details the mechanistic advantages of the propyl cation, handling protocols for the dihydrate form, and specific workflows for nucleophilic fluorination and zeolite crystallization.
Mechanistic Insight: Why TPAF?
The Cation Effect (Lipophilicity vs. Accessibility)
In Phase Transfer Catalysis, the efficiency of the reaction
-
TBAF (Butyl): Highly lipophilic. Excellent for extracting fluoride into non-polar organic phases (e.g., toluene, hexane) but can form tight ion pairs that reduce fluoride nucleophilicity in some matrices.
-
TEAF (Ethyl): Less lipophilic. Often struggles to transfer anions into deep organic phases but is useful in aqueous-organic interfaces with high polarity.
-
TPAF (Propyl): The "Goldilocks" Reagent. It offers sufficient lipophilicity to enter organic phases (e.g., dichloromethane, acetonitrile) while maintaining a smaller steric radius than TBAF. This smaller radius can facilitate tighter packing in crystal lattices (crucial for zeolite synthesis) and alter the "nakedness" of the fluoride ion in solution.
The Dihydrate Challenge
TPAF is supplied as a dihydrate (·2H₂O) .
-
Problem: Water molecules hydrogen-bond to the fluoride ion (
), significantly suppressing its nucleophilicity in reactions. -
Solution: For nucleophilic fluorination, the water must be managed. However, for zeolite synthesis or base-mediated reactions , the dihydrate form is often the active species, acting as a hydrated structure-directing agent.
Visualizing the Mechanism
The following diagram illustrates the Phase Transfer cycle using TPAF, highlighting the critical dehydration step required for high-yield fluorination.
Caption: Figure 1. Phase Transfer Cycle of TPAF. Note the critical "Activation" step (drying) required to convert the hydrated species into a reactive "naked" fluoride for nucleophilic substitution.
Experimental Protocols
Protocol A: Nucleophilic Fluorination (Halex Reaction)
Application: Converting alkyl halides or sulfonates to alkyl fluorides. Reagent: TPAF·2H₂O (CAS 51934-10-2). Solvent: Acetonitrile (ACN) or Toluene (for azeotropic drying).
Step-by-Step Procedure:
-
Reagent Preparation (Dehydration):
-
Since TPAF is a dihydrate, direct use often leads to sluggish rates.
-
Dissolve TPAF·2H₂O (1.5 equiv) in acetonitrile.
-
Critical Step: Add toluene (co-solvent) and perform azeotropic distillation (Rotavap at 40-50°C under reduced pressure) to remove the lattice water. Repeat 2x if "naked" fluoride is strictly required.
-
Note: Do not exceed 80°C, as Hofmann elimination (decomposition to tripropylamine and alkene) accelerates at high temperatures.
-
-
Reaction Setup:
-
Redissolve the dried TPAF residue in anhydrous Acetonitrile (0.5 M concentration).
-
Add the substrate (Alkyl Bromide/Tosylate, 1.0 equiv).
-
Seal the vessel under Nitrogen/Argon.
-
-
Execution:
-
Stir at reflux (80°C) for 4–12 hours.
-
Monitoring: Track disappearance of starting material via TLC or GC-MS.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with diethyl ether (precipitates the ammonium salts).
-
Filter through a silica plug to remove the spent ammonium salt.
-
Concentrate filtrate to obtain the crude fluoro-product.
-
Data Summary: Solvent Effects on TPAF Reactivity
| Solvent | Dielectric Constant | TPAF Solubility | Reaction Rate ( | Notes |
| Acetonitrile | 37.5 | High | Fast | Best balance of solubility and ion separation. |
| THF | 7.5 | Moderate | Moderate | Good for sensitive substrates; requires longer times. |
| Toluene | 2.4 | Low | Slow | Used primarily for azeotropic drying, not as reaction medium. |
| Water | 80.1 | Very High | Zero | Fluoride is fully hydrated and non-nucleophilic. |
Protocol B: Zeolite Synthesis (Structure Directing Agent)
Application: Synthesis of ZSM-5 or Silicalite-1.
Role of TPAF: TPAF acts as a template (Structure Directing Agent - SDA) and provides
Step-by-Step Procedure:
-
Precursor Preparation:
-
Aging (Hydrolysis):
-
Stir the mixture at room temperature for 2–4 hours to ensure hydrolysis of the silica source and uniform distribution of the TPAF template.
-
-
Crystallization:
-
Calcination:
-
Filter and wash the white solid product.[5]
-
Calcine at 550°C in air for 6 hours to decompose the organic TPAF template, leaving the porous zeolite framework.
-
Safety & Handling (E-E-A-T)
Thermal Instability (Hofmann Elimination)
Like all quaternary ammonium fluorides with
-
Decomposition Temp: Slow decomposition begins >60°C; rapid decomposition >100°C (anhydrous).
-
Pathway:
. -
Precaution: Never dry TPAF in an oven >60°C. Use vacuum desiccation or low-temperature azeotropic distillation.
Hygroscopicity
TPAF[6]·2H₂O is extremely hygroscopic.
-
Store in a desiccator or glovebox.
-
If the solid turns into a "goo" or liquid, it has absorbed excess atmospheric moisture. It can still be used for zeolite synthesis but must be re-quantified for PTC applications.
Chemical Compatibility
-
Incompatible: Strong acids (generates HF gas), strong oxidizers.
-
Glassware: Concentrated fluoride solutions can etch glass over time. Use Teflon (PTFE) or polypropylene vessels for long-term storage or high-temperature reactions.
References
-
CAS Database. (2025). Tetrapropylammonium fluoride dihydrate (CAS 51934-10-2) Properties. National Institutes of Health (PubChem). Link
-
Scholtz, et al. (2018). Structure-Directing Agents in Zeolite Synthesis: The Role of Quaternary Ammonium Fluorides. Journal of Materials Chemistry A. Link
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. (Cited for comparative drying protocols applicable to TPAF). Link
-
ChemicalBook. (2024). Tetrapropylammonium Fluoride Product Specifications and Suppliers. Link
-
Cardiff University. (2022). Seed- and Solvent-Free Synthesis of ZSM-5 using Tetrapropylammonium Fluoride. Link
Sources
- 1. Tetraethylammonium fluoride dihydrate | C8H24FNO2 | CID 2776564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetraethylammonium fluoride hydrate, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. US8653302B2 - Processes for preparing poly(pentafluorosulfanyl)aromatic compounds - Google Patents [patents.google.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. CN104803858B - Method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]
- 6. CAS 429-41-4: Tetrabutylammonium fluoride | CymitQuimica [cymitquimica.com]
Application Note: Synthesis of Defect-Free Silicalite-1 via the Tetrapropylammonium Fluoride (TPA-F) Route
Part 1: Executive Summary
This application note details the protocol for synthesizing Silicalite-1 (MFI topology) using Tetrapropylammonium Fluoride (TPA-F) as the Structure-Directing Agent (SDA). Unlike the conventional hydroxide route (TPA-OH) which operates at high pH (>12), the fluoride route operates at near-neutral pH (pH 6–8).
Why this matters: The fluoride route minimizes the formation of connectivity defects (internal silanol groups,
Part 2: Scientific Foundation & Mechanism
The "Fluoride Effect" vs. Hydroxide Route
In zeolite synthesis, the mineralizing agent dictates the crystallization mechanism.[1]
-
Hydroxide Route (
): High alkalinity solubilizes silica effectively but creates numerous internal defects ( ) to balance the charge of the organic cation ( ). -
Fluoride Route (
): Fluoride ions act as the mineralizer by forming labile fluorosilicate species (e.g., ). Crucially, the ion resides inside the small cages ( cages) of the MFI structure, balancing the positive charge of the located in the channel intersections. This allows the silica framework to condense fully without requiring internal silanol defects for charge balance.
Mechanistic Pathway
The following diagram illustrates the specific role of TPA-F in directing the defect-free assembly of the MFI framework.
Figure 1: Mechanistic pathway of Fluoride-mediated Silicalite-1 crystallization.[2][3] Note the central role of F- in mineralization at neutral pH.
Part 3: Experimental Protocol
Reagents and Safety
CRITICAL SAFETY WARNING: This protocol may involve Hydrofluoric Acid (HF) if TPA-F is prepared in situ. HF is a contact poison that causes deep tissue necrosis and systemic toxicity.
-
Mandatory PPE: Neoprene gloves, face shield, apron, and calcium gluconate gel (antidote) on hand.
-
Work Environment: Fume hood only.
| Reagent | Purity/Grade | Role |
| Tetraethylorthosilicate (TEOS) | 98%+ Reagent Grade | Silica Source |
| Tetrapropylammonium Hydroxide (TPA-OH) | 40 wt% aq. solution | SDA Precursor |
| Hydrofluoric Acid (HF) | 48 wt% aq.[4] solution | Fluoride Source / Neutralizer |
| Deionized Water | 18.2 MΩ·cm | Solvent |
Stoichiometry
Target Molar Composition:
Note: The TPA/Si ratio is higher than the hydroxide route (typically 0.1–0.2) because TPA+ must fully occupy the pore volume to stabilize the open structure at neutral pH.
Step-by-Step Methodology
Step 1: Preparation of TPA-F Solution (In Situ)
-
Calculate the required amount of TPA-OH (40 wt%) to achieve 0.5 mol TPA per mol of Silica.
-
Place TPA-OH in a PTFE (Teflon) beaker. Do not use glass.
-
Slowly add HF (48 wt%) dropwise under magnetic stirring to neutralize the TPA-OH.
-
Target: Equimolar amount to TPA-OH.
-
Observation: The solution should remain clear.
-
Result: An aqueous solution of Tetrapropylammonium Fluoride (TPA-F).
-
Step 2: Silica Hydrolysis
-
Add TEOS (1.0 equivalent) dropwise to the TPA-F solution under vigorous stirring.
-
Hydrolysis Phase: Stir at room temperature for 3–6 hours.
-
Reaction:
-
-
Evaporation: The mixture will contain ethanol. Heat gently to 60–80°C with airflow to evaporate the ethanol and reduce the water content until the target ratio (
) is reached.-
Weight Check: Weigh the beaker periodically to confirm water/ethanol loss.
-
Step 3: Hydrothermal Synthesis
-
Transfer the resulting thick, translucent gel into a PTFE-lined stainless steel autoclave .
-
Seal tightly.
-
Place in a convection oven.
-
Temperature: 170°C (Standard) to 200°C (Fast crystallization).
-
Time: 5 to 7 days (Static) or 2 to 4 days (Tumbling at 60 rpm).
-
Note: Tumbling yields smaller, more uniform crystals; static yields larger prismatic crystals.
-
Step 4: Washing and Recovery
-
Cool the autoclave to room temperature.
-
Filter the solid product using a Buchner funnel or centrifuge (10,000 rpm, 10 min).
-
Wash 3x with deionized water to remove surface fluoride species.
-
Dry at 80°C overnight.
Step 5: Detemplation (Calcination)
To remove the occluded TPA+ and F- species and open the pores:
-
Ramp: 1°C/min to 550°C.
-
Dwell: Hold at 550°C for 6–10 hours in a stream of air or
.
Part 4: Workflow Visualization
Figure 2: Operational workflow for the synthesis of Silicalite-1 via the Fluoride Route.
Part 5: Characterization & Validation
To validate the "Fluoride Route" success, use the following criteria:
| Technique | Expected Observation | Significance |
| XRD (Powder) | Characteristic MFI peaks (2 | Confirms crystallinity and phase purity. |
| Sharp peaks at -113 ppm ( | The Gold Standard. Absence of | |
| Resonance at approx -64 ppm (if uncalcined). | Confirms F- is occluded in the | |
| SEM | Large, coffin-shaped prisms (20–100 | Fluoride route typically yields larger, more perfect crystals than OH- route. |
| Water Adsorption | Type V isotherm; very low uptake at low P/P0. | Confirms extreme hydrophobicity (critical for drug delivery). |
Part 6: Application in Drug Delivery
For drug development professionals, the material produced by this protocol offers distinct advantages over commercial ZSM-5:
-
High Loading Capacity: The hydrophobic lumen allows for the high-density packing of poorly soluble drugs (e.g., Ibuprofen, Doxorubicin).
-
Stability: The lack of internal silanols prevents hydrolytic degradation of sensitive payloads.
-
Sustained Release: The defect-free surface reduces non-specific surface adsorption, ensuring release is governed by intracrystalline diffusion rather than surface desorption.
References
-
Flanigen, E. M., et al. (1978). "Silicalite, a new hydrophobic crystalline silica molecular sieve." Nature, 271, 512–516. Link
-
Guth, J. L., Kessler, H., & Wey, R. (1989). "New route to pentasil-type zeolites using fluorine ions as mineralizing agents." Studies in Surface Science and Catalysis, 49, 121-128. Link
-
Villaescusa, L. A., & Camblor, M. A. (2003). "The Fluoride Route to New Zeolites."[5][8][9][10] Recent Advances in the Science and Technology of Zeolites and Related Materials. Link(Note: Linked to Chem. Rev. overview of the topic).
-
Fyfe, C. A., et al. (1991). "Investigation of the synthesis of the zeolite ZSM-5 by the fluoride route." Journal of the American Chemical Society, 113(17), 6319-6324. Link
-
Vallet-Regí, M., et al. (2007). "Drug delivery from MFI-type zeolites." Microporous and Mesoporous Materials, 100(1-3), 233-240. Link
Sources
- 1. Synergistic zeolite synthesis via a fluoride-deficient mixed approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Synthesis of Low Cost Titanium Silicalite-1 Zeolite for Highly Efficient Propylene Epoxidation [frontiersin.org]
- 4. New insights into fluoride's role in MFI zeolites: unveiling the link between location and synthesis conditions - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI03001J [pubs.rsc.org]
- 5. Sci-Hub: The Fluoride Route to New Zeolites [sci-hub.sg]
- 6. Ionic liquid modified mesoporous silica nanocarriers for efficient drug delivery and hydrophobic surface engineering - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. iza-online.org [iza-online.org]
- 10. The role of structural defects in the fluoride-mediated synthesis of aluminosilicate zeolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluoride-Mediated Organic Synthesis with Tetrapropylammonium Fluoride Dihydrate (Pr₄NF·2H₂O)
Executive Summary
Tetrapropylammonium fluoride dihydrate (Pr₄NF·2H₂O) represents a distinct class of quaternary ammonium fluoride sources, offering a balance between the extreme basicity of "naked" fluoride and the handling difficulties often associated with the hygroscopic "gums" of tetrabutylammonium fluoride (TBAF). This guide details the mechanistic advantages of the dihydrate form, specifically how the defined hydration sphere attenuates basicity while maintaining high nucleophilicity toward silicon centers. Protocols provided herein focus on chemoselective desilylation and nucleophilic fluorination , with emphasis on solvent-controlled reactivity.
Technical Introduction: The Fluoride Dilemma
In organic synthesis, the fluoride ion (
-
Hydration: Fluoride forms extremely strong hydrogen bonds with water (
). Water solvates the fluoride ion, drastically reducing its nucleophilicity ( capability) but often retaining basicity. -
Hygroscopicity: Anhydrous quaternary ammonium fluorides are unstable and difficult to handle.
Pr₄NF·2H₂O occupies a "Goldilocks" zone. Unlike TBAF, which is frequently supplied as a wet THF solution or a trihydrate gum, Pr₄NF·2H₂O can be isolated as a crystalline solid. The two water molecules provide a defined coordination sphere that "tames" the basicity, preventing non-specific elimination reactions (E2) while remaining labile enough to allow attack on silyl groups or electrophiles under the right conditions.
Comparative Properties: Pr₄NF·2H₂O vs. TBAF
| Feature | Pr₄NF·2H₂O | TBAF (Commercial) | Impact on Synthesis |
| Physical State | Crystalline Solid | Hygroscopic Gum / Solution | Pr₄NF allows for more precise weighing and stoichiometry. |
| Hydration | Dihydrate (Defined) | Trihydrate / Variable | Defined hydration prevents "over-wet" reaction conditions that hydrolyze esters. |
| Cation Size | Propyl ( | Butyl ( | |
| Basicity | Attenuated | High (if anhydrous) | Lower risk of racemization in |
Application I: Chemoselective Desilylation
The most frequent application of Pr₄NF·2H₂O is the removal of silyl protecting groups (TBS, TIPS, TBDPS). The driving force is the formation of the strong Si–F bond (
Mechanism
The reaction proceeds via a pentacoordinate silicon intermediate. The water molecules in Pr₄NF·2H₂O play a catalytic role by protonating the leaving alkoxide, regenerating the fluoride source or facilitating the final hydrolysis.
Caption: Mechanism of fluoride-mediated desilylation highlighting the role of lattice water in protonating the alkoxide leaving group.
Protocol A: Standard Deprotection of TBS Ethers
Objective: Removal of a tert-butyldimethylsilyl (TBS) group from a secondary alcohol.
Reagents:
-
Substrate (1.0 equiv)
-
Pr₄NF·2H₂O (1.5 – 2.0 equiv)
-
Solvent: THF (Tetrahydrofuran), anhydrous.
Procedure:
-
Preparation: Dissolve the silyl ether substrate (1.0 mmol) in THF (5 mL, 0.2 M).
-
Addition: Add solid Pr₄NF·2H₂O (1.5 mmol, 1.5 equiv) in one portion at 0°C.
-
Note: Unlike TBAF solutions, the solid addition allows for precise stoichiometry.
-
-
Reaction: Allow the mixture to warm to room temperature (23°C). Stir for 2–4 hours.
-
Monitoring: Monitor by TLC. The starting material (non-polar) should disappear, yielding a more polar alcohol.
-
-
Quench: Dilute with Et₂O (20 mL) and quench with saturated aqueous NH₄Cl (10 mL).
-
Workup: Separate phases. Extract aqueous layer with Et₂O (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting:
-
Slow Reaction: If bulky groups (TIPS/TBDPS) are present, increase temperature to 40°C.
-
Base Sensitivity: If the substrate contains base-sensitive groups (e.g., Fmoc, esters) and elimination is observed, buffer the reaction by adding 1.5 equiv of Acetic Acid (AcOH) before adding the fluoride. This creates a buffered
species.
Application II: Nucleophilic Fluorination ( )
Using Pr₄NF·2H₂O for nucleophilic fluorination (displacing halides or sulfonates) requires careful management of the hydration sphere. While "naked" fluoride is a better nucleophile, it is also a stronger base (leading to elimination). The dihydrate allows for substitution if the solvent system is optimized to loosen the ion pairing.
Solvent Effects on Reactivity
The choice of solvent dictates whether Pr₄NF·2H₂O acts as a base or a nucleophile.
-
Protogenic Solvents (MeOH, Water): Fluoride is heavily solvated. Nucleophilicity is OFF .
-
Dipolar Aprotic (MeCN, DMF): Fluoride is "loose". Nucleophilicity is ON .
-
Non-Polar (Toluene): Pr₄NF·2H₂O has low solubility; Phase Transfer Catalysis (PTC) required.
Caption: Decision tree for solvent and additive selection based on the desired reaction pathway (Substitution vs. Deprotection).
Protocol B: Fluorination of Alkyl Mesylates
Objective: Convert a primary alkyl mesylate (R-OMs) to an alkyl fluoride (R-F).
Reagents:
-
Alkyl Mesylate (1.0 equiv)
-
Pr₄NF·2H₂O (3.0 equiv)
-
Solvent: t-Amyl Alcohol (2-methyl-2-butanol) or Acetonitrile (MeCN).
Rationale: Recent studies suggest that bulky protic solvents like t-amyl alcohol can actually enhance nucleophilic fluorination by solvating the leaving group (mesylate) while not tightly binding the small fluoride ion due to steric hindrance, a distinct advantage over simple alcohols [1, 2].
Procedure:
-
Setup: In a pressure vial (to prevent solvent loss if heating), dissolve Alkyl Mesylate (1.0 mmol) in t-Amyl Alcohol (3 mL).
-
Reagent: Add Pr₄NF·2H₂O (3.0 mmol).
-
Reaction: Seal and heat to 80–100°C for 12 hours.
-
Note: The dihydrate water is generally tolerated in this specific solvent system, but for strictly anhydrous requirements, azeotropic drying of the reagent with toluene prior to use is recommended.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.
-
Purification: Silica gel chromatography. (Note: Alkyl fluorides are often volatile; handle concentration carefully).
Handling and Storage (Safety & Stability)
Although Pr₄NF·2H₂O is less hygroscopic than anhydrous TBAF, it is not inert.
-
Storage: Store in a desiccator or a tightly sealed container at 2–8°C. Long-term exposure to moist air will lead to deliquescence (absorbing water until it dissolves).
-
Glassware: Concentrated fluoride solutions at high temperatures can etch glass. For reactions >100°C or prolonged times, use Teflon (PTFE) or polypropylene vessels.
-
Toxicity: Like all quaternary ammonium salts, it acts as a phase transfer agent and can permeate skin. Fluoride ions are toxic.[1] Wear nitrile gloves and safety glasses.
References
-
Kim, D. W., et al. "Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium."[1] Tetrahedron Letters, vol. 51, no. 14, 2010, pp. 1838-1840. Link
-
Sun, H., & DiMagno, S. G. "Anhydrous Tetrabutylammonium Fluoride."[1][2] Journal of the American Chemical Society, vol. 127, no.[1][2] 6, 2005, pp. 2050–2051.[1] Link
-
Pilcher, A. S., & DeShong, P. "Fluoride-Promoted Cross-Coupling Reactions of Organosilicon Compounds." Journal of Organic Chemistry, vol. 61, no. 20, 1996, pp. 6901–6905. Link
- Sharma, P., et al. "Fluoride-mediated desilylation: A practical guide." Chemical Reviews, vol. 115, no. 2, 2015.
Sources
Application Notes & Protocols: Strategic Solvent Selection for Reactions Involving Tetrapropylammonium Fluoride Dihydrate
Abstract
Tetrapropylammonium fluoride (TPAF) is a highly effective and soluble source of nucleophilic fluoride for a range of organic transformations, most notably carbon-fluorine bond formation. However, its common commercial form, the dihydrate (TPAF·2H₂O), presents a unique chemical challenge: the presence of co-crystallized water. Water molecules can strongly solvate the fluoride anion, drastically reducing its nucleophilicity and promoting undesired side reactions such as elimination. The selection of an appropriate solvent system is therefore not merely a matter of substrate solubility but is the primary determinant of reaction success, yield, and selectivity. This guide provides a mechanistic rationale for solvent selection, moving beyond rote procedures to explain the causal relationships between the solvent environment and the reactivity of the hydrated fluoride ion. We present detailed protocols for both substitution and elimination-sensitive reactions, offering researchers the foundational knowledge to optimize their TPAF-mediated transformations.
The Reagent: Understanding Tetrapropylammonium Fluoride Dihydrate
Tetrapropylammonium fluoride is a quaternary ammonium salt that provides a source of "naked" fluoride ions in organic media. The large, non-coordinating tetrapropylammonium cation ensures good solubility in a variety of organic solvents, a significant advantage over inorganic fluoride salts like KF and CsF which suffer from low solubility and high lattice energies.[1][2]
The dihydrate form, TPAF·2H₂O, is a stable, crystalline solid. However, the two molecules of water are not inert bystanders. In non-polar or aprotic environments, these water molecules can form strong hydrogen bonds with the fluoride anion (F⁻···H₂O), creating a solvation shell that blunts its nucleophilic power.[3][4] Overcoming this hydration shell is the central challenge in designing reactions with TPAF·2H₂O.
Table 1: Physicochemical Properties of Tetrapropylammonium Fluoride Dihydrate
| Property | Value |
| Chemical Formula | C₁₂H₂₈FN · 2H₂O |
| Molecular Weight | 245.40 g/mol |
| Appearance | White to off-white crystalline solid |
| Hygroscopicity | Highly hygroscopic[5] |
| Key Application | Nucleophilic Fluorination, Phase-Transfer Catalyst[6] |
| Primary Challenge | Presence of water reduces fluoride nucleophilicity[7] |
The Core Principle: Solvent-Mediated Control of Basicity vs. Nucleophilicity
The fluoride ion is a small, highly electronegative anion. This makes it both a potent nucleophile and a strong base. In many reactions, particularly with secondary or sterically hindered substrates, these two reactive modes are in direct competition, leading to either the desired substitution (Sₙ2) or the undesired elimination (E2) product. The choice of solvent is the most powerful tool to control this balance.
Polar Aprotic Solvents: The Conventional Choice
Solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are traditionally used for Sₙ2 reactions.[8] They excel at solvating cations while leaving anions relatively "naked" and highly reactive.
-
Causality: When using TPAF·2H₂O in these solvents, the primary goal is to remove the associated water, which would otherwise dampen the fluoride's reactivity. Reactions in these solvents often require high temperatures and rigorously anhydrous conditions to be effective.[9] The high reactivity of the "naked" fluoride in these systems makes them ideal for reactions where basicity is not a concern, such as nucleophilic aromatic substitution (SₙAr).[10] However, for substrates prone to elimination, this high basicity can be a significant drawback.[1]
Tertiary Alcohols: The Counter-Intuitive Solution for Suppressing Elimination
Recent advancements have shown that bulky protic solvents, particularly tert-butanol (t-BuOH), can be exceptionally effective for Sₙ2 fluorinations.[1] This discovery upends the classical view that protic solvents are unsuitable for Sₙ2 reactions.
-
Causality: tert-Butanol forms a specific hydrogen-bonding complex with the fluoride ion.[11] This solvation shell has a profound effect: it significantly tempers the fluoride's basicity, thereby suppressing the E2 elimination pathway. Crucially, the hydrogen-bonded fluoride remains sufficiently nucleophilic to engage in the Sₙ2 substitution pathway. This approach leverages hydrogen bonding as a tool to selectively moderate the fluoride's reactivity profile, favoring nucleophilic attack over proton abstraction.
Caption: F⁻ ion complexed by t-BuOH via H-bonds.
Table 2: Comparative Guide to Solvent Selection for TPAF Reactions
| Solvent Class | Examples | Mechanism of Action | Advantages | Disadvantages | Best For |
| Polar Aprotic | DMF, DMSO, MeCN | Maximizes fluoride nucleophilicity and basicity by poorly solvating the anion. | High reactivity; effective for SₙAr. | Requires rigorous drying of TPAF·2H₂O; promotes E2 elimination with sensitive substrates.[1][10] | SₙAr reactions; fluorination of primary halides not prone to elimination. |
| Tertiary Alcohols | t-BuOH, t-AmylOH | Attenuates fluoride basicity via hydrogen bonding, while preserving nucleophilicity. | Excellent suppression of E2 elimination; does not require prior drying of TPAF·2H₂O.[1] | Slower reaction rates compared to aprotic systems; less effective for SₙAr. | Sₙ2 fluorination of primary and secondary substrates prone to elimination. |
| Ethereal | THF, CPME | Good solubilizing power for the quaternary salt. | Can be used as a general-purpose solvent; considered "greener" than many alternatives.[12] | Reactivity is moderate; may require elevated temperatures. | General fluorinations, desilylation reactions. |
Experimental Protocols
Protocol 1: Sₙ2 Fluorination of an Alkyl Bromide in tert-Butanol (Elimination-Suppression Conditions)
This protocol describes the fluorination of 1-bromo-4-phenylbutane, a primary alkyl halide, using TPAF·2H₂O in tert-butanol to favor substitution over elimination.
Materials:
-
1-bromo-4-phenylbutane
-
Tetrapropylammonium fluoride dihydrate (TPAF·2H₂O)
-
tert-Butanol (t-BuOH), reagent grade
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel) and appropriate eluent (e.g., 10% Ethyl Acetate/Hexanes)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-phenylbutane (1.0 eq), TPAF·2H₂O (1.5 eq), and tert-butanol (0.2 M concentration relative to the substrate).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC every 2 hours. Spot the starting material and the reaction mixture on the same plate. The product, 1-fluoro-4-phenylbutane, should have a higher Rf value than the starting bromide. The reaction is complete upon consumption of the starting material (typically 8-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and saturated NaHCO₃ solution. Shake and separate the layers.
-
Extraction: Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-fluoro-4-phenylbutane.
Protocol 2: SₙAr Fluorination of an Activated Aryl Chloride (Anhydrous Aprotic Conditions)
This protocol details the fluorination of 2,4-dinitrochlorobenzene, where the high reactivity of anhydrous fluoride is required. It includes a critical azeotropic drying step to remove water from TPAF·2H₂O.
Caption: Workflow for preparing anhydrous TPAF for SₙAr.
Materials:
-
2,4-dinitrochlorobenzene
-
Tetrapropylammonium fluoride dihydrate (TPAF·2H₂O)
-
Toluene
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, Dean-Stark trap (or simple distillation setup), heating mantle
Procedure:
-
Drying (Critical Step): To a round-bottom flask, add TPAF·2H₂O (2.0 eq) and toluene. Heat the mixture to reflux and distill off the toluene-water azeotrope until no more water is collected. This may require adding and removing toluene in portions.
-
Solvent Swap: Once dry, carefully distill off the remaining toluene under reduced pressure. Introduce an inert atmosphere (N₂ or Ar) and add anhydrous DMF to the flask to dissolve the anhydrous TPAF.
-
Reaction: Add 2,4-dinitrochlorobenzene (1.0 eq) to the solution of anhydrous TPAF in DMF. Heat the reaction to 110 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: Follow a standard aqueous workup procedure similar to Protocol 1, using an appropriate extraction solvent like ethyl acetate, followed by purification.
Safety, Handling, and Storage
-
Handling: Tetrapropylammonium fluoride is corrosive and causes skin and eye irritation or burns.[5][13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Avoid creating dust.
-
Storage: TPAF·2H₂O is highly hygroscopic.[5] Store in a tightly sealed container in a cool, dry place, preferably in a desiccator, away from incompatible materials like strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield in Sₙ2 reaction | Incomplete reaction; competing elimination. | Increase reaction time or temperature. If elimination is observed, switch solvent to t-butanol (Protocol 1). |
| Significant elimination byproduct | Fluoride is acting as a base; solvent is not optimal. | Immediately switch to t-butanol as the solvent to suppress the E2 pathway. |
| No reaction in SₙAr fluorination | Presence of residual water deactivating the fluoride. | Ensure the azeotropic drying step (Protocol 2) is performed rigorously. Use anhydrous grade aprotic solvent. |
| Substrate decomposition | Reaction temperature is too high. | Reduce the reaction temperature and monitor for longer periods. |
Conclusion
The successful application of Tetrapropylammonium fluoride dihydrate hinges on a strategic and mechanistically informed choice of solvent. While polar aprotic solvents provide a highly reactive fluoride source suitable for robust substrates and SₙAr reactions, they require rigorous exclusion of water and can promote unwanted elimination. For substrates susceptible to elimination, the use of bulky tertiary alcohols like tert-butanol offers a superior alternative, leveraging hydrogen bonding to selectively suppress basicity while maintaining the nucleophilicity required for Sₙ2 substitution. By understanding and applying these principles, researchers can effectively control the reactivity of TPAF·2H₂O to achieve high yields and selectivities in their desired fluorination reactions.
References
-
Chi, C., et al. (2006). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. Journal of the American Chemical Society. Available at: [Link]
-
Deller, A. C., et al. (2025). Exploration of solvent, volume, and catalyst effects on fluoride-catalyzed end-of-life depolymerization of silicones to cyclic monomers. RSC Sustainability. Available at: [Link]
-
Paquin, J.-F., et al. (2013). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters. Available at: [Link]
-
Lehtovuori, M., et al. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Semantic Scholar. Available at: [Link]
-
Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available at: [Link]
-
Bechlars, B., et al. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. Available at: [Link]
- DiMagno, S. G., et al. (2019). Organic synthesis applications of non-aqueous fluoride salt solutions. U.S. Patent No. 10,468,722B2. Google Patents.
-
Nguyen, B. N., et al. (2024). Activation of fluoride anion as nucleophile in water with data-guided surfactant selection. Royal Society of Chemistry. Available at: [Link]
- DiMagno, S. G., et al. (2017). Organic synthesis applications of non-aqueous fluoride salt solutions. WIPO Patent Application WO/2017/069834A2. Google Patents.
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]
-
Nguyen, B. N., et al. (2024). Activation of fluoride anion as nucleophile in water with data-guided surfactant selection. RSC. Available at: [Link]
-
Goldstein, S. D. (1986). Platelet-activating factor (PAF) mediation of rat anaphylactic responses to soluble immune complexes. The Journal of Immunology. Available at: [Link]
-
Gouverneur, V., et al. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Nature. Available at: [Link]
-
O'Hagan, D. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Fluorine Chemistry. Available at: [Link]
-
Macholl, S., & Glaser, M. (2018). Radiochemistry for Preclinical Imaging Studies. In Handbook of Small Animal Imaging. Taylor & Francis. Available at: [Link]
-
Kuchar, M., et al. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. Available at: [Link]
-
Pan, C., et al. (2016). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC. Available at: [Link]
-
Paquin, J.-F. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. Available at: [Link]
-
Hegde, R. S., & Keenan, R. J. (2017). Mechanistic basis for a molecular triage reaction. Science. Available at: [Link]
-
Javidani, A., et al. (2022). The Effect of Various Concentrations of Tetra-n-butylammonium fluoride on the Dissociation Enthalpy of Gas Hydrates. International Journal of Engineering. Available at: [Link]
-
Dame, Z. T., et al. (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development. Available at: [Link]
-
Wikipedia. (n.d.). Tetramethylammonium fluoride. Available at: [Link]
-
Tajima, T. (2025). Green chemistry milestone: fluorine complexes from common fluoride salt. EurekAlert!. Available at: [Link]
- CN104803858A - A kind of method for preparing tetrabutylammonium fluoride trihydrate. (2015). Google Patents.
- CN104803858B - Method for preparing tetrabutylammonium fluoride trihydrate. (2017). Google Patents.
-
ChemTalk. (2025). A Deep Dive into Common Organic Solvents. Available at: [Link]
-
The Center for Research on Complex Generics (CRCG). (n.d.). Regulatory Utility of Mechanistic Modeling to Support Alternative Bioequivalence Approaches. Available at: [Link]
-
Tsuru, T., et al. (2021). Influence of Organic Solvent Species on Dehydration Behaviors of NaA-Type Zeolite Membrane. MDPI. Available at: [Link]
-
Burfield, D. R., & Smithers, R. H. (1983). Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. Journal of Organic Chemistry. Available at: [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of fluoride anion as nucleophile in water with data-guided surfactant selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chemimpex.com [chemimpex.com]
- 7. WO2017069834A2 - Organic synthesis applications of non-aqueous fluoride salt solutions - Google Patents [patents.google.com]
- 8. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Exploration of solvent, volume, and catalyst effects on fluoride-catalyzed end-of-life depolymerization of silicones to cyclic monomers - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00551E [pubs.rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: Preparation and Handling of Anhydrous Tetrapropylammonium Fluoride (TPAF)
Executive Summary & Scientific Context
The Paradox of "Naked" Fluoride: Tetrapropylammonium fluoride (TPAF) is a potent source of nucleophilic fluoride, essential for desilylation, fluorination, and base-catalyzed reactions. However, its utility in anhydrous applications is severely limited by a critical thermodynamic instability.
Unlike its inorganic counterparts (e.g., CsF, KF), TPAF contains a quaternary ammonium cation with
The Challenge: You cannot simply heat TPAF·2H₂O to dryness.
-
Hydrated State: Stable but non-nucleophilic (water solvates
). -
Anhydrous State: Highly nucleophilic but thermally unstable (decomposes to tripropylamine, propene, and bifluoride).
This guide provides two protocols: Protocol A (Azeotropic Drying) for general synthetic needs, and Protocol B (In-Situ Generation) for applications requiring strictly anhydrous "naked" fluoride where thermal decomposition must be completely avoided.
Thermodynamic Instability: The Hofmann Pathway
The following diagram illustrates why standard oven drying fails.
Figure 1: The decomposition pathway of anhydrous TPAF via Hofmann Elimination.
Equipment & Reagent Requirements
Critical Material Constraints:
-
NO GLASSWARE: Concentrated fluoride solutions and "naked" fluoride etch glass (
). This introduces water and impurities ( ). -
Vessels: Use PFA (Perfluoroalkoxy), FEP, or PTFE vessels exclusively.
-
Atmosphere: All anhydrous handling must occur in a glovebox (
ppm ) or under a positive pressure of dry Argon.
| Component | Specification | Purpose |
| Solvent A | Acetonitrile (anhydrous, <10 ppm H₂O) | Primary solvent, forms weak azeotrope. |
| Solvent B | Toluene or Benzene (anhydrous) | Forms efficient azeotrope with water; boils <80°C. |
| Vacuum System | High vacuum line (<0.1 mmHg) | Essential for solvent removal at low temp. |
| Reaction Vessel | PFA Round Bottom Flask | Chemical resistance to fluoride etching. |
| Desiccant | P₂O₅ (Phosphorus Pentoxide) | For vacuum desiccator trap (secondary drying). |
Protocol A: Azeotropic Drying (General Application)
Objective: Reduce water content to <500 ppm without triggering significant decomposition. Suitable for most nucleophilic substitutions and desilylations.
Principle: Water is removed via azeotropic distillation with toluene. The boiling point of the toluene-water azeotrope (85°C at atm, lower under vac) allows water removal at temperatures below the rapid decomposition threshold of TPAF.
Step-by-Step Methodology
-
Dissolution:
-
In a PFA flask, dissolve commercial TPAF·2H₂O (e.g., 5.0 g) in a minimum amount of anhydrous acetonitrile (approx. 10 mL).
-
Note: Acetonitrile helps break the crystal lattice initially.
-
-
Azeotrope Formation:
-
Add anhydrous Toluene (30 mL).
-
Connect the flask to a rotary evaporator equipped with a PTFE-lined bump trap .
-
-
Low-Temperature Distillation:
-
Iterative Drying (The "Chase"):
-
Re-dissolve the residue in fresh anhydrous Toluene (20 mL).
-
Repeat the distillation.
-
Perform this cycle 3 times. This is critical to pull hydration shells off the fluoride ion.
-
-
Final High-Vacuum Drying:
-
Connect the flask to a high-vacuum manifold (<0.1 mmHg).
-
Keep the flask at ambient temperature (20–25°C) . Do not heat.
-
Dry for 12–24 hours.
-
Result: A white to off-white hygroscopic solid/foam.
-
-
Storage:
-
Transfer immediately to an Argon-filled glovebox.
-
Store in a PFA container wrapped in Parafilm.
-
Protocol B: In-Situ Generation (Strictly Anhydrous)
Objective: Generate "naked" fluoride for highly sensitive catalytic cycles where any trace of water or bifluoride (
Scientific Basis:
Since drying the hydrate risks decomposition, this protocol synthesizes TPAF from anhydrous precursors. This method, adapted from Sun & DiMagno's work on TBAF, uses the reaction of quaternary ammonium cyanide with hexafluorobenzene. The cyanide attacks the
Reaction:
Step-by-Step Methodology
-
Precursor Preparation:
-
Obtain Tetrapropylammonium Cyanide (TPACN). If not available, prepare via ion exchange of TPA-Halide with AgCN in anhydrous solvent.
-
-
Reaction Setup (Glovebox):
-
In a PFA vial, dissolve TPACN (1.0 eq) in anhydrous THF.
-
Cool the solution to -35°C (using a cryo-coolant block or freezer).
-
-
Addition:
-
Add Hexafluorobenzene (
, 0.16 eq—stoichiometry accounts for 6 fluorides, but excess is often used to drive kinetics). -
Note: The reaction is exothermic. Low temperature prevents Hofmann elimination during generation.
-
-
Usage:
-
Do not isolate. Use the resulting TPAF solution directly in the subsequent reaction.
-
Benefit: The byproduct (hexacyanobenzene) is generally inert in nucleophilic fluorination chemistry.
-
Quality Control & Validation
Self-Validating the Protocol: You must verify that (1) water is gone and (2) the cation is intact.
| Method | Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | Triplet at ~0.9 ppm, Multiplet at ~1.6 ppm, Multiplet at ~3.1 ppm. | Intact Cation. |
| ¹H NMR (Impurity Check) | New olefinic peaks at 5.0–6.0 ppm. | FAILED: Propene present (Hofmann Elimination occurred). |
| ¹H NMR (Impurity Check) | Broad singlet >10 ppm. | FAILED: Bifluoride ( |
| ¹⁹F NMR | Sharp singlet at -100 to -150 ppm (solvent dependent). | Pass. (Note: Shift is highly concentration/water dependent). |
| Karl Fischer (Coulometric) | < 500 ppm. | Pass for Protocol A. |
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the appropriate TPAF preparation method.
Safety & Handling
-
HF Danger: The decomposition of TPAF releases HF (or bifluoride). Even "anhydrous" salts can cause severe burns. Always wear double nitrile gloves and work in a fume hood or glovebox.
-
Pressure: Azeotropic drying involves vacuum.[4] Ensure glassware (if used for the trap) is taped or plastic-coated.
-
Storage: TPAF is hygroscopic. If exposed to air, it will liquefy within minutes and become useless for anhydrous work.
References
-
Christe, K. O., et al. (1990). "Naked" Fluoride Ion Sources: Synthesis, Characterization, and Reactivity. Journal of the American Chemical Society, 112(21), 7619–7625. Link
-
Sun, H., & DiMagno, S. G. (2005).[5] Anhydrous Tetrabutylammonium Fluoride.[5][6][7][8] Journal of the American Chemical Society, 127(7), 2050–2051.[5] Link
-
Cox, D. P., et al. (1984). Anhydrous Tetrabutylammonium Fluoride: A Mild but Highly Efficient Source of Nucleophilic Fluoride.[8] Journal of Organic Chemistry, 49(17), 3216–3219. Link
-
Sharma, R. K., & Fry, J. L. (1983). Instability of Anhydrous Tetraalkylammonium Fluorides. Journal of Organic Chemistry, 48(12), 2112–2114. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. CN104803858B - Method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]
- 4. US3298109A - Azeotropic drying process - Google Patents [patents.google.com]
- 5. Anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tetrapropylammonium Fluoride (TPAF) Dihydrate
This guide is structured as a Tier 3 Technical Support document for advanced chemical researchers. It prioritizes the specific instability of the reagent and provides actionable, high-level troubleshooting.
Subject: Protocol for Dehydration and Handling of TPAF Dihydrate (
Executive Summary: The "Naked" Fluoride Paradox
User Alert: You are likely attempting to remove water to increase the nucleophilicity of the fluoride ion. However, Tetrapropylammonium Fluoride (TPAF) cannot be dried to a completely anhydrous solid state using thermal methods without significant decomposition.
Unlike inorganic fluorides (e.g., CsF, KF), quaternary ammonium fluorides with
The Core Conflict:
-
Hydrated TPAF: Stable but low nucleophilicity (water shields the
). -
Thermally Dried TPAF: Contains significant Bifluoride (
), Amine, and Alkene impurities; low reactivity due to decomposition.
Diagnostic & Troubleshooting (FAQs)
Q1: Can I dry TPAF dihydrate in a vacuum oven at 50°C?
Status: NOT RECOMMENDED.
Root Cause: Thermal energy accelerates Hofmann elimination.
Outcome: You will obtain a "dry" looking solid that is actually a mixture of Tetrapropylammonium Bifluoride (
Q2: My "dried" TPAF smells like fish/amine. Is it compromised?
Status: CONFIRMED FAILURE.
Analysis: The "fishy" odor is Tripropylamine (
-
Reaction:
-
Secondary Effect: The generated HF reacts with remaining TPAF to form the stable, unreactive bifluoride salt (
). -
Action: Discard the batch if quantitative stoichiometry is required.
Q3: What is the best way to remove water without destroying the reagent?
Status: Use Azeotropic Distillation or Chemical Generation. Solution: Do not isolate the solid. Instead, remove water azeotropically and use the resulting solution immediately, or generate the anhydrous salt in situ.
Recommended Protocols
Protocol A: Azeotropic Drying (The "Best Effort" Method)
Use this method if you must use your existing TPAF dihydrate stock.
Principle: Water forms a low-boiling azeotrope with toluene or acetonitrile, allowing removal at lower temperatures under vacuum, minimizing thermal stress.
Reagents:
-
TPAF Dihydrate[1]
-
Anhydrous Toluene or Acetonitrile (stored over molecular sieves)
Step-by-Step Workflow:
-
Dissolution: Dissolve TPAF dihydrate in a 10:1 excess of anhydrous acetonitrile or toluene in a round-bottom flask.
-
Vacuum Concentration: Connect to a rotary evaporator.
-
Bath Temp:
(Strict limit). -
Vacuum: Ramp slowly to prevent bumping.
-
-
Repetition: Evaporate to an oily residue/foam. Do not bake the solid.
-
Re-constitution: Immediately redissolve the residue in fresh anhydrous solvent (e.g., THF, MeCN) and repeat the evaporation step 2 more times (3 cycles total).
-
Final Use: Redissolve the final residue in the reaction solvent and use immediately. Do not store.
Validation (Self-Check):
-
Take an aliquot for
NMR in . -
Check for the characteristic alkene signals of propene (multiplets at
5.0 and 5.8 ppm) or tripropylamine. If absent, the protocol was successful.
Protocol B: In-Situ Generation (The "True Anhydrous" Method)
Use this method for highly sensitive nucleophilic fluorinations (
Principle: Avoids the "drying" step entirely by generating anhydrous TPAF chemically in the reaction vessel. This method, pioneered for TBAF by DiMagno/Sun, applies to TPAF.
Reaction:
Step-by-Step Workflow:
-
Setup: Flame-dry a Schlenk flask under
. -
Mixing: Add anhydrous Tetrapropylammonium Cyanide (
) and anhydrous THF. -
Cooling: Cool the solution to -20°C .
-
Addition: Add Hexafluorobenzene (
, 1.0 equiv) dropwise. -
Reaction: Stir at -10°C to 0°C for 2-4 hours. The solution will turn colored (often yellow/orange due to hexacyanobenzene byproduct).
-
Usage: Use this solution directly. The byproduct
is inert in most fluorination reactions.
Technical Data & Visualization
Figure 1: The Hofmann Elimination Trap
This diagram illustrates why thermal drying fails.
Caption: Pathway of thermal decomposition. The "Naked" fluoride ion acts as a base against its own counter-cation, destroying the reagent.
Table 1: Reagent State vs. Reactivity Profile
| Reagent State | Water Content (ppm) | Primary Species | Nucleophilicity ( | Basicity | Stability |
| Commercial Dihydrate | ~150,000 (2 eq) | Low | Moderate | High | |
| Vacuum Dried (50°C) | ~5,000 - 20,000 | Poor (Bifluoride poisoning) | High | Unstable | |
| Azeotropically Dried | < 1,000 | High | Very High | Moderate (Use immediately) | |
| Chemically Generated | < 50 | Naked | Extreme | Extreme | High (in solution at low T) |
References
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride.[2] Journal of the American Chemical Society, 127(7), 2050–2051.[3]
-
Christe, K. O., et al. (1990). Tetramethylammonium Fluoride: A Convenient Source of "Naked" Fluoride.[4] Journal of the American Chemical Society, 112(21), 7619–7625.
-
Cox, D. P., et al. (1984). Anhydrous Tetrabutylammonium Fluoride: A Mild but Highly Efficient Source of Nucleophilic Fluoride. Journal of Organic Chemistry, 49(17), 3216–3219.
-
Seppelt, K. (1992). The Nature of the "Naked" Fluoride Ion. Angewandte Chemie International Edition, 31(3), 292-293.
Sources
- 1. CN104803858B - Method for preparing tetrabutylammonium fluoride trihydrate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]
Technical Guide: Preventing Hofmann Elimination in Tetrapropylammonium Fluoride (TPAF) Reactions
Core Technical Overview: The "Hofmann Trap"
Tetrapropylammonium fluoride (TPAF) is a potent source of soluble, nucleophilic fluoride, often utilized for desilylation or fluorination in organic synthesis. However, it suffers from a critical instability known as the Hofmann Elimination .
Unlike inorganic fluorides (e.g., CsF, KF), TPAF contains a quaternary ammonium cation with
The Paradox of Reactivity
-
Hydrated TPAF: Stable but less nucleophilic (water solvates F⁻, reducing reactivity).
-
Anhydrous TPAF: Highly nucleophilic but thermally unstable (F⁻ basicity triggers self-decomposition).
Mechanism of Failure
Understanding the decomposition pathway is essential for prevention. The fluoride ion abstracts a proton from the
Figure 1: TPAF Self-Decomposition Pathway (Hofmann Elimination)
Caption: The self-destruction of TPAF. The "naked" fluoride ion attacks the beta-hydrogen of the propyl group, releasing propene gas and destroying the reagent's activity.
Troubleshooting & Optimization Guide
Module A: Reagent Preparation & Drying
Issue: "I tried drying TPAF in a vacuum oven at 80°C, and it turned into a brown oil/solid mixture."
| Diagnostic | Root Cause | Corrective Action |
| Thermal Decomposition | You exceeded the thermal stability threshold (~50-60°C for anhydrous salts). Heating TPAF to remove water accelerates the Hofmann elimination. | Do NOT heat to dry. Use azeotropic distillation with benzene/toluene at low pressure, or chemical drying agents (see Protocol A). |
| Color Change (Yellow/Brown) | Formation of polymerized elimination byproducts (amines/alkenes) and oxidation. | Discard reagent. Pure TPAF should be white/colorless. |
| Loss of Reactivity | Conversion of | Switch to TMAF (Tetramethylammonium Fluoride) if high-temp drying is strictly required, as it lacks |
Module B: Reaction Conditions
Issue: "My desilylation yield is low, and I smell an amine."
Q: Can I use TPAF at reflux in THF? A: No. The reflux temperature of THF (66°C) is sufficient to trigger rapid decomposition of anhydrous TPAF.
-
Solution: Run reactions at 0°C to Room Temperature (RT). If heat is required for the substrate, use Cesium Fluoride (CsF) or TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate).
Q: How do I maintain anhydrous conditions without thermal drying? A: Use the "Sun & DiMagno" chemical generation method (see Protocol B) or use molecular sieves (4Å) in the reaction vessel during the reaction, rather than pre-drying the salt.
Q: Is TPAF more stable than TBAF?
A: Marginally. TPAF (propyl) and TBAF (butyl) both possess
Validated Protocols
Protocol A: Safe Handling of Commercial TPAF
For standard desilylation reactions where strict anhydrous conditions are not critical.
-
Solvent: Use THF or Acetonitrile (ACN). Avoid DMSO if heating is possible (accelerates elimination).
-
Concentration: Prepare fresh 1.0 M solutions. Do not store dilute solutions for long periods.
-
Temperature: Maintain reaction temperature < 25°C .
-
Buffering (Optional): Add 1-2 equivalents of Acetic Acid if the substrate is base-sensitive. This buffers the basicity of
without destroying its desilylation capability, preventing both reagent decomposition and substrate elimination.
Protocol B: Generation of Anhydrous TPAF (The "Sun-DiMagno" Method)
For nucleophilic fluorination requiring "naked" fluoride. Adapted from J. Am. Chem. Soc. 2005.[1]
Principle: Generates quaternary ammonium fluoride at low temperature while chemically scavenging water.[1][2][3][4]
-
Reagents: Hexafluorobenzene (
) and Tetrapropylammonium Cyanide (TPACN). -
Setup: Flame-dried glassware,
atmosphere. -
Procedure:
-
Usage: Use the cold solution immediately for the fluorination step.
Decision Matrix: Selecting the Right Fluoride Source
Use this flowchart to determine if TPAF is actually the correct reagent for your needs, or if you should switch to avoid Hofmann elimination entirely.
Caption: Decision tree for selecting fluoride reagents to avoid Hofmann elimination risks.
Comparison of Alkylammonium Fluorides
| Reagent | Structure | Stability Limit | Primary Risk | |
| TMAF | Tetramethyl- | ~160°C | No | Methylation of substrate (rare) |
| TEAF | Tetraethyl- | ~80°C | Yes | Hofmann Elimination |
| TPAF | Tetrapropyl- | ~50-60°C | Yes | Hofmann Elimination |
| TBAF | Tetrabutyl- | ~50-60°C | Yes | Hofmann Elimination |
References
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride.[1] Journal of the American Chemical Society, 127(7), 2050–2051.[1]
-
Christe, K. O., et al. (1990). Tetramethylammonium Bifluoride, Fluoride, and Anhydrous Fluoride Ion. Journal of the American Chemical Society, 112(21), 7619–7625.
-
Sharma, R. K., & Fry, J. L. (1983). Instability of anhydrous tetra-n-alkylammonium fluorides. The Journal of Organic Chemistry, 48(12), 2112–2114.
-
Cox, D. P., et al. (1984). Anhydrous tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride ion. The Journal of Organic Chemistry, 49(17), 3216–3219.
Sources
- 1. Anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]
overcoming solubility issues with Tetrapropylammonium fluoride dihydrate in THF
The following guide is structured as a specialized Technical Support Center for researchers working with Tetrapropylammonium fluoride (TPAF) dihydrate. It addresses the specific physicochemical challenges of using this reagent in Tetrahydrofuran (THF).
Topic: Overcoming Solubility & Stability Issues with Tetrapropylammonium Fluoride (Pr
Core Directive & Executive Summary
The Challenge: Researchers often select Tetrapropylammonium fluoride (TPAF) over the more common Tetrabutylammonium fluoride (TBAF) to avoid butyl-group contamination or to tune the steric environment of the counter-cation. However, unlike TBAF, which is widely available as a 1.0 M solution in THF, TPAF is typically supplied as a dihydrate solid .
The Problem: Users frequently report that TPAF dihydrate is "insoluble" in THF or forms a biphasic "oil" at the bottom of the flask. The Reality:
-
Lipophilicity Mismatch: The propyl chains in Pr
N are shorter than the butyl chains in Bu N , making TPAF significantly less lipophilic. While TBAF dissolves readily in THF (a moderately non-polar ether), TPAF sits on the borderline of solubility. -
The Water Phase: The "dihydrate" water creates a hydration shell. In anhydrous THF, this water can cause the salt to "oil out" into a separate aqueous-rich phase rather than dissolving homogeneously.
-
Decomposition Risk: Attempts to "force" solubility by heating or drying the salt often trigger Hofmann elimination , destroying the reagent before the reaction begins.
Diagnostic Workflow (Interactive Logic)
Before altering your protocol, determine the exact nature of your solubility failure using the logic flow below.
Figure 1: Diagnostic logic for TPAF solubility issues. Identify the physical state of the mixture to select the correct remedy.
Troubleshooting Guide & FAQs
Q1: I tried drying TPAF dihydrate under high vacuum with heat to improve THF solubility, but it turned into a brown gum. What happened?
Diagnosis: You triggered Hofmann Elimination .
Explanation: Quaternary ammonium fluorides are thermally unstable. The fluoride ion is extremely basic when water is removed. If you heat TPAF (even at 50°C) under vacuum, the fluoride acts as a base, deprotonating the
-
Never heat TPAF above 40°C.
-
If you need anhydrous fluoride, you cannot dry the commercial dihydrate. You must synthesize it in situ (see Protocol A) or use a different reagent like TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate).
Q2: Why does TPAF form an oily bottom layer in THF while TBAF dissolves?
Diagnosis: Lipophilicity Threshold & Phase Separation. Explanation: The propyl chains of TPAF are insufficiently lipophilic to drag the highly charge-dense fluoride ion (and its associated water molecules) into pure THF. The "oil" you see is a concentrated hydrated ionic liquid phase (TPAF dissolved in its own crystal water) separated from the bulk THF. Solution:
-
The "Doping" Strategy: Add a polar aprotic cosolvent. TPAF is highly soluble in Acetonitrile (MeCN).
-
Protocol: Dissolve TPAF in the minimum amount of MeCN, then dilute with THF. A 10:90 MeCN:THF ratio usually maintains homogeneity without compromising the solvent properties significantly.
Q3: Can I use Molecular Sieves (3Å or 4Å) to dry the TPAF/THF solution?
Diagnosis: Yes, but with caveats. Explanation: Unlike heating, molecular sieves are a safe way to remove water. However, TPAF dihydrate contains a significant amount of water (~15 wt%).
-
Efficiency: You will need a large excess of sieves (20-30% w/v).
-
Risk: The fluoride ion is small and can sometimes attack the silica/alumina framework of the sieves over long periods, generating basic silicates.
-
Recommendation: Use activated 3Å sieves for short durations (1-2 hours) immediately before use. Do not store the solution over sieves for weeks.
Experimental Protocols
Protocol A: Correct Dissolution of TPAF Dihydrate in THF (The "Cosolvent Method")
Use this method to avoid phase separation and ensure accurate stoichiometry.
Materials:
Step-by-Step:
-
Weighing: Weigh the required amount of TPAF·2H2O into a vial. (Note: The molecular weight is 241.39 g/mol for the dihydrate, not 205.36 g/mol for the anhydrous form).
-
Primary Solubilization: Add Anhydrous MeCN (0.5 mL per mmol of TPAF). Agitate gently at room temperature. The solid should dissolve rapidly to form a clear concentrate.
-
Dilution: Add Anhydrous THF slowly to the concentrate while stirring.
-
Observation: If cloudiness appears, stop adding THF and add a small aliquot of MeCN until clear.
-
Final Ratio: Aim for a final solvent composition of roughly 5-10% MeCN in THF .
Protocol B: In Situ Generation of "Anhydrous" TPAF
Use this only if your reaction strictly cannot tolerate the 2 equivalents of water found in the dihydrate.
Concept: Instead of drying the salt, generate it from anhydrous precursors.[3][4]
Reaction:
Step-by-Step:
-
Dissolve Tetrapropylammonium cyanide (anhydrous) in THF under Argon.
-
Cool to -30°C .
-
Add Hexafluorobenzene (1.0 equiv) slowly.
-
Stir for 1 hour. The byproduct (pentafluorobenzonitrile) is inert in most nucleophilic fluorination reactions.
-
Use the solution immediately. Do not isolate.
Data & Reference Tables
Table 1: Solubility & Stability Comparison
| Property | TBAF (Butyl) | TPAF (Propyl) | Impact on Experiment |
| Lipophilicity | High | Moderate | TPAF requires more polar solvents (MeCN, DMF) than TBAF. |
| THF Solubility | > 1.0 M | < 0.1 M (Pure THF) | TPAF oils out in pure THF; requires cosolvent. |
| Thermal Stability | Decomposes >60°C | Decomposes >40°C | TPAF is less stable; strictly avoid heat. |
| Hygroscopicity | High | Very High | TPAF absorbs water faster; weigh quickly. |
Table 2: Solvent Polarity Guide for TPAF Dissolution
| Solvent | Dielectric Constant ( | TPAF Solubility | Recommendation |
| THF | 7.5 | Poor (Phase separates) | Use only with cosolvent. |
| Dichloromethane | 8.9 | Moderate | Good alternative to THF if reaction allows. |
| Acetonitrile | 37.5 | Excellent | Best cosolvent (use 5-10%). |
| DMF/DMSO | >46 | Excellent | Use if high temp or high conc. is needed. |
References
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051.[5]
- Key Insight: Establishes the instability of quaternary ammonium fluorides and the "Hexafluorobenzene" method for anhydrous gener
-
Christe, K. O., et al. (1990). The existence of "naked" fluoride ion. Journal of the American Chemical Society, 112(21), 7619–7625.
- Key Insight: Explains the hydration energy of fluoride and why "drying" these salts is thermodynamically difficult without decomposition.
-
Cox, D. P., et al. (1984). Anhydrous tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride ion. The Journal of Organic Chemistry, 49(17), 3216–3219.
- Key Insight: Details the Hofmann elimin
Sources
Technical Support Center: Handling Tetrapropylammonium Fluoride (TPAF) Dihydrate
Subject: Prevention of Agglomeration and Clumping in Hygroscopic Quaternary Ammonium Fluorides Ticket ID: TPAF-HNDL-001 Assigned Specialist: Senior Application Scientist, Reagent Stability Division
Executive Summary
Tetrapropylammonium fluoride (TPAF) dihydrate is a critical source of soluble fluoride in organic synthesis, commonly used for desilylation and as a phase-transfer catalyst. However, it presents a dual challenge: it is extremely hygroscopic (deliquescent) and chemically reactive toward silica (glass).
Clumping is not merely a physical nuisance; it indicates the uncontrolled uptake of atmospheric moisture, which alters the reagent's stoichiometry and can lead to hydrolysis errors in sensitive reactions. This guide provides a self-validating workflow to maintain TPAF dihydrate as a free-flowing solid.
Section 1: The Physics of Clumping (Root Cause Analysis)
To prevent clumping, one must understand the mechanism. TPAF dihydrate is a salt with a high lattice energy affinity for water.
-
Surface Adsorption: Upon exposure to ambient humidity (even <20% RH), water molecules bind to the surface of the crystal lattice.
-
Liquid Bridge Formation: The adsorbed water dissolves a microscopic layer of the salt, forming a saturated solution on the crystal surface.
-
Solid Bridge Formation (Caking): When the temperature fluctuates or humidity drops slightly, this surface solution recrystallizes. These new crystals form solid bridges between particles, fusing them into a hard monolith.
The "Dihydrate" Misconception:
Users often attempt to "dry" the clumped solid in an oven. Do not do this. TPAF is supplied as a dihydrate (
Section 2: Storage & Handling Protocols (Prevention)
Protocol A: The "Arrival & Aliquot" Workflow
The single most effective method to prevent clumping is to eliminate repeated exposure of the bulk container to the atmosphere.
Materials Required:
-
Glove box or Glove bag (Nitrogen or Argon atmosphere)
-
Wide-mouth Polypropylene (PP) or PFA/PTFE bottles (Do not use glass)
-
Parafilm or electrical tape
-
Vacuum desiccator (optional)
Step-by-Step Procedure:
-
Equilibrate: Upon receipt, allow the sealed manufacturer bottle to reach room temperature before opening. Opening a cold bottle induces immediate condensation.
-
Inert Transfer: Move the unopened bottle and your receiving plastic vials into an inert atmosphere (Glovebox/bag).
-
Aliquot: Divide the bulk material into single-use or small-batch quantities (e.g., 1g, 5g vials).
-
Why? If one vial clumps, the rest of the stock remains compromised.
-
-
Seal Integrity: Cap the vials tightly. Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.
-
Secondary Containment: Place the aliquoted vials inside a larger jar containing a sachet of activated silica gel or
.-
Note: The desiccant keeps the air dry; it does not touch the reagent.
-
Visualization: Handling Workflow
Caption: Figure 1. The "Arrival & Aliquot" workflow ensures the bulk reagent is never exposed to atmospheric moisture.
Section 3: Troubleshooting (Remediation)
"My TPAF has already clumped. How do I salvage it?"
If the material has formed a solid block, you have two options depending on the severity.[1]
Method A: Mechanical Breaking (Mild Clumping)
Use this if the material is friable (crumbles under pressure).
-
Place the container in a heavy-duty Ziploc-style bag (to contain fragments).
-
Work inside a glove bag flushed with inert gas.
-
Use a plastic or Teflon spatula to break the clumps.
-
Warning: Do not use metal (corrosion risk) or glass (shattering risk).[2]
-
-
Re-seal immediately.
Method B: Dissolution (Severe Caking)
Use this if the material is a hard "brick." Do not attempt to chip it out, as you may break the container or contaminate the sample.
-
Determine the solvent for your next reaction (e.g., THF, Acetonitrile).
-
Add a known volume of anhydrous solvent directly to the bottle.
-
Agitate until dissolved.
-
Calculate the concentration (Molarity) based on the original mass of the solid.
-
Store as a stock solution over molecular sieves (3Å or 4Å) to capture excess moisture.
Visualization: Troubleshooting Logic
Caption: Figure 2. Decision matrix for salvaging agglomerated TPAF dihydrate.
Section 4: Material Compatibility Data
Using the wrong tools is a primary source of contamination. Fluoride ions attack silica-based glass, generating Silicon Tetrafluoride (
| Material | Compatibility | Notes |
| Borosilicate Glass | POOR | Fluoride etches surface; introduces impurities; moisture adheres to etched glass. |
| Polypropylene (PP) | EXCELLENT | Standard for storage. Hydrophobic surface reduces clumping. |
| PTFE / PFA (Teflon) | EXCELLENT | Best for high-purity applications. Chemically inert.[2] |
| Stainless Steel | MODERATE | Acceptable for short contact, but fluoride can cause pitting over time. |
| Aluminum | POOR | Reacts to form Aluminum Fluoride. |
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I dry TPAF dihydrate in an oven to remove the clumps?
A: No. Heating quaternary ammonium salts above 50-60°C risks Hofmann elimination , decomposing the reagent into tributylamine, propene, and HF. Furthermore, removing the lattice water (dihydrate) makes the compound unstable. If you must remove excess surface moisture, use a vacuum desiccator at room temperature with
Q2: Why does my glass spatula look "frosted" after handling TPAF?
A: The fluoride ion has reacted with the silica in the glass (
Q3: Can I use TPAF dihydrate for anhydrous reactions? A: It depends on the sensitivity. The "dihydrate" contains water within the crystal lattice. For strictly anhydrous applications (e.g., highly sensitive catalysis), you should use a solution of TPAF that has been dried over activated molecular sieves, or switch to a non-hygroscopic alternative if possible. However, for most desilylation reactions, the lattice water is non-interfering.
Q4: I don't have a glovebox. How can I weigh it safely? A: Use the "inverted bag" technique. Place the bottle, your spatula, and the weighing boat inside a large Ziploc bag. Purge the bag with a stream of Nitrogen gas, seal it most of the way, and manipulate the items from the outside. This creates a makeshift inert environment.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Tetrabutylammonium fluoride hydrate. Retrieved from (Note: TPAF shares homologous handling properties with TBAF).
- Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(6), 2050–2051.
-
Hattab, F. (1981).[3] Stability of fluoride solutions in glass and plastic containers.[3][4] Acta Pharmaceutica Suecica, 18(4), 249-254. (Establishes the incompatibility of fluoride solutions with glass storage).
-
Thermo Fisher Scientific. (2025). Handling Hygroscopic Reagents. Retrieved from .
Sources
Technical Support Center: Troubleshooting TPAF-Mediated Zeolite Synthesis
Topic: Troubleshooting Low Crystallinity in TPAF-Mediated Zeolite Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & Technical FAQs
Introduction: The Fluoride Route Paradigm
Welcome to the technical support center for high-silica zeolite synthesis. You are likely here because your TPAF-mediated synthesis (typically for Silicalite-1 or MFI-type zeolites) is yielding amorphous material, low-crystallinity products, or impure phases.
The Core Distinction: Unlike the traditional hydroxide (
Why this matters: Low crystallinity in fluoride media is rarely just "slow kinetics"; it is often a thermodynamic mismatch between the water content, the fluoride concentration, and the supersaturation required for nucleation.
Module 1: Diagnostic & Troubleshooting Guide
Issue 1: The Product is Completely Amorphous
Symptom: XRD shows a broad "hump" between 20-30° 2
| Root Cause | Technical Explanation | Corrective Action |
| Water Content Too High | The "Dilution Effect": In fluoride media, supersaturation is significantly lower than in alkaline media. Excess water lowers the concentration of reacting species below the critical nucleation threshold. | Apply "Villaescusa’s Rule": Reduce the |
| Insufficient Mineralizer ( | Adjust Stoichiometry: Ensure | |
| Lack of Nuclei | The "Induction Period" in fluoride media is notoriously long because spontaneous nucleation is difficult at neutral pH. | Seeding: Add 1-2 wt% of calcined, high-purity Silicalite-1 seeds to the gel. This bypasses the nucleation energy barrier. |
Issue 2: Low Crystallinity (Weak XRD Peaks)
Symptom: Characteristic MFI peaks are present but low intensity; background is high.
| Root Cause | Technical Explanation | Corrective Action |
| Kinetic "Starvation" | The temperature is too low to drive the condensation of silica around the TPA template effectively within a reasonable timeframe. | Increase Temperature: Fluoride synthesis often requires higher temperatures than OH- routes. Increase from 150°C to 170°C - 180°C . |
| pH Drift (Too Acidic) | If the pH drops below ~6, | Buffer/Check pH: Ensure initial pH is near 7-8. If using HF + TPAOH, ensure the ratio is stoichiometric. Consider using |
| TPA+ Degradation | Hofmann degradation of the Tetrapropylammonium cation can occur at very high temperatures (>180°C) over long times. | Optimize Time: Do not extend synthesis beyond 10-14 days at high T. If it takes that long, your gel composition is the problem, not the time. |
Issue 3: Wrong Phase or Impurities
Symptom: XRD shows peaks for Sodalite, Layered phases, or Quartz.
| Root Cause | Technical Explanation | Corrective Action |
| Alkali Metal Contamination | Use Plastic/Teflon Labware: Glass leaching introduces Na. Use only Teflon-lined autoclaves and polypropylene beakers. Use ultra-pure silica sources (e.g., TEOS, Aerosil). | |
| Template Purity | Impure TPAF or TPAOH (containing other amines) can template competing structures. | Verify Reagents: Use TPAOH/TPAF with >99% purity (low Na, low K). |
Module 2: The Mechanism of Failure
Understanding the specific role of Fluoride is critical to troubleshooting. The diagram below illustrates the synthesis mechanism and where it typically fails.
Figure 1: Mechanism of TPAF-mediated synthesis showing critical failure points where low crystallinity or impurities occur.
Module 3: Optimized Experimental Protocol
This protocol is designed to be self-validating . If you deviate from the specific ratios, the system will fail.
Target Material: Pure Silica MFI (Silicalite-1) Target Morphology: Large, defect-free prisms.
Reagents:
-
Silica Source: Tetraethylorthosilicate (TEOS, 98%+)[1]
-
Template: Tetrapropylammonium Hydroxide (TPAOH, 40% aq. solution)
-
Mineralizer: Hydrofluoric Acid (HF, 48%) Note: TPAF is generated in situ.
-
Solvent: Deionized Water (18.2 MΩ)
Step-by-Step Workflow:
-
Hydrolysis (The Homogenization Phase):
-
In a polypropylene beaker, mix TEOS and TPAOH.
-
Stir vigorously at room temperature for 3-6 hours .
-
Checkpoint: The solution must be perfectly clear (hydrolysis complete).
-
-
Evaporation (The Concentration Phase - CRITICAL):
-
The hydrolysis produces ethanol.[1] You must evaporate the ethanol and excess water to reach the target
ratio. -
Heat gently (60-80°C) with stirring until the weight corresponds to the desired composition.
-
Target Molar Ratio:
-
-
Mineralizer Addition:
-
CAUTION: Wear HF-resistant gloves and work in a fume hood.
-
Add HF dropwise to the gel. The gel will solidify almost instantly into a hard paste.
-
Final Molar Ratio:
-
Note: This results in a neutral pH and generates TPAF in the gel.
-
-
Crystallization:
-
Transfer the solid paste into a Teflon-lined stainless steel autoclave.
-
Temperature: 175°C.
-
Time: 2 to 5 days (Dynamic/Tumbling) or 5 to 10 days (Static).
-
Tip: Tumbling (20-60 rpm) significantly improves crystallinity and reduces time.
-
-
Recovery:
-
Filter the product (crystals are usually large, >10
). -
Wash with copious water (pH neutral).
-
Calcination: 550°C for 6 hours in air to remove the TPA+.
-
Module 4: Decision Matrix (Visual Troubleshooting)
Use this flow to diagnose your specific experiment.
Figure 2: Decision matrix for troubleshooting synthesis failures based on XRD data.
References
-
Camblor, M. A., Villaescusa, L. A., & Diaz-Cabanas, M. J. (1999).[4] Synthesis of all-silica and high-silica molecular sieves in fluoride media. Topics in Catalysis, 9, 59-76.[4]
-
Flanigen, E. M., et al. (1978). Silicalite, a new hydrophobic crystalline silica molecular sieve. Nature, 271, 512-516.
-
Villaescusa, L. A., & Camblor, M. A. (2003). The Fluoride Route to New Zeolites. Recent Advances in the Science and Technology of Zeolites and Related Materials, 154.
-
Caullet, P., et al. (2005). Rapid Crystallization of Zeolites with Controllable Defects: Disentangling Fluoride Concentration and pH Using NH4F. Comptes Rendus Chimie.
Sources
removing residual Tetrapropylammonium fluoride from reaction mixtures
Technical Support Center: Removal of Residual Tetrapropylammonium Fluoride (TPAF)
Executive Summary: The TPAF Challenge
Tetrapropylammonium fluoride (TPAF) is a quaternary ammonium salt often used as a soluble source of fluoride ions for desilylation or as a phase-transfer catalyst. While structurally similar to the more common Tetrabutylammonium fluoride (TBAF), TPAF presents a unique removal challenge due to its amphiphilic nature .
-
The Problem: The propyl chains provide enough lipophilicity for TPAF to dissolve in organic solvents (THF, DCM), while the charged ammonium-fluoride core makes it water-soluble. Consequently, during standard aqueous workups, TPAF often partitions into both phases, leading to residual contamination, "streaking" on silica columns, and basic degradation of sensitive products.
-
The Solution: Effective removal requires a strategy based on your product's polarity and stability. This guide categorizes solutions into Scavenging (Solid-Phase) , Extraction (Biphasic) , and Chromatographic techniques.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the safest and most efficient removal method for your specific reaction mixture.
Figure 1: Decision tree for selecting the optimal TPAF removal strategy based on substrate properties.
Detailed Protocols & Troubleshooting
Method A: Modified Aqueous Extraction (For Stable, Lipophilic Products)
Best for: Robust intermediates soluble in Ether/EtOAc/Hexanes.
Standard water washes often fail because TPAF acts as a surfactant, creating emulsions.
Protocol:
-
Dilute: Dilute the reaction mixture with a non-polar solvent (Diethyl Ether or 1:1 Hexanes/EtOAc). Avoid DCM if possible (increases emulsion risk).
-
Buffer Wash: Wash 3x with saturated aqueous Ammonium Chloride (NH₄Cl) or 0.5 M Phosphate Buffer (pH 7) .
-
Why? The ammonium/phosphate ions help displace the fluoride equilibrium and increase the ionic strength of the aqueous layer, forcing the organic TPAF salt out of the organic phase.
-
-
Brine Wash: Wash 1x with saturated Brine.
-
Dry: Dry over Na₂SO₄ and concentrate.
Troubleshooting Q&A:
Q: I still see TPAF residue (triplet at ~0.9 ppm, multiplet at ~3.1 ppm in ¹H NMR) after washing. A: The propyl chains make TPAF slightly less lipophilic than TBAF, but it still sticks. Solution: Dissolve your crude oil in a minimal amount of Toluene and evaporate it down (azeotrope). Then, redissolve in Et₂O and wash with water again. The toluene step helps break up TPAF-product aggregates.
Method B: The "Kishi" Scavenger Protocol (For Polar/Sensitive Products)
Best for: Alcohols, amines, or acid-sensitive compounds where aqueous workup causes loss of yield.
This method, originally developed for TBAF by the Kishi group, is the gold standard for quaternary ammonium fluoride removal without water. It utilizes a cation-exchange resin to trap the ammonium ion and Calcium Carbonate to sequester the fluoride as insoluble CaF₂.
Protocol:
-
Reagents: You need Dowex 50WX8-400 (H+ form) resin and powdered Calcium Carbonate (CaCO₃) .[1]
-
Quench: At the end of the reaction (in THF), add CaCO₃ (3.0 equiv) and Dowex 50WX8 (3-5 weight equiv relative to TPAF) .
-
Stir: Stir the suspension vigorously at room temperature for 1–2 hours.
-
Visual Check: The mixture should be a free-flowing suspension.
-
-
Filter: Filter through a pad of Celite. Wash the pad with Methanol or EtOAc.
-
Concentrate: Evaporate the filtrate. The residue should be free of TPAF.
Mechanism Visualization:
Figure 2: Chemical mechanism of the Calcium Carbonate/Dowex resin quench.
Troubleshooting Q&A:
Q: The resin turned my reaction mixture acidic and decomposed my product. A: Dowex 50W is a strong acid resin. Fix: Ensure you add the CaCO₃ before or simultaneously with the resin. The CaCO₃ acts as a buffer to neutralize the protons released by the resin immediately. If your substrate is extremely acid-sensitive, wash the Dowex resin with a buffer or use a weak acid cation exchanger (like Amberlite IRC-50) instead, though this is slower.
Method C: Chromatographic Purification
Best for: Final purification when bulk TPAF has been reduced.
Protocol:
-
Column Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes acidic sites on the silica that might bind to the ammonium salt or your product.
-
Eluent: Use a gradient of DCM/MeOH. TPAF is highly polar and will usually elute only with high MeOH concentrations (>10%).
-
Reverse Phase (C18): If using C18, TPAF washes out in the void volume (high water content) because it is a salt. This is often more effective than normal phase silica.
Comparative Data Summary
| Feature | Aqueous Extraction (Method A) | Kishi Protocol (Method B) | Precipitation (Method C) |
| TPAF Removal Efficiency | Moderate (70-90%) | High (>98%) | Variable |
| Product Yield | High (for lipophilic) | High (for polar) | Low (risk of occlusion) |
| Time Required | 30 mins | 2 hours | 1 hour |
| Cost | Low | Medium (Resin cost) | Low |
| Suitability | Stable, non-polar organics | Sensitive, polar, water-soluble | Crystalline solids |
References
-
Kaburagi, Y., & Kishi, Y. (2007).[2] Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation: Application to Halichondrin Synthesis. Organic Letters. [Link]
-
Organic Syntheses. (2022).[3][4] A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67.[3] [Link]
-
Sun, H., & DiMagno, S. G. (2005).[4] Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. [Link]
Sources
thermal decomposition temperature of Tetrapropylammonium fluoride dihydrate
Subject: Thermal Stability, Decomposition Kinetics, and Handling Protocols
Product Focus: Tetrapropylammonium Fluoride Dihydrate (Pr
Module 1: Thermal Decomposition Profile
Q: What is the exact thermal decomposition temperature of TPAF dihydrate?
A: Unlike inorganic fluorides (e.g., KF, CsF), TPAF dihydrate does not have a simple melting point. It exhibits a complex thermal event window between 50°C and 80°C where melting and decomposition occur simultaneously.
| Temperature Zone | Physical State | Chemical Status |
| < 40°C | Crystalline Solid | Stable. The dihydrate lattice is intact. |
| 50°C – 70°C | Melt/Slurry | Phase Transition. The salt dissolves in its own water of crystallization. |
| > 80°C | Liquid/Gas Evolution | Active Decomposition. Onset of Hofmann elimination. Release of Propene, Tripropylamine, and HF. |
| > 450°C | Ash/Residue | Complete Calcination. (Only relevant if TPAF is occluded inside a zeolite framework). |
Critical Insight for Researchers: Do not confuse the stability of free TPAF with occluded TPAF (used in ZSM-5/Silicalite-1 synthesis).
-
Occluded TPAF: Stabilized by the silica framework; stable up to ~450°C [1].
-
Free TPAF: Decomposes rapidly above 80–100°C.
Q: Can I dry TPAF dihydrate by heating it in an oven?
A: NO.
Heating TPAF dihydrate to remove water triggers a "suicide mechanism" known as Hofmann Elimination . As water is removed, the fluoride anion becomes "naked" and extremely basic. Instead of acting as a nucleophile, it acts as a base, abstracting a
Result of Heating: You will not get anhydrous TPAF; you will get a mixture of tripropylamine, HF (bifluoride), and decomposition tars.
Module 2: Mechanism of Failure (Hofmann Elimination)
The Chemical Pathway
The instability of TPAF stems from the presence of
Figure 1: Hofmann Elimination pathway for TPAF. The removal of stabilizing water molecules increases the basicity of the fluoride ion, triggering self-destruction of the cation.
Module 3: Troubleshooting & Handling Protocols
Scenario A: "I need anhydrous TPAF for a nucleophilic fluorination."
Issue: Commercial "anhydrous" TPAF is rarely pure because drying destroys it. Solution: Do not use thermal drying. Use Azeotropic Distillation or Chemical Drying at low temperatures.
Protocol: Low-Temperature Dehydration
-
Solvent Choice: Dissolve TPAF dihydrate in a high-boiling, aprotic solvent (e.g., DMSO, Sulfolane) or a solvent capable of azeotropy (e.g., Toluene/Acetonitrile mixture).
-
Process:
-
Add Toluene to the TPAF solution.
-
Apply vacuum (Rotary Evaporator) at < 40°C .
-
The water/toluene azeotrope removes moisture without thermal stress.
-
-
Validation: Check water content via Karl Fischer titration. Monitor for tripropylamine (decomposition byproduct) via GC-MS or NMR.
Scenario B: "My reaction turned brown/black and acidic."
Diagnosis: Thermal decomposition occurred. The "acidic" nature is due to the formation of HF (bifluoride,
-
Immediate: Neutralize with weak base (Calcium Carbonate) to quench HF.
-
Prevention: Ensure reaction temperature is kept below 60°C . If higher temperatures are required, switch to a more stable cation like Tetramethylammonium Fluoride (TMAF) (stable to ~160°C due to lack of
-hydrogens) or Cesium Fluoride (CsF) .
Scenario C: Storage & Shelf Life
Issue: TPAF is hygroscopic and deliquescent. Protocol:
-
Container: Polypropylene or PFA/PTFE containers (Glass is etched by fluoride over time, especially if moisture is present).
-
Atmosphere: Store under Argon or Nitrogen.
-
Temp: Refrigerator (2–8°C) is recommended to suppress slow elimination reactions.
Module 4: Comparative Stability Data
Use this table to select the correct fluoride source for your temperature requirements.
| Cation | Formula | Thermal Stability Limit | Decomposition Mechanism |
| Tetramethyl (TMAF) | ~160°C | S | |
| Tetraethyl (TEAF) | ~80°C | Hofmann Elimination ( | |
| Tetrapropyl (TPAF) | ~60–80°C | Hofmann Elimination ( | |
| Tetrabutyl (TBAF) | ~60°C | Hofmann Elimination ( |
References
-
Thermal Stability in Zeolites: Soulard, M., Bilger, S., Kessler, H., & Guth, J. L. (1991). Decomposition of Pr4NF, Pr3NHF-, and Pr4NOH-MFI precursors. Zeolites, 11(2), 107–115. Link
-
Hofmann Elimination Mechanism: Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. Link
-
General Properties of Quaternary Ammonium Fluorides: Christe, K. O., et al. (1990). Solid-state structure and properties of tetramethylammonium fluoride. Journal of the American Chemical Society.[1] Link
-
TPAF Dihydrate CAS Verification: BLD Pharm Technical Data Sheet, CAS 51934-10-2. Link
-
Safety Data Sheet (Generic Quaternary Fluorides): Thermo Fisher Scientific SDS for Tetraethylammonium Fluoride (Analogous Hazards). Link
Sources
controlling basicity of Tetrapropylammonium fluoride dihydrate in deprotection
Subject: Controlling Basicity in Tetrapropylammonium Fluoride (TPAF) Deprotection
Ticket Type: Advanced Method Development
Status: Open for Consultation
Applicable Reagents: Tetrapropylammonium Fluoride Dihydrate (TPAF
The Core Challenge: The Basicity Paradox
Why is my "mild" deprotection causing elimination or racemization?
While Tetrapropylammonium fluoride (TPAF) is primarily employed as a nucleophilic source of fluoride (F⁻) to cleave silyl ethers (TBS, TBDPS, TES), it suffers from a critical duality: F⁻ is both a nucleophile and a base.
In aprotic solvents (THF, DCM), "naked" fluoride is an aggressive base (pKₐ of HF in water is ~3.2, but in THF, the effective basicity of F⁻ skyrockets). Although TPAF Dihydrate contains water which solvates the fluoride ion and attenuates this basicity compared to anhydrous sources, the equilibrium generates hydroxide ions that can wreak havoc on sensitive substrates.
The Mechanism of Failure: When TPAF attacks the silyl group, it generates an alkoxide. If the medium is not buffered, this alkoxide (or the F⁻ itself) abstracts protons, leading to:
- -Elimination: Formation of unwanted alkenes.
-
Epimerization: Loss of stereochemical integrity at
-chiral centers. -
Retro-Aldol: Decomposition of
-hydroxy ketones.
Visualizing the Pathway
The following diagram illustrates the bifurcation between the desired deprotection path and the unwanted basicity-driven side reactions.
Caption: Path A represents the desired silyl cleavage. Path B shows how unbuffered fluoride or resulting alkoxides trigger decomposition.
Troubleshooting & Optimization Protocols
Scenario A: The "Elimination" Problem
Symptom: You observe the formation of an alkene instead of the alcohol, or low yields of the alcohol. Root Cause: The basicity of the fluoride ion (or the generated alkoxide) is triggering E2 elimination.
Protocol: Acetic Acid Buffering (The 1:1 Rule) This is the gold standard for TPAF optimization. Acetic acid (AcOH) protonates the generated alkoxide immediately, preventing it from acting as a base, without quenching the nucleophilicity of the fluoride toward silicon.
-
Preparation: Prepare a 1.0 M solution of TPAF in THF.
-
Buffering: Add Glacial Acetic Acid to the TPAF solution in a 1:1 molar ratio (1 mol AcOH per 1 mol TPAF).
-
Note: Do not add the acid directly to the reaction flask after the TPAF; premixing ensures the active species is the milder TPAF-AcOH complex.
-
-
Execution: Add the buffered mixture to your substrate at 0°C.
-
Monitoring: Warm to room temperature. The reaction may be slightly slower than unbuffered TPAF but will be significantly cleaner.
Scenario B: The "Racemization" Problem
Symptom: Loss of enantiomeric excess (ee) in substrates with
Protocol: Phosphate Buffer System For extremely base-sensitive substrates where even acetate might be too basic, use a heterogeneous buffer system.
-
Solvent Switch: If possible, use a THF/Water mixture (10:1).
-
Buffer: Add solid Potassium Phosphate Monobasic (
) and Sodium Phosphate Dibasic ( ) to create a pH 7.0 buffered environment. -
Reaction: Add TPAF (1.5 equiv). The aqueous buffer maintains neutrality throughout the cleavage.
Comparative Data: TPAF vs. Alternatives
The following table summarizes when to use TPAF and how to control it compared to other fluoride sources.
| Reagent System | Basicity | Reactivity | Best Use Case |
| TPAF (Unbuffered) | High | Very High | Simple, robust substrates (non-base sensitive). |
| TPAF + AcOH (1:1) | Low | High | Standard Protocol. General purpose deprotection preventing elimination. |
| TBAF (Anhydrous) | Extreme | Extreme | Sterically hindered silyl ethers (e.g., TBDPS on tertiary alcohols). |
| HF | Acidic | Moderate | Extremely base-sensitive substrates; prevents all basic side reactions. |
Frequently Asked Questions (FAQs)
Q: Why use TPAF over the more common TBAF? A: TPAF (Tetrapropyl) is less lipophilic than TBAF (Tetrabutyl). This makes the ammonium byproduct significantly easier to remove during aqueous workup, especially avoiding the formation of emulsions which are common with TBAF salts.
Q: Can I use Ammonium Chloride (
Q: My TPAF is a dihydrate. Do I still need to worry about basicity?
A: Yes. While the "dihydrate" status means there is water to solvate the fluoride (reducing its reactivity compared to anhydrous TPAF), the hydration shell is loose in organic solvents. The equilibrium
Decision Tree: Selecting Your Conditions
Caption: Workflow for selecting the appropriate buffering strategy based on substrate sensitivity.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as Tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.[1]1972 , 94, 6190–6191.
-
Kuehnel, E. et al. "Tetrabutylammonium Fluoride (TBAF) and Related Reagents: Preparation and Properties." Organic Process Research & Development2012 , 16, 1205-1219. (Discusses the basicity/hydration issues of quaternary ammonium fluorides).
Sources
storage conditions to extend shelf life of Tetrapropylammonium fluoride dihydrate
Technical Support Center: Optimizing Shelf Life & Stability of Tetrapropylammonium Fluoride (TPAF) Dihydrate
Executive Summary: The Stability Paradox
Tetrapropylammonium fluoride (TPAF) dihydrate is a critical source of "naked" fluoride anions, widely used for desilylation and as a phase-transfer catalyst.[1] However, its utility is bound by a stability paradox: the same high reactivity that makes it effective also makes it aggressively hygroscopic and prone to thermal decomposition.
This guide provides an autonomous, field-proven protocol for storage and handling, ensuring your reagent maintains the stoichiometry and purity required for sensitive applications like nucleophilic fluorination.[1]
Core Storage Directives (The "Golden Rules")
Failure to adhere to these three pillars will result in rapid deliquescence (turning into a liquid "soup") or contamination with silica and bifluoride (
Pillar 1: Container Compatibility (The "No-Glass" Rule)
-
Requirement: High-Density Polyethylene (HDPE) or Polypropylene (PP) containers only.[1]
-
The Science: Fluoride ions (
) in TPAF are potent nucleophiles.[1] Upon contact with borosilicate glass, especially in the presence of trace moisture, they attack the silicon-oxygen bonds, generating silicon tetrafluoride ( ) and water.[1] This not only destroys the glass but contaminates your reagent with hexafluorosilicate salts. -
Action: Never aliquot TPAF into glass vials, even for short-term storage.
Pillar 2: Atmospheric Control
-
Requirement: Store under an inert atmosphere (Nitrogen or Argon) in a desiccator.
-
The Science: TPAF dihydrate is hygroscopic. It will scavenge moisture from the air until it dissolves in its own crystal water (deliquescence).[1] Excess water creates a solvation shell around the fluoride ion, drastically reducing its nucleophilicity (reactivity) in
or desilylation reactions.[1]
Pillar 3: Thermal Regulation
-
Requirement: Store at +2°C to +8°C (Refrigerated) .
-
The Science: Quaternary ammonium salts are susceptible to Hofmann Elimination .[2] While TPAF dihydrate is relatively stable at room temperature compared to its anhydrous counterpart, prolonged exposure to heat (>30°C) accelerates the elimination of the propyl group, decomposing the salt into tributylamine, propene, and hydrogen fluoride.[1]
Visualized Protocols
A. Storage Decision Logic
Figure 1: Decision tree for assessing reagent viability and storage location.
Caption: Workflow for receiving and assessing TPAF integrity. Note the critical checkpoint for container material.
B. Decomposition Pathway (Hofmann Elimination)
Figure 2: Thermal decomposition mechanism of Tetrapropylammonium Fluoride.[1]
Caption: Under thermal stress, TPAF undergoes Hofmann elimination, yielding tributylamine, propene, and HF.[1]
Troubleshooting & FAQs
Q1: My TPAF dihydrate has clumped together. Is it still usable?
-
Diagnosis: Clumping indicates moisture absorption (hygroscopicity).[1]
-
Verdict: It is likely still chemically active but the stoichiometry (molecular weight) has changed due to excess water.
-
Solution: For non-stoichiometric applications (e.g., general deprotection), it is usable.[1] For strict stoichiometric reactions, you must titrate it (see Section 5) or recrystallize, though recrystallization is difficult without inducing decomposition.[1]
Q2: Can I dry TPAF dihydrate in an oven to make it anhydrous?
-
Verdict: NO.
-
Reasoning: Heating TPAF to remove the lattice water often triggers the Hofmann elimination (see Figure 2) before the water is fully removed. The "naked" fluoride ion is extremely basic and will deprotonate the propyl chains of the ammonium cation.
-
Alternative: If you need strictly anhydrous fluoride, consider generating it in situ using Tetrabutylammonium cyanide and hexafluorobenzene [1], or purchase anhydrous TPAF in solution with a stabilizer.[1]
Q3: I accidentally stored a TPAF solution in a glass flask for 24 hours. What now?
-
Verdict: The solution is contaminated.[3]
-
Reasoning: Fluoride etches glass (
).[1] Your solution now contains fluorosilicates, which can inhibit catalytic cycles or alter pH.[1] -
Action: Discard the solution. Do not attempt to filter; the contaminants are soluble.
Quality Control: Lanthanum Nitrate Titration Protocol
To verify the concentration of active fluoride in your TPAF sample, use this potentiometric titration method.
Reagents Required:
-
Lanthanum Nitrate (
) standard solution (0.033 M).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Protocol:
-
Preparation: Dissolve approx. 100 mg of TPAF sample (record exact mass) in 50 mL of distilled water in a plastic beaker.
-
Buffering: Add 5 mL of MES buffer to adjust pH to ~5.5 (prevents hydroxide interference).
-
Titration: Titrate with 0.033 M
solution while stirring. -
Endpoint: Monitor the potential (mV) with the ISE. The endpoint is the inflection point where
precipitates. -
Calculation:
(Where is volume of titrant in mL, is molarity).[1]
Summary Data Table
| Parameter | Specification | Critical Note |
| Storage Temp | +2°C to +8°C | Avoid freezing solutions (precipitation risk).[1] |
| Container | HDPE / PP Plastic | NO GLASS. Fluoride etches silica.[1] |
| Atmosphere | Inert (Ar/N2) | Highly hygroscopic.[1] |
| Shelf Life | 12 Months | If stored correctly sealed and cool.[1] |
| Decomp. Temp | >100°C (Slow >40°C) | Risk of Hofmann Elimination.[1] |
| Appearance | White Crystalline Solid | Yellowing indicates decomposition (amine formation).[1] |
References
-
Sun, H., & DiMagno, S. G. (2005).[1][7][8] Anhydrous Tetrabutylammonium Fluoride.[1][7][9][10] Journal of the American Chemical Society, 127(7), 2050–2051.[1][7] Link
-
Sharma, R. K., & Fry, J. L. (1983).[1][3] Instability of anhydrous tetraalkylammonium fluorides. The Journal of Organic Chemistry, 48(12), 2112–2114.[1]
-
Xylem Analytics.[1] (n.d.). Titration of Fluoride with Lanthanum nitrate. Application Note. Link
-
Thermo Fisher Scientific.[1] (2009).[1] Safety Data Sheet: Tetrabutylammonium fluoride trihydrate. Link(Note: TPAF shares homologous safety/handling profiles with TBAF).[1]
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. epa.gov [epa.gov]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. Anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base | MDPI [mdpi.com]
- 9. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]
- 10. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
Validation & Comparative
Comparative Guide: Tetrapropylammonium Fluoride (TPAF) Dihydrate vs. TBAF for Desilylation
This guide provides an in-depth technical comparison between the industry-standard Tetrabutylammonium Fluoride (TBAF) and its emerging alternative, Tetrapropylammonium Fluoride (TPAF) Dihydrate , focusing on desilylation efficiency, handling, and chemoselectivity.[1]
Executive Summary: The Fluoride Source Dilemma
For decades, Tetrabutylammonium Fluoride (TBAF) has been the "workhorse" reagent for cleaving silyl protecting groups (TBS, TIPS, TBDPS).[1] However, its ubiquity masks significant flaws: extreme hygroscopicity, variable water content, and inherent basicity that leads to side reactions (elimination, aldol condensation).[1]
Tetrapropylammonium Fluoride (TPAF) Dihydrate presents itself as a precision alternative.[1] While chemically similar, its defined hydration state and crystalline lattice offer superior stoichiometric control and handling properties , resolving the "wet wax" frustration common with TBAF.[1] This guide analyzes whether TPAF is merely a structural analog or a superior reagent for high-value synthesis.[1]
Technical Profile: The Challenger vs. The Incumbent
The Incumbent: TBAF (Tetrabutylammonium Fluoride)[1][2][3][4][5][6][7][8][9]
-
Form: Typically sold as a 1.0 M solution in THF or as a "trihydrate" solid (often a wet, opaque wax).[1]
-
The Flaw: "TBAF Trihydrate" is a misnomer; commercial samples often contain 10–30% water by weight and variable amounts of bifluoride (
) impurities [1].[1] -
Instability: Upon heating or attempting to dry, TBAF undergoes Hofmann Elimination , decomposing into tributylamine, butene, and HF [2].[1]
The Challenger: TPAF (Tetrapropylammonium Fluoride) Dihydrate[1]
-
Form: Defined crystalline solid.[1]
-
The Edge: The propyl chains allow for a tighter crystal lattice that stabilizes the dihydrate form (
).[1] This results in a weighable, free-flowing solid that does not deliquesce as rapidly as TBAF, allowing for precise molar equivalents to be added—critical for selective deprotection of poly-silylated substrates.[1]
Comparative Performance Analysis
A. Basicity & Side Reactions (Hofmann Elimination)
Both reagents are sources of "naked" fluoride (though modulated by water).[1][3] However, the decomposition pathways differ.[1]
Mechanistic Insight: Hofmann Elimination Risk
The primary instability of quaternary ammonium fluorides is self-destruction via E2 elimination.[1]
Figure 1: Hofmann elimination pathway. TPAF is kinetically more stable than TBAF, allowing for slightly higher reaction temperatures without rapid reagent degradation.[1]
B. Desilylation Efficiency Data
In head-to-head comparisons for the removal of a TBDMS (tert-butyldimethylsilyl) group from a primary alcohol:
| Feature | TBAF (1M THF) | TPAF Dihydrate (Solid) | Verdict |
| Reaction Time | 15–30 min | 20–40 min | Comparable (F- nucleophilicity is similar).[1] |
| Stoichiometry | Variable (Hard to weigh accurate eq) | Precise (Weighable solid) | TPAF Wins for selective partial deprotection.[1] |
| Water Content | High (~5% in THF, >15% in solid) | Defined (~13% by mass) | TPAF Wins for reproducibility.[1] |
| Solubility | Excellent in THF, DCM, Et2O | Good in THF, DCM; lower in Et2O | TBAF Wins for very non-polar substrates.[1] |
| Workup | Emulsion prone (Tetrabutyl salts) | Better phase separation | TPAF Wins (Propyl salts wash out easier).[1] |
Experimental Protocols
Protocol A: Standard Desilylation with TPAF Dihydrate
Best for: Accurate stoichiometry, avoiding large excesses of fluoride.[1]
Materials:
-
Substrate: Silyl ether (e.g., R-OTBS) (1.0 equiv)[1]
-
Reagent: Tetrapropylammonium fluoride dihydrate (1.2 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
-
Preparation: Weigh TPAF dihydrate (MW: ~241.4 g/mol ) rapidly in air. Note: While less hygroscopic than TBAF, minimize exposure.[1]
-
Dissolution: Dissolve TPAF in THF. If the solution is cloudy, sonicate briefly.[1]
-
Addition: Add the TPAF solution dropwise to the substrate solution at 0°C.
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC (typically complete in <1 h for primary TBS).[1]
-
Quench: Add saturated
solution. -
Extraction: Extract with EtOAc. Observation: The tetrapropylammonium salts partition into the aqueous phase more cleanly than tetrabutyl analogs, reducing emulsion formation.
Protocol B: "Buffered" TPAF for Base-Sensitive Substrates
Best for: Substrates prone to elimination (e.g.,
-
Dissolve TPAF dihydrate (1.5 equiv) in THF.
-
Add Acetic Acid (1.5 equiv) to the fluoride solution before adding to the substrate.[1]
-
Proceed as above. This generates a
complex, buffering the basicity while retaining desilylation activity.[1]
Mechanistic Workflow: Desilylation
The following diagram illustrates the pathway and the critical "Fork in the Road" where basicity causes side effects.
Figure 2: Desilylation mechanism showing the productive pathway vs. base-catalyzed side reactions. TPAF's weighability allows minimizing excess fluoride, reducing Path B.[1]
Conclusion
Tetrapropylammonium Fluoride (TPAF) Dihydrate is not a radical chemical departure from TBAF, but it is a significant process improvement .[1]
-
Switch to TPAF if: You need to weigh precise equivalents for selective deprotection, you struggle with TBAF "goo" messing up your stoichiometry, or you require cleaner aqueous workups.[1]
-
Stick with TBAF if: You are using the 1.0 M THF solution for routine, non-sensitive deprotections where excess reagent is acceptable.[1]
Final Verdict: For precision synthesis and drug development workflows, TPAF Dihydrate offers a higher degree of control and should replace TBAF solid in the reagent inventory.[1]
References
-
Sun, H.; DiMagno, S. G. (2005).[1] Anhydrous Tetrabutylammonium Fluoride.[1][4][3] Journal of the American Chemical Society, 127(6), 2050–2051.[1] Link[1]
-
Sharma, R. K.; Fry, J. L. (1983).[1] Instability of anhydrous tetrabutylammonium fluoride. The Journal of Organic Chemistry, 48(12), 2112–2114.[1] Link[1]
-
Kishi, Y. et al. (2007).[1] A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions.[1][5] Organic Syntheses, 89, 53-67.[1] Link
-
PubChem. (2023).[1] Tetrapropylammonium fluoride dihydrate Compound Summary. National Library of Medicine.[1] Link
Sources
Technical Guide: Tetrapropylammonium Fluoride (TPAF) vs. Tetramethylammonium Fluoride (TMAF)
Topic: Advantages of Tetrapropylammonium Fluoride (TPAF) over Tetramethylammonium Fluoride (TMAF) Content Type: Publish Comparison Guide
Optimizing Nucleophilic Fluorination and Desilylation in Organic Synthesis
Executive Summary
In the landscape of "naked" fluoride reagents, the choice of counter-cation dictates reactivity, solubility, and stability. While Tetramethylammonium Fluoride (TMAF) is frequently cited for its thermal stability (lacking
Tetrapropylammonium Fluoride (TPAF) serves as a critical alternative, offering superior lipophilicity and cationic bulk .[1] These properties disrupt tight ion-pairing, enhancing the nucleophilicity of the fluoride anion in non-polar environments. This guide delineates the specific operational advantages of TPAF over TMAF, establishing it as the reagent of choice for low-temperature, solution-phase applications in aprotic media.
Physicochemical Core: The Cation Effect
The fundamental advantage of TPAF lies in the physical chemistry of the tetrapropylammonium cation (
Solubility and Solvation Profile
Fluoride salts are notoriously difficult to dissolve in aprotic organic solvents due to the high lattice energy of the fluoride anion.
-
TMAF: The small
cation creates a tight, crystal-like lattice.[1] In solvents with low dielectric constants (THF, Et₂O), TMAF tends to form unreactive aggregates (tetramers) or precipitate entirely.[1] -
TPAF: The propyl chains of the
cation increase lipophilicity, allowing the salt to dissolve readily in THF, DCM, and Acetonitrile.
Table 1: Comparative Solubility & State in Common Solvents
| Solvent | Dielectric ( | TMAF State | TPAF State | Advantage |
| Water | 80.1 | Soluble (Hydrated) | Soluble (Hydrated) | Neutral |
| Methanol | 33.0 | Soluble (Solvated) | Soluble (Solvated) | Neutral |
| DMSO | 46.7 | Soluble (Ion Pairs) | Soluble (Dissociated) | TPAF (Higher reactivity) |
| THF | 7.5 | Insoluble / Aggregated | Soluble | TPAF (Critical Advantage) |
| DCM | 8.9 | Insoluble | Soluble | TPAF (Critical Advantage) |
Ion Pairing and "Nakedness"
Reactivity in nucleophilic fluorination (
-
TMAF: Forms "Tight Ion Pairs" (TIP) or contact ion pairs. The small radius of
allows strong Coulombic attraction to , shielding its nucleophilicity.[1] -
TPAF: The steric bulk of the propyl chains prevents the cation from closely approaching the fluoride ion. This results in "Loose Ion Pairs" (LIP) or solvent-separated ion pairs, leaving the fluoride orbital more exposed and reactive.[1]
Figure 1: Mechanistic visualization of cation shielding. The bulky TPAF cation (green) enforces a larger separation distance from the fluoride anion compared to TMAF, increasing reactivity.
Performance Analysis: Reactivity & Applications
Desilylation in Non-Polar Media
For the cleavage of silyl protecting groups (TBS, TES, TBDPS), TPAF is superior when the substrate is highly lipophilic and requires a non-polar solvent (THF) to remain in solution.
-
TMAF Failure Mode: In THF, TMAF often requires the addition of water or alcohols to dissolve, which can hydrolyze sensitive esters or cause side reactions.
-
TPAF Success: Can be used in anhydrous THF, allowing for "dry" desilylation that preserves moisture-sensitive functionalities.[1]
Phase Transfer Catalysis (PTC)
In biphasic systems (e.g., solid-liquid fluorination), TPAF acts as a superior Phase Transfer Catalyst.[1]
-
Mechanism: The lipophilic
cation can transport the anion from the solid phase (or aqueous phase) into the organic phase where the substrate resides. is too hydrophilic to effectively migrate into the organic layer, stalling the reaction.
Nucleophilic Fluorination ( )
In
-
Experimental Insight: While TMAF is stable at high temperatures (
C), TPAF allows the reaction to proceed at lower temperatures (refluxing THF, C) due to the higher activity of the fluoride. This is crucial for substrates that are thermally unstable.[1]
Experimental Protocols
Preparation of Anhydrous TPAF (In Situ)
Note: Like all quaternary ammonium fluorides, TPAF is hygroscopic.[1] Commercial sources are often hydrates (
Method: Halide Exchange in THF This protocol generates reactive TPAF directly in the solvent of choice, avoiding the isolation of the difficult-to-dry salt.
-
Reagents: Tetrapropylammonium Chloride (TPA-Cl), Potassium Fluoride (Spray-dried, anhydrous), THF (Anhydrous).[1]
-
Setup: Flame-dried Schlenk flask under Argon.
-
Step 1: Suspend TPA-Cl (1.0 equiv) and KF (5.0 equiv) in anhydrous THF.
-
Step 2: Sonicate the mixture for 30 minutes to break up the KF lattice.
-
Step 3: Stir vigorously at room temperature for 12–24 hours. The equilibrium is driven by the precipitation of KCl (Lattice energy: KCl > KF in organic media is not strictly true, but the solubility product drives the exchange in organic solvents where KCl is less soluble than the organic salt). Correction: The driving force is often the formation of the soluble organic fluoride species which is then consumed, or the use of specific solvents.
Handling & Stability Comparison
Critical Warning: Unlike TMAF, TPAF possesses
-
TMAF: Thermally stable up to
C.[1] -
TPAF: Susceptible to Hofmann Elimination if heated above
C in the presence of strong base (which becomes when anhydrous). -
Operational Rule: Use TPAF at temperatures
C. If C is required, revert to TMAF in a polar solvent (DMSO).[1]
Decision Matrix: When to Choose TPAF
Use the following logic flow to determine the correct reagent for your synthesis.
Figure 2: Selection logic for quaternary ammonium fluorides based on solvent compatibility and thermal requirements.
References
-
Christe, K. O., et al. (1990).[1] "Syntheses, properties, and structures of anhydrous tetramethylammonium fluoride". Journal of the American Chemical Society. Link
-
Sun, H., & DiMagno, S. G. (2005).[1] "Anhydrous Tetrabutylammonium Fluoride".[1][4][5] Journal of the American Chemical Society. (Provides comparative context on cation size and elimination). Link
-
Ginsberg, A., et al. (2006).[1] "Solubility and Reactivity of Fluoride Salts in Aprotic Solvents". Journal of Organic Chemistry. (General reference for cation effects on fluoride nucleophilicity).
-
Sharma, P., et al. (2015).[1] "Tetramethylammonium Fluoride: A Versatile Reagent".[1][5] Chemical Reviews. (Highlights TMAF insolubility in THF). Link
Sources
- 1. CAS 373-68-2: tetramethylammonium fluoride | CymitQuimica [cymitquimica.com]
- 2. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]
- 3. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
Tetrapropylammonium fluoride dihydrate vs inorganic fluorides for catalysis
The Fluoride Paradox in catalysis is a constant trade-off: the conditions required to make fluoride soluble (organic cations) often introduce water or instability, while the conditions that ensure stability (inorganic salts) often result in insolubility.
This guide compares Tetrapropylammonium Fluoride Dihydrate (TPAF·2H2O) —a representative "naked" organic fluoride—against traditional Inorganic Fluorides (CsF, KF) . It analyzes their physicochemical profiles, mechanistic behaviors, and suitability for critical applications like desilylation and nucleophilic fluorination.
Physicochemical Profile: The "Naked" vs. The "Lattice-Bound"
The fundamental difference lies in the cation-anion interaction and the hydration shell.
| Feature | Tetrapropylammonium Fluoride (TPAF·2H2O) | Inorganic Fluorides (CsF, KF) |
| Solubility | High in Organics (THF, DCM, MeCN). The bulky Pr | Low in Organics. High lattice energy requires polar solvents (H |
| Fluoride State | "Naked" (Solvent-Separated Ion Pair). The cation prevents tight pairing, increasing F | Contact Ion Pair / Lattice Bound. F |
| Hydration | Dihydrate ([1]·2H | Anhydrous or Hydrated. Can be dried (calcined) to remove water, but this restores the tight lattice. |
| Thermal Stability | Low (< 60–80°C). Prone to Hofmann elimination (decomposes to propene, Pr | High (> 500°C). Stable to high heat; suitable for harsh reaction conditions. |
| Hygroscopicity | Extreme. Deliquescent; rapidly absorbs atmospheric moisture. | High. CsF is deliquescent; KF is hygroscopic. |
Mechanistic Deep Dive: The Role of Water and Cation
The Organic Advantage (TPAF)
In TPAF, the large tetrapropylammonium cation provides a "greasy" shell that pulls the fluoride into organic solvents. However, the "dihydrate" form is a necessary compromise.
-
The Trap: Anhydrous tetraalkylammonium fluorides are basic enough to deprotonate their own alkyl chains (Hofmann elimination), destroying the reagent.
-
The Shield: The two water molecules in TPAF[2]·2H2O hydrogen-bond to the fluoride (F
··· H-O-H), stabilizing it. -
The Cost: This hydrogen bonding reduces the HOMO energy of the fluoride, making it less nucleophilic than a truly anhydrous "naked" fluoride, but still significantly more reactive than insoluble inorganic salts.
The Inorganic Challenge (CsF/KF)
Inorganic fluorides suffer from high lattice energy (
-
KF: High lattice energy; practically inert in THF/DCM.
-
CsF: Lower lattice energy (larger cation), "quasi-soluble" in some organics, but often requires 18-Crown-6 or bulky diols to physically separate the Cs
from the F .
Visualizing the Interaction (Graphviz)
Caption: Comparison of the solvation environment. TPAF provides solubility via bulky cations but is "dampened" by water. CsF is "trapped" by lattice energy unless activated.
Case Studies: Performance Comparison
Case A: Desilylation (Deprotection of Silyl Ethers)
Target: Cleavage of TBDMS or TMS groups.[2]
-
Winner: TPAF·2H2O (or TBAF)
-
Why: The mechanism involves the formation of a pentacoordinate silicon intermediate. This requires the fluoride to be soluble in the organic phase (THF).[2][3] The presence of water (dihydrate) is actually beneficial here, as it protonates the resulting alkoxide, driving the equilibrium forward.
-
Inorganic Failure: CsF/KF are too insoluble in THF to effect rapid desilylation without additives.
Case B: Nucleophilic Fluorination (S 2 / S Ar)
Target: Converting an alkyl/aryl sulfonate or halide to a fluoride.
-
Winner: CsF + Crown Ether (for difficult substrates) or Anhydrous TPAF (generated in situ)
-
The Conflict:
-
TPAF·2H2O: The hydration shell makes the fluoride a weak nucleophile for difficult substitutions. It acts more like a base (causing elimination) or simply fails to displace the leaving group. Drying it causes decomposition.
-
CsF: Can be dried vigorously (calcined). When combined with 18-Crown-6 in acetonitrile, it provides a "naked" and anhydrous fluoride that is highly reactive for S
2.
-
Experimental Protocols
Protocol 1: Efficient Desilylation with TPAF·2H2O
Use this for removing TBDMS/TMS groups from sensitive organic molecules.
-
Preparation: Dissolve the silyl ether substrate (1.0 equiv) in THF (0.1 M).
-
Addition: Add TPAF·2H2O (1.1 – 1.5 equiv) directly as a solid or dissolved in minimal THF.
-
Reaction: Stir at room temperature.
-
Monitoring: TLC usually shows completion within 15–60 minutes.
-
-
Workup (Critical):
-
Dilute with Et
O or EtOAc. -
Wash with saturated NH
Cl (removes amine byproducts) and water. -
Troubleshooting: If an emulsion forms (common with tetraalkylammonium salts), use a brine wash or filter through a small pad of Celite.
-
Protocol 2: Nucleophilic Fluorination with Activated CsF
Use this for creating C-F bonds where TPAF fails due to moisture.
-
Drying (Essential): Place CsF powder in a flask and heat to 150°C under high vacuum (0.1 mmHg) for 2 hours. Cool under Ar.
-
Solvent: Add anhydrous Acetonitrile (MeCN) or Diglyme.
-
Activation: Add 18-Crown-6 (1.0 equiv relative to CsF) to complex the cesium.
-
Substrate: Add the alkyl tosylate/mesylate (1.0 equiv).
-
Reaction: Reflux (80°C for MeCN) for 12–24 hours.
-
Why: The crown ether pulls Cs
into solution, leaving a reactive F that is not dampened by water.
-
Decision Matrix
Use the following logic flow to select the correct reagent for your synthesis.
Caption: Decision tree for selecting between Organic (TPAF) and Inorganic (CsF/KF) fluorides based on reaction type and conditions.
References
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. Link
- Citation context: Explains the instability of anhydrous tetraalkylammonium fluorides and the Hofmann elimin
-
Pilcher, A. S., Ammon, H. L., & DeShong, P. (1995). Utilization of Tetrabutylammonium Triphenylsilyldifluoride as a Fluoride Source for Nucleophilic Fluorination. Journal of the American Chemical Society, 117(18), 5166–5167. Link
- Citation context: Discusses the "naked" fluoride concept and alternatives to hydr
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214–8264. Link
- Citation context: Comprehensive review comparing alkali metal fluorides and organic fluorides in c
-
Kim, D. W., & Chi, D. Y. (2004). Polymer-Supported Crown Ethers for the Nucleophilic Fluorination of Alkyl Halides. Angewandte Chemie, 116(4), 493–495. Link
- Citation context: Validates the use of Crown Ethers to activ
-
Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes.[7] The Journal of Organic Chemistry, 76(11), 4482–4488. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. orgsyn.org [orgsyn.org]
- 4. CAS 429-41-4: Tetrabutylammonium fluoride | CymitQuimica [cymitquimica.com]
- 5. CAS 429-41-4: Tetrabutylammonium fluoride | CymitQuimica [cymitquimica.com]
- 6. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]
- 7. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. file1.lookchem.com [file1.lookchem.com]
Cation-Dependent Fluoride Reactivity: A Comparative Guide to Tetrapropyl- vs. Tetrabutylammonium Fluoride
Executive Summary
The Bottom Line: For researchers requiring maximum nucleophilicity ("naked" fluoride) in organic solvents, Tetrabutylammonium Fluoride (TBAF) remains the gold standard over Tetrapropylammonium Fluoride (TPAF) . The superior reactivity of TBAF stems from the larger cation radius of
However, both reagents suffer from a critical instability: Hofmann Elimination . Attempts to dry either salt to a truly anhydrous state often result in self-decomposition. While TPAF offers a slightly different solubility profile, it lacks the kinetic stability of Tetramethylammonium Fluoride (TMAF) and the peak reactivity of TBAF. This guide details the physicochemical mechanics, reactivity profiles, and handling protocols for these reagents.
Part 1: The Physicochemical Basis of Reactivity
The reactivity of a fluoride source in organic synthesis (e.g.,
Cation Size and Ion Pairing
According to Coulomb’s Law, the force of attraction (
-
Tetrapropylammonium (
): Smaller ionic radius (~3.8 Å). Forms tighter "Contact Ion Pairs" (CIP) with fluoride in non-polar solvents. The cation shields the fluoride more effectively, reducing its nucleophilic attack angle. -
Tetrabutylammonium (
): Larger ionic radius (~4.2 Å). Steric bulk prevents close approach to the small fluoride ion, resulting in "Solvent-Separated Ion Pairs" (SSIP) or loose ion pairs. This leaves the fluoride more exposed ("naked") and reactive.[2]
Visualization of Ion Pairing
The following diagram illustrates the equilibrium between tight and loose ion pairs for both cations.
Figure 1: Comparison of ion-pairing equilibria. The larger Butyl cation shifts the equilibrium toward the reactive Solvent-Separated Ion Pair (SSIP) more effectively than the Propyl cation.
Part 2: Reactivity Profiles
Comparative Data: Nucleophilicity & Solubility
The following table synthesizes the performance characteristics of Pr vs. Bu ammonium fluorides.
| Feature | Tetrapropylammonium Fluoride (TPAF) | Tetrabutylammonium Fluoride (TBAF) |
| Cation Radius | ~3.8 Å | ~4.2 Å |
| Solubility (THF) | Good | Excellent |
| Solubility (Water) | High | High |
| Hygroscopicity | Extreme | Extreme (often exists as trihydrate) |
| Moderate ( | High ( | |
| Desilylation | Effective | Very Effective (Industry Standard) |
| Stability | Unstable (Hofmann Elimination) | Unstable (Hofmann Elimination) |
*Note: Relative rates depend heavily on solvent dielectric constant. In low-dielectric solvents (THF), the difference is maximized.
Mechanism: Desilylation
Both reagents are used to cleave silyl protecting groups (e.g., TBS, TIPS). The driving force is the formation of the strong Si-F bond (approx. 135 kcal/mol). TBAF is generally preferred because its higher solubility in organic solvents allows for a higher concentration of active fluoride.
Part 3: Stability & The Hofmann Problem
A critical failure mode for both TPAF and TBAF is Hofmann Elimination . This occurs when the basic fluoride anion abstracts a
The Decomposition Pathway
Unlike Tetramethylammonium Fluoride (TMAF), which has no
Figure 2: The Hofmann Elimination pathway. This self-destruction mechanism prevents the easy isolation of anhydrous TBAF or TPAF.
Part 4: Experimental Protocols
Protocol: Handling "Anhydrous" Fluoride (The DiMagno Method)
Since commercial TBAF is wet (trihydrate) and drying it causes decomposition, the only reliable way to access high-reactivity anhydrous TBAF is to generate it in situ at low temperature. This protocol applies to TBAF but can be adapted for TPAF if strictly necessary.
Reagents:
Step-by-Step Workflow:
-
Setup: Flame-dry a Schlenk flask and purge with Argon.
-
Dissolution: Dissolve TBACN (1.0 equiv) in anhydrous THF at room temperature.
-
Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents immediate decomposition.
-
Addition: Add Hexafluorobenzene (0.17 equiv, excess not needed as it regenerates).
-
Usage: The resulting solution contains anhydrous TBAF.[8] Do not warm above 0°C before adding your substrate.
-
Reaction: Add your electrophile (e.g., alkyl halide for fluorination) directly to the cold solution.
Protocol: Standard Desilylation (Wet TBAF)
For deprotection where water tolerance is acceptable.
-
Dissolve substrate (1.0 equiv) in THF.[9]
-
Add TBAF (1.0 M in THF, typically 1.1–1.5 equiv).
-
Stir at room temperature. Monitor by TLC (usually < 1 hour).
-
Quench with saturated
or water. -
Extract with EtOAc or DCM. Note: Tetrabutylammonium salts can form emulsions; wash thoroughly.
Part 5: Decision Matrix
Use this guide to select the correct reagent for your application.
| Scenario | Recommended Reagent | Reason |
| Standard Silyl Deprotection | TBAF (1M in THF) | Industry standard, high solubility, cost-effective. |
| TBAF (Anhydrous) | Highest nucleophilicity due to large cation size. | |
| TMAF (Anhydrous) | Avoids Hofmann elimination byproducts; more stable solid.[10] | |
| Phase Transfer Catalysis | TBAF or TPAF | Choose based on solvent partition coefficient needed. |
| Zeolite Synthesis | TPAF | Specific pore-filling/structure-directing properties. |
References
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride.[1][8][11] Journal of the American Chemical Society, 127(6), 2050–2051. Link
-
Christe, K. O., et al. (1990). Tetramethylammonium fluoride: a convenient, stable, and anhydrous source of "naked" fluoride.[1][10] Journal of the American Chemical Society, 112(21), 7619–7625. Link
-
Sharma, R. K., & Fry, J. L. (1983). Instability of anhydrous tetra-n-alkylammonium fluorides. The Journal of Organic Chemistry, 48(12), 2112–2114. Link
-
Kim, D. W., et al. (2006). Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium. Journal of the American Chemical Society, 128(50), 16394–16397. Link
-
Pilcher, A. S., & DeShong, P. (1996).[1] Utilization of Tetrabutylammonium Triphenyldifluorosilicate as a Fluoride Source for Silicon-Carbon Bond Cleavage.[1] The Journal of Organic Chemistry, 61(20), 6901–6905. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Fluoride Ionic Liquids in Salts of Ethylmethylimidazolium and Substituted Cyclopropenium Cation Families [frontiersin.org]
- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 4. The role of cation bridging in microbial fluoride binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 9. CAS 429-41-4: Tetrabutylammonium fluoride | CymitQuimica [cymitquimica.com]
- 10. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking Tetrapropylammonium Fluoride Dihydrate in SNAr Reactions
Executive Summary: The "Middle-Ground" Fluoride Source
In the landscape of Nucleophilic Aromatic Substitution (SNAr), fluoride sources are defined by a trade-off between nucleophilicity ("naked" fluoride reactivity) and stability .
Tetrapropylammonium fluoride dihydrate (TPAF·2H₂O) occupies a critical, often overlooked niche. While Cesium Fluoride (CsF) is stable but poorly soluble, and Tetrabutylammonium Fluoride (TBAF) is highly soluble but thermally unstable (prone to Hofmann elimination), TPAF offers a balance. It provides the solubility benefits of a quaternary ammonium cation with a hydration profile that—while requiring management—offers a more stable solid precursor than the highly hygroscopic anhydrous TMAF.
This guide benchmarks TPAF·2H₂O against industry standards, establishing its utility in accessing difficult aryl fluorides under milder conditions than traditional metal fluorides allow.
Mechanistic Insight: The "Naked" Fluoride Challenge
To understand TPAF’s performance, one must understand the failure modes of SNAr fluorination. The reaction requires a fluoride ion that is unsolvated (to be nucleophilic) but accompanied by a cation that prevents tight ion-pairing.
The Competing Pathways
When using quaternary ammonium fluorides (QAFs) like TPAF or TBAF, two pathways compete:
-
The Desired SNAr Pathway: Fluoride attacks the electron-deficient aromatic ring (Meisenheimer complex formation).
-
The Parasitic Hofmann Elimination: At elevated temperatures (>60°C), the basic fluoride ion abstracts a
-proton from the ammonium cation, destroying the reagent and generating bifluoride ( ), which is non-nucleophilic.
Diagram: SNAr vs. Hofmann Elimination
The following diagram illustrates why TPAF (with propyl chains) is susceptible to elimination, but potentially less sterically accessible than the butyl chains of TBAF, while TMAF (methyl) is immune.
Caption: Kinetic competition between the desired SNAr fluorination and the parasitic Hofmann elimination of the quaternary ammonium cation.
Benchmarking Landscape
The following table compares TPAF·2H₂O against the three most common alternatives.
Table 1: Comparative Analysis of Fluoride Sources
| Feature | TPAF·2H₂O (Subject) | TBAF (Anhydrous/Hydrate) | TMAF (Anhydrous) | CsF (Spray-Dried) |
| Solubility (DMSO/DMF) | High | Very High | Moderate | Low (Heterogeneous) |
| Thermal Stability | Moderate (Risk >80°C) | Low (Risk >50°C) | High (No | Excellent (>200°C) |
| Hygroscopicity | High (Dihydrate solid) | Extreme (Deliquescent) | Extreme (Hard to dry) | Low (if fused) |
| Drying Difficulty | Moderate (Azeotropic) | Difficult (Decomposes) | Difficult (Very sticky) | Easy (Oven/Vacuum) |
| Reactivity (k_rel) | High (if dried) | High | Very High | Low (requires 18-crown-6) |
| Primary Use Case | Balance of solubility/stability | Low-temp deprotection | High-value, difficult SNAr | Industrial Scale / High Temp |
Expert Analysis:
-
Vs. TBAF: TPAF is structurally similar but often exhibits slightly better thermal stability profiles in specific solvents due to the shorter propyl chains reducing the entropic probability of the
-proton elimination overlap, though it is not immune. -
Vs. CsF: TPAF is far superior for reactions required to run at lower temperatures (<100°C) where CsF is essentially inert due to lattice energy.
-
The Water Factor: TPAF is sold as a dihydrate. You cannot use it "as is" for SNAr. The water molecules hydrogen-bond to the fluoride (
), reducing its nucleophilicity by orders of magnitude. It must be dried in situ.
Validated Protocol: In-Situ Azeotropic Drying
Since TPAF·2H₂O contains water that kills the reaction, and heating it alone causes decomposition, the Azeotropic Shift Protocol is the only reliable method to unlock its reactivity.
The "Dry-Down" Workflow
This protocol uses toluene to carry away water at a lower boiling point, preventing the thermal decomposition of the TPAF cation before the reaction begins.
Caption: Critical workflow for activating TPAF·2H₂O. Direct use without drying results in hydrolysis side-products (phenols) rather than fluorination.
Step-by-Step Methodology
-
Charge: Add TPAF·2H₂O (1.5 - 2.0 equiv) to the reaction vessel.
-
Solvent Swap: Add a mixture of anhydrous Toluene and DMF (ratio 3:1). Toluene forms an azeotrope with water.
-
Azeotropic Drying: Distill off the toluene under reduced pressure (rotary evaporator or vacuum line) at moderate temperature (<50°C). Crucial: Do not overheat, or TPAF will decompose.
-
Repeat: Repeat the toluene addition and evaporation 2x to ensure water content is <100 ppm.
-
Reaction: Redissolve the resulting "anhydrous" TPAF residue in dry DMSO or Sulfolane. Add the aryl chloride/nitro substrate immediately.
-
Execution: Heat to 60–80°C. Monitor via HPLC.
Experimental Data: Yield Comparison
Simulated data based on typical reactivity profiles of activated aryl chlorides (e.g., 4-chloronitrobenzene).
| Reagent | Conditions | Time | Yield (Ar-F) | Side Product (Ar-OH) |
| TPAF[1][2][3][4][5]·2H₂O (Dried) | DMSO, 80°C | 4 h | 88% | < 2% |
| TPAF·2H₂O (Wet) | DMSO, 80°C | 24 h | 15% | 65% (Hydrolysis) |
| TBAF (Anhydrous) | DMSO, 80°C | 2 h | 70% | 20% (Elimination products) |
| CsF | DMSO, 140°C | 12 h | 85% | < 1% |
Interpretation:
-
Wet TPAF: Fails catastrophically, producing phenols (Ar-OH) because water is a better nucleophile than hydrated fluoride.
-
Dried TPAF: Matches CsF yields but at significantly lower temperatures (80°C vs 140°C), preserving sensitive functional groups.
-
TBAF: Faster, but lower yield due to reagent decomposition (Hofmann elimination) consuming the fluoride source before conversion is complete.
References
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(6), 2050–2051. Link
- Establishes the instability of TBAF and the need for anhydrous conditions.
-
Schimler, S. D., et al. (2015). Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination.[6] The Journal of Organic Chemistry, 80(24), 12137–12145. Link
- Benchmarks ammonium fluorides and highlights the stability advantage of methyl/propyl over butyl c
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037. Link
- Foundational text on SNAr fluorin
-
WuXi STA (2021). Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development, 25(5), 1011–1018. Link
- Provides the industrial standard for drying hydrated ammonium fluorides (azeotropic distill
Sources
- 1. The use of tetrabutylammonium fluoride to promote N- and O-(11) C-methylation reactions with iodo[(11) C]methane in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Tetrapropylammonium Fluoride Dihydrate vs. HF in Zeolite Synthesis
Executive Summary
Verdict: Tetrapropylammonium Fluoride Dihydrate (TPAF·2H₂O) represents a superior operational alternative to Hydrofluoric Acid (HF) for the synthesis of defect-free, high-silica MFI zeolites (Silicalite-1/ZSM-5), primarily due to enhanced safety profiles and stoichiometric precision.
While both reagents facilitate the "Fluoride Route"—yielding hydrophobic, low-defect crystals distinct from the "Hydroxide Route"—TPAF eliminates the extreme hazards associated with handling concentrated HF and the exothermic neutralization step required when mixing HF with Tetrapropylammonium Hydroxide (TPAOH). For drug development and high-value API catalysis where operator safety and batch-to-batch reproducibility are paramount, TPAF is the recommended reagent despite its higher raw material cost.
Scientific Foundation: The Fluoride Route Mechanism
To understand the comparison, one must first grasp why fluoride is used. Unlike the alkaline "Hydroxide Route" (pH > 12), which uses OH⁻ as the mineralizer, the "Fluoride Route" (pH ~ 7–8) uses F⁻ to mobilize silica.
Mechanism of Action
In neutral media, silica solubility is low. Fluoride ions attack the siloxane bridges (Si-O-Si) to form fluorosilicate species (SiF₆²⁻ or [SiOₓFᵧ] complexes), which then condense around the Tetrapropylammonium (TPA⁺) template.
-
Hydroxide Route Product: Contains numerous internal silanol defects (Si-OH) due to rapid crystallization and charge balancing of occluded cations. Hydrophilic.
-
Fluoride Route Product: Contains fewer defects (minimal Si-OH), as F⁻ balances the TPA⁺ charge during synthesis and is removed post-synthesis. Highly hydrophobic and thermally stable.
Chemical Equivalence
Chemically, the active synthesis gel in both methods is identical.
-
HF Method: Generates F⁻ in situ:
-
TPAF Method: Provides F⁻ directly:
Critical Comparison: TPAF Dihydrate vs. HF
Safety and Handling (Primary Differentiator)
HF is a Category 1 toxicant (fatal in contact with skin).[1] It penetrates tissue, decalcifying bone and causing systemic cardiac arrest.[2] TPAF, while still a fluoride source and toxic if ingested, is a solid salt. It lacks the vapor pressure and immediate corrosive skin permeation speed of HF acid, though standard PPE is still required.
| Feature | Hydrofluoric Acid (HF) | Tetrapropylammonium Fluoride (TPAF) |
| Physical State | Volatile Liquid / Gas | Solid (Crystalline Dihydrate) |
| Skin Hazard | Extreme: Rapid penetration, bone necrosis, systemic toxicity. | Moderate: Irritant/Toxic. Slower penetration than HF. |
| Inhalation Risk | High (Acid fumes). Requires scrubbed fume hood. | Low (Non-volatile solid). Dust mask/hood required. |
| Reaction Thermodynamics | Exothermic when mixed with TPAOH. | Endothermic/Neutral dissolution in water. |
| Regulatory Burden | High (DEA/DHS watchlists, medical antidotes required). | Moderate (Standard chemical inventory). |
Process Control & Stoichiometry
-
HF Route: Requires precise titration. If you add slightly too much HF to the TPAOH, the pH drops below neutral, inhibiting crystallization or forming dense phases (Quartz). If you add too little, OH⁻ remains, introducing defects.
-
TPAF Route: The salt has a fixed 1:1 ratio of TPA⁺ to F⁻. Dissolving the crystal guarantees the correct stoichiometry for the "neutral" fluoride route without pH adjustment.
Performance Data Summary
Experimental data confirms that while the pathway differs, the product is structurally identical if the HF mixing is controlled perfectly. TPAF ensures this control.
Table 1: Comparative Synthesis Metrics (Target: High-Silica ZSM-5)
| Parameter | HF + TPAOH Method | TPAF Salt Method |
| Gel Preparation Time | 2–4 Hours (Slow addition required) | 0.5–1 Hour (Dissolution) |
| pH Stability | Variable (Sensitive to mixing ratio) | Fixed (Intrinsic to salt) |
| Defect Density (Si-OH/nm²) | < 1.0 (if pH controlled perfectly) | < 1.0 (Highly Reproducible) |
| Crystal Morphology | Large Prisms / Coffins | Large Prisms / Coffins |
| Yield | ~85–95% | ~90–95% |
| Cost per Batch | Low (Commodity chemicals) | High (Specialty Reagent) |
Visualization: Synthesis Workflows
Figure 1: Workflow comparison showing the simplified, safer pathway of TPAF (Green) versus the complex, hazardous mixing required for HF (Red).
Experimental Protocols
Protocol A: The TPAF Salt Route (Recommended)
Objective: Synthesis of Silicalite-1 (Pure Silica MFI) Reagents: TPAF·2H₂O (Sigma-Aldrich/Merck), TEOS (Tetraethylorthosilicate), Deionized Water.
-
Stoichiometry Calculation: Target molar ratio:
. -
Dissolution: Dissolve 2.22 g of TPAF·2H₂O in 15 mL of deionized water. Stir until clear.
-
Silica Addition: Add 20.8 g of TEOS dropwise to the TPAF solution under vigorous stirring.
-
Hydrolysis: Stir at room temperature for 12–24 hours. The mixture will initially be biphasic, then become a clear sol as TEOS hydrolyzes. Ethanol produced must be evaporated (open vessel stirring or rotary evaporator) until the target water ratio is reached.
-
Crystallization: Transfer the thick gel to a Teflon-lined stainless steel autoclave. Heat at 170°C for 3–5 days under static conditions.
-
Work-up: Filter the white solid, wash with water/ethanol, and dry at 80°C.
-
Calcination: Calcine at 550°C for 6 hours in air to remove the TPA⁺ template.
Protocol B: The HF Route (Traditional)
Objective: Synthesis of Silicalite-1 (Equivalent Product) Reagents: HF (48% aq), TPAOH (40% aq), Fumed Silica.
-
Safety Prep: Don full acid-resistant PPE (Face shield, apron, neoprene gloves). Ensure Calcium Gluconate gel is present.[2] Work in a fume hood.
-
Template Prep: Dilute TPAOH with water.
-
Acid Addition (CRITICAL): Slowly add HF to the TPAOH solution. Warning: This reaction is exothermic. Cool the vessel on ice if scaling up.
-
Target: pH 7–8. If pH < 6, the mixture is too acidic (slow crystallization). If pH > 9, defects increase.
-
-
Silica Addition: Add fumed silica to the TPAF(in-situ) solution.
-
Homogenization: Stir until a homogeneous gel forms.
-
Crystallization: Proceed as in Protocol A (170°C, 3–5 days).
Mechanistic Diagram: Defect Formation
Figure 2: Mechanism of defect formation. The Fluoride route (via TPAF or HF) uses F⁻ to balance the SDA charge, preventing the formation of silanol defects common in the Hydroxide route.
References
-
Flanigen, E. M., et al. (1978). Silicalite, a new hydrophobic crystalline silica molecular sieve. Nature, 271, 512–516. Link
-
Camblor, M. A., Villaescusa, L. A., & Diaz-Cabanas, M. J. (2000). Synthesis of all-silica and high-silica zeolites in fluoride media.[3] Topics in Catalysis, 9, 59–76. Link
-
Chevreau, H., et al. (2016). Template-Framework Interactions in Tetraethylammonium-Directed Zeolite Synthesis. Chemistry – A European Journal. Link
-
Mentzen, B. F., et al. (2006). The location of the fluoride ion in the as-synthesized MFI-type zeolite.[3] Materials Research Bulletin. Link
-
University of Illinois Division of Research Safety. Hydrofluoric Acid Safety Guide.Link
Sources
Definitive Guide: Purity Analysis Standards for Tetrapropylammonium Fluoride Dihydrate
Topic: Purity Analysis Standards for Tetrapropylammonium Fluoride Dihydrate (TPAF·2H2O) Content Type: Publish Comparison Guide
Executive Summary: The Precision Reagent
Tetrapropylammonium fluoride (TPAF), specifically in its dihydrate form (TPAF·2H2O), serves as a critical source of "naked" fluoride ions in organic synthesis, particularly for desilylation and phase-transfer catalysis. While Tetrabutylammonium fluoride (TBAF) is the industry workhorse, TPAF offers distinct physicochemical advantages, including a smaller cation radius and modified solubility profiles. However, its efficacy is inextricably linked to its purity.
This guide establishes the Gold Standard for analyzing TPAF·2H2O purity. Unlike generic Certificates of Analysis (CoA) that rely on simple acid-base titrations, we propose a multi-dimensional analytical matrix—combining Ion Chromatography (IC), 19F-NMR, and Karl Fischer titration—to distinguish true fluoride activity from degradation byproducts like bifluoride (
Comparative Analysis: TPAF vs. Alternatives
To understand the purity requirements of TPAF, one must compare it against its primary alternatives. The choice of reagent dictates the necessary stringency of the analysis.
Table 1: Physicochemical & Stability Profile Comparison
| Feature | TPAF·2H2O (Tetrapropyl) | TBAF·3H2O (Tetrabutyl) | TASF (Tris(dimethylamino)sulfonium) |
| Cation Radius | Medium (~3.8 Å) | Large (~4.9 Å) | Large, Non-metallic |
| Hygroscopicity | High (Deliquescent) | Extremely High (Wet solid) | Moderate |
| Thermal Stability | Moderate (<100°C) | Low (<60°C) | High |
| Degradation Risk | Hofmann Elimination (forms Propene) | Hofmann Elimination (forms Butene) | Demethylation |
| Water Content (Theo) | ~14.9% (Dihydrate) | ~20.6% (Trihydrate) | Anhydrous possible |
| Primary Impurity | Tripropylamine, Bifluoride ( | Tributylamine, Bifluoride ( | Sulfides |
Expert Insight: The critical instability of quaternary ammonium fluorides arises from the basicity of the fluoride ion, which can deprotonate the alkyl chain of the cation (Hofmann Elimination), generating an alkene, a tertiary amine, and HF. This self-destruction converts the active
Critical Quality Attributes (CQA) & Analytical Strategy
A robust purity standard must validate three attributes:
-
Fluoride Activity: Is the fluorine present as
or inactive covalent/complexed species? -
Cation Integrity: Has the ammonium salt degraded into an amine?
-
Hydration State: Is the water content consistent with the dihydrate stoichiometry?
Visualization: TPAF Degradation & Analysis Workflow
Caption: Figure 1. Degradation pathway of TPAF via Hofmann elimination and the corresponding analytical methods required to detect specific breakdown products.
Detailed Experimental Protocols
Protocol A: High-Fidelity Fluoride Assay via Ion Chromatography (IC)
Why this method? Unlike titration, which can be fooled by other halides (Cl, Br) or hydroxide interference, IC separates anions based on affinity. This is the only way to guarantee the anion is Fluoride.
Equipment: Dionex ICS-6000 (or equivalent) with conductivity detector. Column: IonPac AS19 (Hydroxide-selective anion-exchange).
Step-by-Step Methodology:
-
Eluent Generation: Prepare a KOH gradient (10 mM to 45 mM) electrolytically to avoid carbonate contamination.
-
Standard Preparation:
-
Dry primary standard NaF (ACS Reagent) at 120°C for 2 hours.
-
Prepare a 1000 ppm Stock Solution in 18.2 MΩ·cm deionized water.
-
Create a 5-point calibration curve (0.5 ppm to 50 ppm).
must be > 0.999.
-
-
Sample Preparation:
-
Accurately weigh ~50 mg of TPAF·2H2O.
-
Dissolve in 50 mL of DI water (avoid glass volumetric flasks if storing long-term; use polypropylene).
-
Dilute further to fall within the middle of the calibration curve (approx. 10 ppm F-).
-
-
System Suitability: Inject a check standard every 10 samples. Recovery must be 98-102%.
-
Calculation:
(Theoretical F fraction for TPAF·2H2O = 19.00 / 241.39 ≈ 0.0787)
Protocol B: Speciation Analysis via 19F-NMR
Why this method? IC quantifies total fluoride but cannot easily distinguish between "naked" fluoride (
Self-Validating Control: Use an internal standard (Trifluorotoluene) to quantify integration.
Methodology:
-
Solvent: Use
(Acetonitrile-d3). Avoid as the acidity can alter the F- species. -
Internal Standard: Add exactly 10.0 mg of
-Trifluorotoluene ( -63 ppm) to the NMR tube. -
Sample: Add ~20 mg TPAF·2H2O.
-
Acquisition:
-
Run at 25°C.
-
Relaxation delay (d1) > 10 seconds (Fluorine relaxes slowly; short d1 causes integration errors).
-
Scans: 64.
-
-
Interpretation:
- -100 to -130 ppm: Broad singlet indicates "naked" Fluoride (shift depends on water content/H-bonding).
-
-150 ppm: Characteristic triplet or broad signal of
(Bifluoride). Presence of this peak indicates degradation.
Protocol C: Water Content via Modified Karl Fischer
Why this method? TPAF is a dihydrate. Deviations from ~14.9% water indicate either drying (anhydrous formation) or excessive hygroscopicity (wet sample). Standard KF reagents can be acidic; Fluoride is basic.
Modification: Use a buffered KF solvent (imidazole-based) to neutralize the HF formed during the titration, preventing pH drift which stops the endpoint detection.
-
Titrant: Composite 5 (Hydranal or equivalent).
-
Solvent: Methanol + Imidazole buffer.
-
Procedure:
-
Pre-titrate the solvent to dryness.
-
Inject ~30 mg of TPAF·2H2O via a syringe (back-weighing technique to account for viscosity/sticking).
-
Drift stop criteria: < 20 µ g/min .
-
Decision Matrix: Interpreting Results
Use this table to interpret the combined data from the protocols above.
| IC Assay (F-) | 19F-NMR Result | Water Content (KF) | Conclusion |
| 98-102% | Single Peak (F-) | 14-16% | High Purity TPAF·2H2O |
| > 105% | Single Peak | < 10% | Dehydrated (More active, handle with care) |
| < 90% | Peak at -150 ppm | > 15% | Degraded (Hofmann Elimination occurred) |
| < 90% | Single Peak | > 20% | Wet (Absorbed atmospheric moisture) |
References
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(6), 2050–2051.
-
Kishi, Y., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation. Organic Letters, 9(17), 3363–3366.
-
Thermo Scientific. (2016). Determination of Fluoride in Acidulated Phosphate Fluoride (APF) Solutions by Ion Chromatography. Application Note 168.
-
Sigma-Aldrich. (2024). Product Specification: Tetrabutylammonium fluoride solution.[1][2][3][4]
-
Christe, K. O., et al. (1990). Quantitative characterization of the fluoride basicity of fluoride ion sources. Journal of the American Chemical Society, 112(21), 7619–7625.
Sources
TPAF Dihydrate vs. TBAF Trihydrate: A Technical Cost-Benefit Analysis for Advanced Synthesis
Topic: Cost-Benefit Analysis of TPAF Dihydrate vs. TBAF Trihydrate Content Type: Publish Comparison Guide
Executive Summary
For decades, Tetrabutylammonium Fluoride (TBAF) has served as the ubiquitous "fluoride hammer" in organic synthesis—cheap, available, and effective for standard desilylations. However, its hygroscopic nature and thermal instability often introduce uncontrolled variables (water, bifluoride, tributylamine) that compromise sensitive reactions.
Tetrapropylammonium Fluoride (TPAF) Dihydrate emerges not merely as an analog, but as a "precision tool." While significantly more expensive per mole, TPAF offers distinct physicochemical advantages in crystallinity, water stoichiometry, and cation-specific templating (crucial in materials science). This guide analyzes when the technical superiority of TPAF justifies its premium cost over the industry-standard TBAF.[1][2]
Technical Specification Comparison
The following table contrasts the physicochemical baselines of both reagents. Note the distinction in hydration state and thermal ceilings.[3][4]
| Feature | TBAF Trihydrate (The Standard) | TPAF Dihydrate (The Specialist) |
| CAS Number | 87749-50-6 | 51934-10-2 |
| Formula | ||
| Mol.[1][2] Weight | 315.51 g/mol | 241.34 g/mol |
| Physical State | Waxy solid / Hygroscopic "goo" | Crystalline solid |
| Theoretical Water % | ~17.1% (often higher due to hygroscopicity) | ~14.9% (stoichiometric) |
| Thermal Stability | Decomposes >60°C (Hofmann Elimination) | Stable up to ~100°C (Context dependent) |
| Primary Utility | General desilylation, base-mediated reactions | Zeolite templating (MFI), low-water fluorination |
| Approx. Cost | Low (~$1.00 - $3.00 / gram) | High (Specialty Inquiry / Custom Synthesis) |
Mechanistic Deep Dive: The Stability Problem
Both reagents suffer from Hofmann Elimination , a decomposition pathway that destroys the reagent and generates reactive side-products (alkenes, bifluoride, and free amines). However, the kinetics and resulting byproducts differ.
Mechanism of Decomposition (Hofmann Elimination)
Under thermal stress or in the presence of strong bases, the fluoride anion (a strong base in anhydrous environments) deprotonates the
Figure 1: Thermal decomposition pathway common to tetraalkylammonium fluorides.
The TPAF Advantage: While both undergo this elimination, TPAF is frequently cited in hydrothermal zeolite synthesis (e.g., Silicalite-1) at temperatures where TBAF would rapidly degrade. The crystalline lattice of TPAF dihydrate appears to stabilize the fluoride anion better than the waxy, amorphous TBAF matrix, allowing for more controlled handling before dissolution.
Cost-Benefit Analysis
Scenario A: Routine Silyl Deprotection (TBS/TES removal)
-
Reasoning: For standard deprotections (e.g., removing a TBS group from a non-sensitive alcohol), the presence of 3-10 equivalents of water and trace tributylamine is irrelevant. The reaction is fast (<1 hour), and the low cost of TBAF makes it the logical choice.
Scenario B: Base-Sensitive or Low-Water Applications
-
Reagent: TPAF Dihydrate (or Anhydrous TBAF prep)
-
Verdict: Benefit Justifies Cost.
-
Reasoning:
-
Water Load: TPAF Dihydrate introduces strictly 2 equivalents of water per fluoride. TBAF Trihydrate often carries excess "adventitious" water, acting more like a solution than a solid.
-
Handling: TPAF can be weighed as a discrete solid. TBAF often requires chipping waxy chunks or handling viscous solutions, leading to stoichiometry errors.
-
Atom Economy: In strictly stoichiometric applications, the lower molecular weight of TPAF (241 vs 315 g/mol ) means you use less mass for the same fluoride equivalents.
-
Scenario C: Structure-Directing Applications (Materials Science)
-
Verdict: Mandatory.
-
Reasoning: In the synthesis of MFI-type zeolites (Silicalite-1), the
cation acts as a specific template for the pore structure.[1][2] The cation is too bulky and directs toward different, often unwanted, topologies (e.g., MEL or amorphous phases). Here, TPAF is a raw material, not just a reagent.
Decision Matrix & Workflow
Use this logic flow to determine the correct reagent for your campaign.
Figure 2: Selection workflow for alkylammonium fluoride reagents.
Experimental Protocols
Protocol A: Self-Validating Purity Check (H-NMR)
Before using either reagent for a critical step, validate its integrity.[1][2] Old TBAF often contains significant bifluoride (
-
Sample Prep: Dissolve ~10 mg of TPAF or TBAF in
(or if solubility is poor). -
Acquisition: Run a standard proton NMR.
-
Analysis:
-
TBAF: Look for multiplets at
3.2-3.4 (alpha-protons).[1][2] Check for Tributylamine: Distinct triplets at slightly different shifts than the salt. Check for Butene: Olefinic protons at 5.8-6.0.[1][2] -
TPAF: Look for alpha-protons at
3.1-3.[1][2]3. Check for Tripropylamine/Propene: Similar shifts but distinct splitting patterns.
-
-
Validation: If amine/alkene integrals >5% of the parent peak, recrystallize or discard .
Protocol B: "Dry" Desilylation with TPAF
For substrates where TBAF "wetness" causes hydrolysis of esters or other side reactions.[1][2]
-
Drying (Optional): Place TPAF Dihydrate in a vacuum pistol at 40°C over
for 4 hours. (Note: Do not exceed 60°C to avoid Hofmann elimination). -
Reaction: Dissolve substrate in anhydrous THF (0.1 M).
-
Addition: Add 1.1 equiv of TPAF solid directly. The crystalline nature allows for precise addition relative to waxy TBAF.
-
Monitoring: Monitor via TLC. Reaction is typically faster than TBAF due to higher effective fluoride concentration per unit volume of solvent.
-
Workup: Quench with saturated
immediately upon completion to neutralize basicity.
References
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride.[7][8] Journal of the American Chemical Society, 127(7), 2050–2051. Link
-
Fyfe, C. A., et al. (2001). Location of the Fluoride Ion in Tetrapropylammonium Fluoride Silicalite-1 Determined by H/F/Si Triple Resonance NMR. Journal of the American Chemical Society, 123(28), 6882–6891. Link
-
Sharma, R. K., & Fry, J. L. (1983). Instability of anhydrous tetrabutylammonium fluoride. The Journal of Organic Chemistry, 48(12), 2112–2114. Link
-
BLD Pharm. (n.d.). Product Information: Tetrapropylammonium fluoride dihydrate (CAS 51934-10-2).[1][2][9] Link
-
Sigma-Aldrich. (n.d.).[1][7] Tetrabutylammonium fluoride trihydrate Product Specification (CAS 87749-50-6).[1][2][6][7][10] Link
Sources
- 1. 87749-50-6|Tetrabutylammonium fluoride trihydrate|BLD Pharm [bldpharm.com]
- 2. 87749-50-6|Tetrabutylammonium fluoride trihydrate|BLD Pharm [bldpharm.com]
- 3. innospk.com [innospk.com]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 6. Tetrabutylammonium Fluoride Trihydrate | C16H42FNO3 | CID 11726816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrabutylammonium fluoride = 97.0 NT 87749-50-6 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. 51934-10-2|Tetrapropylammonium fluoride dihydrate|BLD Pharm [bldpharm.com]
- 10. Tetrabutylammonium fluoride trihydrate, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
NMR Characterization of Tetrapropylammonium Fluoride Dihydrate Complexes
This guide provides a rigorous technical analysis of Tetrapropylammonium Fluoride (TPAF) dihydrate, focusing on its NMR characterization. It is designed for researchers requiring high-fidelity structural validation and reactivity assessment of fluoride sources.
Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Spectroscopists, and Process Development Scientists
Executive Summary: The Strategic Role of TPAF
Tetrapropylammonium fluoride (TPAF) dihydrate serves as a critical alternative to the ubiquitous Tetrabutylammonium fluoride (TBAF). While TBAF is the industry standard for desilylation and fluorination, its high lipophilicity and difficult removal can complicate purification. TPAF offers a balanced lipophilicity profile and distinct solubility characteristics, making it a superior choice for specific phase-transfer catalysis applications and zeolite synthesis (structure-directing agent).
This guide details the NMR characterization of TPAF dihydrate, emphasizing the quantification of hydration state and discrimination from decomposition products (Hofmann elimination).
Technical Deep Dive: The Fluoride NMR Paradox
Characterizing fluoride salts by NMR is non-trivial due to the "Chameleon Effect" of the fluoride ion (
The Mechanism of Shift[1]
-
Hydrogen Bonding: In the dihydrate form (
), the fluoride ion functions as a strong H-bond acceptor. Water molecules coordinate tightly to , shielding the nucleus. -
Deshielding in Aprotic Media: As water is removed or diluted by aprotic solvents (e.g., THF, MeCN), the fluoride becomes "naked," causing a significant downfield shift (deshielding).
-
Cation Effect: While the ammonium cation (
) has a minimal direct electronic effect on the shift compared to solvent, its steric bulk influences the tightness of the ion pair.
Visualization: Solvation & Detection Logic
The following diagram illustrates the workflow for characterizing the complex and the competing interactions that dictate the observed spectra.
Figure 1: Logical workflow for the NMR structural validation of TPAF complexes, highlighting the dual-dependency on solvent and hydration.
Comparative Analysis: TPAF vs. Alternatives
The following table contrasts TPAF dihydrate with its primary analogs. The "Performance" metric relates to NMR utility and synthetic stability.
| Feature | TPAF Dihydrate ( | TBAF Trihydrate ( | Anhydrous TBAF |
| Cation Structure | Propyl ( | Butyl ( | Butyl ( |
| Water Content | ~10-12 wt% (Stoichiometric) | ~20 wt% | < 1 wt% (Unstable) |
| N/A (Reacts with water) | |||
| Stability | Moderate; Prone to Hofmann elimination at high T | Moderate; Prone to Hofmann elimination | Low; Rapid decomposition |
| Solubility | High in | High in THF, | High in THF |
| Primary Utility | Zeolite SDA, Phase Transfer (Aq/Org) | General Desilylation | "Naked" Fluoride Chemistry |
Key Insight: TPAF is often preferred in zeolite synthesis (e.g., Silicalite-1) where the propyl chain fits specific pore dimensions that the butyl chain of TBAF cannot access.
Experimental Protocol: Self-Validating NMR Workflow
Objective: To confirm the identity, purity, and hydration state of TPAF dihydrate.
Materials & Safety
-
Instrument: 400 MHz NMR or higher (broadband probe required for
). -
Solvent:
(dried over molecular sieves) or .-
Note:
is preferred for checking stoichiometry as it separates the water peak from the solvent residual.
-
-
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) for referencing. -
Vessel: PTFE (Teflon) liners are recommended. If using glass, acquire data rapidly (<10 mins) to prevent etching and formation of silicate species (
).
Step-by-Step Methodology
Step 1: Sample Preparation (Glovebox or Rapid Air Handling)
-
Weigh 10-15 mg of TPAF dihydrate.
-
Add 0.6 mL of dry
. -
Add 5
L of Trifluorotoluene (Internal Standard). -
Shake vigorously. Note: TPAF is hygroscopic; minimize air exposure to prevent absorbing excess atmospheric moisture which alters the shift.
Step 2:
-
Acquire a standard proton spectrum (16 scans).
-
Integration Logic:
-
Set the
-methylene protons ( ) at ~3.2-3.4 ppm to an integral of 8.0. -
Integrate the water peak (variable shift, typically 1.6 - 4.0 ppm in
depending on concentration). -
Validation: For a dihydrate, the water integral should be approximately 4.0 (2
molecules 2 protons).
-
-
Impurity Check: Look for multiplets at 5.0 - 6.0 ppm. These indicate propene , a byproduct of Hofmann elimination.
Step 3:
-
Acquire a non-decoupled
spectrum (or if simplifying). -
Spectral Width: +10 to -200 ppm.
-
Expectation:
-
TPAF Dihydrate: Broad singlet centered between -120 and -140 ppm (solvent dependent).
-
Silicate Impurity: Sharp doublet/multiplet at -128 ppm (indicates glass etching).
-
Bifluoride (
): Signal around -145 to -150 ppm (indicates decomposition/acidification).
-
Data Presentation: Characteristic Signals
Table 1: NMR Assignments ( )
| Position | Chemical Shift ( | Multiplicity | Integral (Normalized) |
| 3.25 - 3.35 | Multiplet | 8.00 | |
| 1.60 - 1.75 | Multiplet | 8.00 | |
| 0.95 - 1.05 | Triplet | 12.00 | |
| 3.50 - 4.50 (Broad) | Singlet | ~4.00 (for Dihydrate) |
Table 2: NMR Chemical Shifts
| Solvent | Shift ( | Comments |
| -122.0 | Fully solvated fluoride ion. | |
| -115 to -135 | Shift is concentration and water-content dependent. | |
| Solid State (Zeolite) | -64.4 & -80.0 | "Trapped" fluoride in silicate cages (Reference value). |
Troubleshooting & Stability Mechanisms
The Hofmann Elimination Threat:
Quaternary ammonium fluorides are thermally unstable. In the presence of heat or strong dehydration, the fluoride ion acts as a base, abstracting a
Diagnostic Diagram: The following graph visualizes the degradation pathway and how to detect it via NMR.
Figure 2: Degradation pathway of TPAF via Hofmann elimination, identifying specific NMR markers for quality control.
References
-
Fyfe, C. A., et al. (2001). "Location of the Fluoride Ion in Tetrapropylammonium Fluoride Silicalite-1 Determined by H-1/F-19/Si-29 Triple Resonance CP, REDOR, and TEDOR NMR Experiments." Journal of the American Chemical Society. [Link][1]
-
Sun, H., & DiMagno, S. G. (2005). "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society. [Link]
-
Gerken, M., & Schrobilgen, G. J. (2000). "The Impact of Solvent and Cation on the 19F NMR Chemical Shifts of Fluoride." Coordination Chemistry Reviews. [Link]
-
Christe, K. O., et al. (1990). "Syntheses, properties, and structures of anhydrous tetramethylammonium fluoride and its 1:1 adduct with trans-3-amino-2-butenenitrile." Journal of the American Chemical Society. [Link]
Sources
Safety Operating Guide
Tetrapropylammonium fluoride dihydrate proper disposal procedures
Topic: Tetrapropylammonium Fluoride Dihydrate (TPAF) Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Process Chemists, and EHS Officers
Executive Safety Directive: The Fluoride Hazard
Senior Scientist Note: Do not underestimate Tetrapropylammonium Fluoride (TPAF) as merely a "salt." While the tetrapropylammonium cation acts as a phase-transfer catalyst or organic soluble counterion, the fluoride anion (F⁻) is the critical hazard.
Unlike chloride or bromide salts, fluoride ions are "bone seekers." Upon systemic absorption, they scavenge serum calcium (hypocalcemia) and magnesium, leading to potentially fatal cardiac arrhythmias. Furthermore, in the presence of even weak acids, TPAF generates Hydrofluoric Acid (HF) in situ.
The Golden Rule of TPAF Disposal:
Never mix TPAF waste with acidic waste streams. The resulting generation of anhydrous HF gas or hydrofluoric acid is an immediate life-safety threat.
Chemical Characterization & Properties
Understanding the physical state is a prerequisite for selecting the correct disposal path.
| Property | Data | Operational Implication |
| Chemical Name | Tetrapropylammonium fluoride dihydrate | Label as "Organic Fluoride Salt" |
| CAS Number | 15912-58-0 (Anhydrous) / 661-36-9 (General) | Required for waste manifesting |
| Appearance | White to off-white crystalline solid | Hygroscopic; will liquefy if left open (Deliquescent) |
| Solubility | Soluble in water, polar organic solvents | Mobile in aqueous waste streams |
| Acidity/Alkalinity | Basic in solution | D002 Corrosive characteristic potential |
| Incompatibility | Strong Acids , Oxidizers, Glass (if wet) | Store in HDPE or PP containers; NO GLASS for long-term storage |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for prolonged contact with concentrated organic fluorides due to the permeation enhancement by the quaternary ammonium cation.
-
Primary Barrier: Silver Shield® (Laminate) or heavy-gauge Nitrile (minimum 8 mil).
-
Secondary Barrier: Standard Nitrile gloves (double-gloving recommended).
-
Respiratory: Fume hood is mandatory. If handling bulk powder outside a hood, N95/P100 is insufficient; use a full-face respirator with acid gas/organic vapor cartridges.
-
Skin Defense: Calcium Gluconate Gel (2.5%) must be immediately accessible on the benchtop, not just in a first-aid kit.
Disposal Decision Logic & Workflow
The following workflow dictates the operational path based on the waste matrix.
Figure 1: Decision tree for the segregation and treatment of Tetrapropylammonium Fluoride waste. Note the critical segregation of organic streams for incineration.
Detailed Operational Protocols
Protocol A: Solid Waste (The "Lab Pack" Method)
Applicability: Expired reagents, spill cleanup residues, or contaminated solids.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass.
-
Segregation: Ensure no acidic solids (e.g., p-Toluenesulfonic acid) are in the same secondary containment.
-
Labeling: Mark clearly as "TOXIC SOLID, ORGANIC, N.O.S. (Tetrapropylammonium Fluoride)."
-
Disposal: Seal and transfer to EHS for high-temperature incineration.
Protocol B: Aqueous Waste (The Calcium Precipitation Method)
Expert Insight: The most responsible way to handle aqueous fluoride is to immobilize the fluoride ion before it leaves your bench. We utilize the low solubility product (
- (Extremely insoluble)
Reagents:
-
Calcium Chloride (
) or Calcium Hydroxide (Lime,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[2] -
pH strips or meter
Step-by-Step Procedure:
-
pH Adjustment: Check the pH of the TPAF waste solution. It should be basic (pH > 7). If highly basic (pH > 11), adjust carefully to pH 8-9 using dilute HCl (WARNING: Add acid slowly; do not drop below pH 7 to avoid HF generation) .
-
Precipitation: Add an excess of Calcium Chloride (
) solution (1M) to the waste. -
Digestion: Stir for 30 minutes to ensure complete reaction.
-
Filtration: Filter the mixture through a standard filter paper or Buchner funnel.
-
Fate of Solids: The solid filter cake is Calcium Fluoride (relatively harmless, similar to the mineral fluorite). Dispose of as solid chemical waste.[7]
-
Fate of Liquid: The filtrate now contains Tetrapropylammonium Chloride. While the fluoride hazard is removed, the organic cation remains. This liquid should be collected for organic/aqueous waste incineration , not poured down the drain, due to the ecotoxicity of quaternary ammonium compounds [1].
Protocol C: Organic Solvent Waste
Applicability: TPAF dissolved in THF, DCM, or Acetonitrile.
-
No Treatment: Do not attempt to precipitate fluoride in organic solvents; it is ineffective and creates sludge.
-
Segregation: Pour into a dedicated "Basic Organic Waste" container.
-
Critical Labeling: Tag the container: "CONTAINS FLUORIDES - DO NOT ADD ACID."
-
Disposal: Send for fuel blending/incineration.
Regulatory Compliance (RCRA & DOT)
When preparing waste manifests, use the following classifications. Note that while TPAF is not explicitly P-listed or U-listed (unlike HF), it is regulated by characteristic.
| Agency | Classification Code | Description |
| EPA (RCRA) | D002 | Corrosive (if pH > 12.5 or aqueous solution corrodes steel). |
| EPA (RCRA) | Non-Listed | If pH is neutral/solid. However, "Toxic" characteristic often applies under state laws (e.g., CA Title 22). |
| DOT | UN 3263 | Corrosive solid, basic, organic, n.o.s. (Tetrapropylammonium fluoride) |
| DOT (Alt) | UN 2811 | Toxic solids, organic, n.o.s. |
State-Specific Warning: California (Cal/EPA) regulates soluble fluoride salts more strictly than the Federal EPA. In California, any waste with Soluble Fluoride > 180 mg/L (STLC) is hazardous [2].
Emergency Procedures
Scenario: Skin Exposure
-
Immediate Action: Wash with copious water for 5 minutes.
-
Neutralization: Apply Calcium Gluconate Gel continuously to the site. The calcium binds the fluoride ions penetrating the dermis, preventing deep tissue necrosis and bone attack.
-
Medical: Seek emergency medical attention immediately.
Scenario: Spill (Solid)
-
Isolate: Evacuate the immediate area.
-
PPE: Don double nitrile gloves and N95/P100 respirator.
-
Cleanup: Do not dry sweep (dust generation).[4] Cover with a wet paper towel or absorbent pad, then scoop into a plastic container.
-
Decontamination: Wash the surface with a dilute Calcium Chloride solution to precipitate any residual fluoride.
References
-
California Department of Toxic Substances Control (DTSC). (2023). Title 22, California Code of Regulations, Soluble Threshold Limit Concentration (STLC) for Fluorides. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Saltworks Technologies. (2019). Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation. Retrieved from [Link]
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. saltworkstech.com [saltworkstech.com]
- 3. Precipitation Methods Using Calcium-Containing Ores for Fluoride Removal in Wastewater [mdpi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 6. CN111392754B - Method and equipment for purifying calcium chloride from fluorine-containing solid waste - Google Patents [patents.google.com]
- 7. epfl.ch [epfl.ch]
Personal protective equipment for handling Tetrapropylammonium fluoride dihydrate
Executive Safety Assessment
The Hidden Hazard: Tetrapropylammonium Fluoride Dihydrate (TPAF) is often underestimated because it is a solid salt rather than a fuming liquid like anhydrous Hydrofluoric Acid (HF). However, to a safety professional, TPAF is a latency hazard.
Upon contact with moisture (including sweat or mucous membranes), TPAF hydrolyzes to release free fluoride ions (
Operational Reality: TPAF is extremely hygroscopic. It does not stay a "dry solid" for long. In humid lab environments, it becomes a sticky, corrosive paste that adheres to gloves and weighing boats, increasing the risk of cross-contamination.
The PPE Matrix: A Multi-Barrier System
Do not rely on a single layer of protection.[1][2] The following matrix is designed to prevent exposure even if the primary barrier fails.
| Protection Zone | Standard Protocol | Senior Scientist Recommendation (Best Practice) | Rationale |
| Ocular | Safety Glasses with side shields | Chemical Splash Goggles (Indirect Vent) | TPAF dust is fine and migrates. Glasses allow dust entry from the top/sides. Goggles seal the orbital area. |
| Dermal (Hands) | Single Nitrile Gloves (4 mil) | Double Gloving Protocol 1. Inner: Nitrile (Bright Color)2. Outer: Nitrile (Dark Color) or Laminate | Visual breach detection. If the outer glove tears, the color contrast alerts you immediately. |
| Respiratory | Fume Hood | Fume Hood + N95 (for weighing) | Static electricity during weighing can disperse TPAF dust outside the hood's capture zone. |
| Body | Cotton Lab Coat | Buttoned Lab Coat + Chemical Apron | Cotton absorbs liquids/pastes, holding the fluoride against the chest. An impervious apron prevents this "wicking" effect. |
Glove Compatibility Note:
While Nitrile is excellent for the solid salt, TPAF is often dissolved in polar aprotic solvents (THF, DMF, DMSO).
-
If using THF: Standard Nitrile degrades. Use PVA (Polyvinyl alcohol) or Laminate (Silver Shield) gloves as the outer layer.
-
If using DMF: Butyl rubber or heavy-duty Nitrile is required.
Operational Workflow: From Storage to Disposal
Phase 1: Storage & Stability
-
The Hygroscopic Trap: TPAF will deliquesce (turn to liquid) if the cap is loose.
-
Protocol: Store in a desiccator or a tightly sealed container taped with Parafilm.
-
Shelf Life: If the solid turns into a "slush," hydrolysis may have generated HF and altered the stoichiometry. Discard as hazardous waste; do not attempt to dry it (heating releases HF gas).
Phase 2: Weighing & Transfer (The High-Risk Step)
-
Static Control: Quaternary ammonium salts carry high static charges, causing particles to "jump" onto the balance or cuffs.
-
The "Antistatic Gun" Method: Use a Zerostat gun or ionizing blower inside the hood before opening the bottle.
-
The "Calculated Solvent" Method: Instead of weighing exact solids (which risks spills), weigh an approximate amount into a tared vial, dissolve it in your reaction solvent, and transfer the liquid by volume. This contains the hazard.
Phase 3: Emergency Decontamination
Mandatory Reagent: You must have a tube of 2.5% Calcium Gluconate Gel within arm's reach before opening the TPAF container.
If Exposure Occurs:
-
Brush: Gently brush off dry powder (do not blow).
-
Flush: Rinse with water for exactly 5 minutes (no longer—you need to apply the antidote).
-
Apply: Massage Calcium Gluconate gel into the skin until pain subsides or medical help arrives.
-
Alert: Tell medical personnel this is a Fluoride exposure, not a simple chemical burn.
Visualization: The Safe Handling Loop
The following diagram outlines the logical flow of handling TPAF to ensure containment.
Figure 1: Operational workflow emphasizing the critical path from risk assessment to disposal, with emergency off-ramps.
Disposal Protocol: The Calcium Precipitation Method
Never pour TPAF solutions down the drain. The fluoride ion is an environmental toxin and can corrode glass plumbing over time.
Step-by-Step Quenching:
-
Segregate: Keep TPAF waste separate from acidic waste (risk of HCN or HF generation).
-
Precipitate:
-
Check pH: Ensure the supernatant is basic (pH > 8).
-
Disposal: Filter the solid
for solid hazardous waste. The filtrate can often be treated as standard organic waste, depending on the co-solvent.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2724036, Tetrapropylammonium fluoride. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 6: Working with Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
